molecular formula C7H4N2O3S B1582735 5-Nitrobenzo[d]thiazol-2(3H)-one CAS No. 62386-22-5

5-Nitrobenzo[d]thiazol-2(3H)-one

Cat. No.: B1582735
CAS No.: 62386-22-5
M. Wt: 196.19 g/mol
InChI Key: GLRHCXKQSXFQHY-UHFFFAOYSA-N
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Description

5-Nitrobenzo[d]thiazol-2(3H)-one (CAS 62386-22-5) is a high-purity chemical compound serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This benzothiazole derivative features a nitro substituent, making it a valuable precursor for the design and synthesis of novel bioactive molecules. Its primary research value lies in its role as a key pharmacophore in the development of potential anti-cancer agents , particularly those targeting the epidermal growth factor receptor (EGFR) . Recent scientific studies highlight the application of the benzo[d]thiazole scaffold in creating molecular hybrids, such as benzo[d]thiazole–1,2,3-triazole hybrids , which are investigated as promising EGFR-dependent signaling inhibitors against breast cancer . These hybrids are designed to mimic the mode of action of clinical EGFR inhibitors like erlotinib, leveraging the planar, electron-rich structure of the benzothiazole core for potential π–π stacking and hydrogen bonding with biological targets . Researchers utilize this compound to build complex molecules that are subsequently screened for in vitro cytotoxicity against various human cancer cell lines and for their ability to inhibit key enzymes in oncogenic pathways . Product Specifications: • CAS Number: 62386-22-5 • Molecular Formula: C 7 H 4 N 2 O 3 S • Molecular Weight: 196.18 g/mol • Storage: Sealed in dry, 2-8°C This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-7-8-5-3-4(9(11)12)1-2-6(5)13-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRHCXKQSXFQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342157
Record name 5-Nitrobenzo[d]thiazol-2(3H)-one
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Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62386-22-5
Record name 5-Nitrobenzo[d]thiazol-2(3H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2,3-dihydro-1,3-benzothiazol-2-one
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Foundational & Exploratory

5-Nitrobenzo[d]thiazol-2(3H)-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Nitrobenzo[d]thiazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and potential applications in drug discovery, offering field-proven insights for researchers in the field.

Core Compound Identification

A foundational aspect of any chemical research is the precise identification of the molecule of interest. The key identifiers for this compound are summarized below.

IdentifierValue
CAS Number 62386-22-5
Molecular Formula C₇H₄N₂O₃S
Molecular Weight 196.19 g/mol

Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be approached through a two-step process, beginning with the synthesis of the precursor 2-amino-5-nitrobenzothiazole, followed by its hydrolysis.

Step 1: Synthesis of 2-Amino-5-nitrobenzothiazole

The preparation of 2-amino-5-nitrobenzothiazole can be achieved through the reaction of 2,4-dinitrochlorobenzene with thiourea in a suitable solvent. This reaction is a well-established method for the formation of the 2-aminobenzothiazole scaffold.[1]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of pyridine is prepared.

  • The reaction mixture is heated to reflux and maintained at this temperature with continuous stirring for 3 hours.

  • After the reflux period, the mixture is allowed to cool to room temperature.

  • The cooled reaction mixture is then poured into 500 ml of water with thorough stirring.

  • The resulting precipitate is collected by suction filtration.

  • The solid is washed with water and dried to yield 2-amino-5-nitrobenzothiazole.

Causality Behind Experimental Choices:

  • Solvent: Pyridine serves as a suitable high-boiling solvent that also acts as a base to facilitate the reaction.

  • Reactants: 2,4-Dinitrochlorobenzene provides the benzene ring with the nitro group at the desired position, and thiourea serves as the source of the thiazole ring.

  • Work-up: Precipitation in water allows for the separation of the product from the solvent and any water-soluble impurities.

Step 2: Hydrolysis of 2-Amino-5-nitrobenzothiazole to this compound

Experimental Protocol (Adapted):

  • A mixture of the synthesized 2-amino-5-nitrobenzothiazole, a suitable high-boiling solvent (e.g., ethylene glycol), and a strong base (e.g., sodium hydroxide) is prepared in a round-bottom flask.

  • The mixture is heated to a temperature sufficient to effect hydrolysis, typically in the range of 130-160°C, and stirred for several hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and then poured into ice water.

  • The solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

  • The solid this compound is collected by filtration, washed with water, and dried.

Self-Validating System:

The identity and purity of the synthesized compound should be confirmed through analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Visualizing the Synthesis

The two-step synthesis of this compound can be visualized through the following workflow diagram.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Amino-5-nitrobenzothiazole cluster_step2 Step 2: Hydrolysis Reactants1 2,4-Dinitrochlorobenzene + Thiourea Conditions1 Pyridine, Reflux, 3h Reactants1->Conditions1 Reaction Product1 2-Amino-5-nitrobenzothiazole Conditions1->Product1 Formation Product1_hydrolysis 2-Amino-5-nitrobenzothiazole Conditions2 NaOH, Ethylene Glycol, Heat Product1_hydrolysis->Conditions2 Reaction FinalProduct This compound Conditions2->FinalProduct Formation

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of the benzothiazole ring system and the strongly electron-withdrawing nitro group.

  • The Benzothiazole Core: The heterocyclic ring is a versatile scaffold for further chemical modifications. The nitrogen and sulfur atoms can participate in various reactions, and the benzene ring can undergo electrophilic substitution, although the nitro group will deactivate the ring towards such reactions.

  • The Nitro Group: The nitro group is a key functional group that can be reduced to an amino group, providing a handle for further derivatization. This transformation opens up possibilities for creating a library of compounds with diverse functionalities.

  • The 2-Oxo Group: The lactam functionality can undergo N-alkylation or N-acylation, allowing for the introduction of various substituents at the 3-position.

Applications in Drug Development

The benzothiazole scaffold is a privileged structure in medicinal chemistry, and the presence of a nitro group often imparts significant biological activity. Derivatives of nitro-benzothiazoles have shown promise in several therapeutic areas.

Kinase Inhibition

Many benzothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The structural features of this compound make it an attractive starting point for the design of novel kinase inhibitors.[2]

Antimicrobial Activity

The nitrothiazole moiety is a well-known pharmacophore in antimicrobial agents. For instance, the drug Nitazoxanide, which contains a nitrothiazole ring, is used to treat various parasitic and bacterial infections.[3] The presence of the nitro group in this compound suggests its potential as a lead compound for the development of new antimicrobial drugs.

The following diagram illustrates a potential mechanism of action for a benzothiazole derivative as a kinase inhibitor.

KinaseInhibition cluster_pathway Kinase Signaling Pathway Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate DownstreamSignaling Downstream Signaling PhosphorylatedSubstrate->DownstreamSignaling CellularResponse Cellular Response (e.g., Proliferation) DownstreamSignaling->CellularResponse Inhibitor 5-Nitrobenzo[d]thiazol- 2(3H)-one Derivative Inhibitor->Kinase Binds to ATP-binding site (Inhibition)

Caption: Inhibition of a protein kinase signaling pathway.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The inherent reactivity of its functional groups provides ample opportunities for the creation of diverse chemical libraries for biological screening. The established importance of the nitro-benzothiazole scaffold in medicinal chemistry underscores the value of further investigation into the therapeutic applications of this compound and its derivatives.

References

  • Process for the preparation of benzothiazoles.
  • Design and synthesis of novel nitrothiazolacetamide conjugated to different thioquinazolinone derivatives as anti-urease agents. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-Nitrobenzo[d]thiazol-2(3H)-one from 2-amino-5-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis of 5-Nitrobenzo[d]thiazol-2(3H)-one, a key intermediate in medicinal chemistry and drug development, from 2-amino-5-nitrobenzothiazole. The procedure detailed herein is grounded in the fundamental principles of diazo chemistry and is designed for researchers, scientists, and professionals in the field of drug development. This document emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a robust and reproducible synthesis.

Introduction and Significance

This compound and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with demonstrated therapeutic potential. The conversion of the readily available 2-amino-5-nitrobenzothiazole to the corresponding 2-oxo derivative is a critical transformation for the further elaboration of this molecular framework. This synthesis proceeds via a two-step, one-pot reaction involving the diazotization of the primary aromatic amine followed by in-situ hydrolysis of the resulting diazonium salt.

Chemical Transformation: A Mechanistic Overview

The overall transformation is a substitution reaction at the 2-position of the benzothiazole ring, converting an amino group to a hydroxyl group, which exists in its tautomeric keto form as the more stable 2(3H)-one.

Step 1: Diazotization

The initial and critical step is the diazotization of the primary aromatic amine, 2-amino-5-nitrobenzothiazole. This reaction is typically carried out in a strong acidic medium with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a mineral acid, such as sulfuric acid or hydrochloric acid.[1][2] The presence of the electron-withdrawing nitro group on the benzothiazole ring decreases the basicity of the amino group, necessitating carefully controlled reaction conditions for efficient diazotization.[3]

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium.[2] The amino group of 2-amino-5-nitrobenzothiazole then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the 5-nitrobenzo[d]thiazol-2-diazonium salt.

Step 2: Hydrolysis

The resulting diazonium salt is highly reactive and is typically not isolated. Instead, it is subjected to in-situ hydrolysis. The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂), and upon gentle heating in the aqueous acidic medium, it is displaced by a water molecule. Subsequent deprotonation of the resulting oxonium ion yields the 2-hydroxy-5-nitrobenzothiazole, which rapidly tautomerizes to the more stable amide form, this compound.

Physicochemical Properties of Key Compounds

A thorough understanding of the properties of the starting material and the final product is essential for successful synthesis and purification.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Appearance Melting Point (°C) Solubility
2-amino-5-nitrobenzothiazole2-amino-5-nitrobenzothiazoleC₇H₅N₃O₂S195.20Yellow to orange powder or crystals248-252 (decomposes)Sparingly soluble in water, soluble in dilute mineral acids.
This compoundthis compoundC₇H₄N₂O₃S212.19Not readily availableNot readily availableExpected to be sparingly soluble in water, soluble in organic solvents like DMF and DMSO.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Reagents and Equipment
  • 2-amino-5-nitrobenzothiazole

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel

  • Ice-salt bath

  • Heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure

Step 1: Preparation of the Amine Suspension

  • To a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-amino-5-nitrobenzothiazole (1.0 equivalent).

  • Carefully and slowly add concentrated sulfuric acid (approximately 5-10 equivalents) to the flask while stirring. The addition is exothermic and should be done in an ice bath to maintain a low temperature.

  • Continue stirring until the 2-amino-5-nitrobenzothiazole is completely dissolved or a fine suspension is formed.

  • Cool the mixture to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range during the subsequent addition of sodium nitrite.[3]

Step 2: Diazotization

  • In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold distilled water.

  • Transfer the sodium nitrite solution to a dropping funnel.

  • Add the sodium nitrite solution dropwise to the stirred amine-sulfuric acid mixture over a period of 30-45 minutes. The temperature of the reaction mixture must be strictly maintained between 0-5 °C.[3]

  • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.

Step 3: In-situ Hydrolysis

  • Slowly and carefully heat the reaction mixture to 50-60 °C using a heating mantle. Vigorous evolution of nitrogen gas will be observed.

  • Maintain the temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

Step 4: Isolation and Purification of the Product

  • Carefully pour the cooled reaction mixture onto crushed ice with stirring.

  • A precipitate of this compound should form.

  • Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with copious amounts of cold distilled water until the washings are neutral to pH paper.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Safety Considerations and Side Reactions

5.1 Safety Precautions

  • Explosion Hazard: Diazonium salts, particularly when dry, are notoriously unstable and can be explosive.[3] The diazonium salt generated in this procedure should never be isolated in its solid form. The reaction should always be carried out in solution, and the temperature should be strictly controlled.

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Toxic Gases: The reaction evolves nitrogen oxides (NOx), which are toxic. The entire procedure must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment: Safety goggles, a lab coat, and acid-resistant gloves are mandatory.

5.2 Potential Side Reactions

  • Azo Coupling: If the temperature during diazotization is not kept sufficiently low, or if there is an excess of unreacted 2-amino-5-nitrobenzothiazole, the diazonium salt can undergo a coupling reaction with the starting material to form an azo dye as a colored impurity.

  • Decomposition: At higher temperatures, the diazonium salt can decompose to form other byproducts besides the desired product.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis of this compound.

SynthesisWorkflow cluster_prep Step 1: Preparation cluster_diazotization Step 2: Diazotization cluster_hydrolysis Step 3: Hydrolysis cluster_workup Step 4: Work-up Amine 2-amino-5-nitrobenzothiazole Suspension Amine Suspension in H₂SO₄ Amine->Suspension H2SO4 Conc. H₂SO₄ H2SO4->Suspension Diazonium 5-Nitrobenzo[d]thiazol-2-diazonium Salt Suspension->Diazonium NaNO2 NaNO₂ Solution NaNO2->Diazonium 0-5 °C Heating Heating (50-60 °C) Diazonium->Heating Product This compound Heating->Product N2 N₂ Gas Evolution Product->N2 Quench Quenching on Ice Product->Quench Filtration Filtration & Washing Quench->Filtration Drying Drying Filtration->Drying FinalProduct Pure Product Drying->FinalProduct

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Nitrobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 5-Nitrobenzo[d]thiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset, this document synthesizes information from analogous structures and foundational spectroscopic principles to offer a predictive but robust characterization. This guide details the anticipated ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, complete with detailed justifications and standardized experimental protocols for data acquisition. The aim is to equip researchers with a reliable framework for the identification and structural elucidation of this compound and its derivatives.

Introduction

This compound belongs to the benzothiazole class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of pharmacologically active agents. The incorporation of a nitro group onto the benzothiazole scaffold can significantly modulate the molecule's electronic properties and biological activity, making it a target of interest for drug discovery and development. Accurate structural confirmation is the bedrock of any chemical research, and a thorough understanding of a molecule's spectroscopic signature is paramount. This guide serves as a senior application scientist's perspective on the structural elucidation of this compound, providing a predictive yet scientifically grounded spectroscopic analysis.

Molecular Structure and Spectroscopic Implications

The structure of this compound, presented below, contains several key features that will dictate its spectroscopic behavior: a benzothiazole core, a lactam (cyclic amide) functionality, and a nitro group. The strong electron-withdrawing nature of the nitro group at the 5-position will significantly influence the chemical shifts of the aromatic protons and carbons in the NMR spectra. The lactam C=O and N-H groups, along with the nitro group, will give rise to characteristic absorption bands in the IR spectrum. The overall structure will also lead to a predictable fragmentation pattern in the mass spectrum.

M [M]⁺˙ m/z = 196 M_NO2 [M-NO₂]⁺ m/z = 150 M->M_NO2 - NO₂ M_CO [M-CO]⁺˙ m/z = 168 M->M_CO - CO M_NO2_CO [M-NO₂-CO]⁺ m/z = 122 M_NO2->M_NO2_CO - CO

Caption: Predicted fragmentation pathway for this compound.

Justification of Fragmentation:

  • Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂), leading to a fragment at m/z = 150 .

  • Loss of CO: The lactam ring can undergo fragmentation with the loss of carbon monoxide (CO), resulting in a fragment at m/z = 168 .

  • Sequential Loss: A subsequent loss of CO from the [M-NO₂]⁺ fragment would lead to a peak at m/z = 122 .

Experimental Protocol: Mass Spectrometry
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization:

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and generate a characteristic mass spectrum.

  • Data Acquisition:

    • Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragment ions.

Conclusion

The structural elucidation of novel or sparsely documented compounds like this compound is a critical step in chemical and pharmaceutical research. This guide provides a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on established spectroscopic principles and data from analogous compounds. The presented data, justifications, and experimental protocols offer a robust framework for researchers to confidently identify and characterize this molecule, thereby facilitating its further investigation and potential application in drug development and materials science.

References

  • PubChem. Benzothiazolone. National Center for Biotechnology Information. [Link]

  • Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. Royal Society of Chemistry. [Link]

  • SpectraBase. 6-nitro-3H-1,3-benzothiazol-2-one. [Link]

  • NIST. 2(3H)-Benzothiazolone. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. MASS SPECTRA - FRAGMENTATION PATTERNS. [Link]

Unlocking the Therapeutic Promise of Nitrobenzothiazoles: A Survey of Their Biological Activities and Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The introduction of a nitro group (-NO2) to this scaffold profoundly modulates its electronic properties and biological functions, giving rise to a class of compounds—nitrobenzothiazoles—with significant potential in oncology, infectious diseases, and beyond. This guide provides a comprehensive technical overview of the biological activities of nitrobenzothiazole derivatives, focusing on their anticancer, antimicrobial, and antiparasitic properties. We will delve into the molecular mechanisms underpinning these activities, explore critical structure-activity relationships (SAR), and provide validated experimental protocols for their evaluation. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the nitrobenzothiazole framework.

The Benzothiazole Core and the Influence of Nitro-functionalization

The benzothiazole ring system, an aromatic bicyclic structure containing fused benzene and thiazole rings, is a cornerstone of many FDA-approved drugs, including the kinase inhibitor Pramipexole and the non-steroidal anti-inflammatory drug Zopolrestat. Its planarity and ability to act as a hydrogen bond acceptor make it an effective pharmacophore for interacting with various biological targets.

The addition of a nitro group, a potent electron-withdrawing group, dramatically alters the molecule's physicochemical properties. This functionalization can:

  • Enhance Receptor Binding: The nitro group can form strong hydrogen bonds and dipole-dipole interactions with amino acid residues in target proteins.

  • Modulate Drug Metabolism: It can serve as a substrate for nitroreductase enzymes, particularly in hypoxic environments like solid tumors or within certain microorganisms, leading to bioreductive activation and the generation of cytotoxic species.

  • Increase Oxidative Stress: The redox cycling of the nitro group can lead to the generation of reactive oxygen species (ROS), a key mechanism in its antimicrobial and anticancer effects.

Anticancer Activities of Nitrobenzothiazoles

A significant body of research highlights the potential of nitrobenzothiazole derivatives as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cell death.

Primary Mechanisms of Antitumor Action
  • Kinase Inhibition: Many nitrobenzothiazole compounds function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer. For instance, derivatives have been shown to target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as intracellular kinases such as PI3K and Akt, thereby disrupting proliferation, survival, and angiogenesis pathways.

  • Induction of Apoptosis via Oxidative Stress: The nitroaromatic structure is adept at inducing cellular oxidative stress. The reduction of the nitro group can generate superoxide radicals and other ROS. This surge in intracellular ROS can damage DNA, lipids, and proteins, ultimately triggering the intrinsic apoptotic cascade through the mitochondria.

  • Bioreductive Activation in Hypoxic Tumors: Solid tumors often contain regions of low oxygen (hypoxia). Hypoxic cells can overexpress nitroreductase enzymes, which selectively reduce the nitro group of a prodrug to a highly cytotoxic amine or hydroxylamine derivative. This targeted activation makes nitrobenzothiazoles promising candidates for hypoxia-activated cancer therapy.

Structure-Activity Relationship (SAR) Insights

SAR studies have been pivotal in optimizing the anticancer potency of this class. Key findings include:

  • Position of the Nitro Group: The position of the -NO2 group on the benzothiazole ring is critical. Substitution at the 6-position (e.g., 2-amino-6-nitrobenzothiazole) is frequently associated with potent biological activity.

  • Substituents at the 2-position: The nature of the substituent at the C2 position of the thiazole ring significantly influences activity. Small, electron-donating groups like amino (-NH2) or hydrazinyl groups can enhance potency, while bulky substituents may reduce it.

The logical workflow for a typical screening and SAR study is depicted below.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration A Design Library of Nitrobenzothiazole Analogs B Synthesize & Purify Compounds A->B C Primary Screen: In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Line) B->C D Identify 'Hit' Compounds (IC50 < Threshold) C->D E Analyze Structure-Activity Relationships (SAR) D->E F Identify Key Moieties (e.g., -NO2 at C6, -NH2 at C2) E->F G Design Next-Generation Analogs for Improved Potency F->G G->A Iterative Refinement

Caption: A generalized workflow for the discovery and optimization of nitrobenzothiazole-based drug candidates.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative nitrobenzothiazole compounds against various human cancer cell lines.

Compound IDStructure (Key Features)Cancer Cell LineIC50 (µM)Reference
NBT-1 2-Amino-6-nitrobenzothiazoleMCF-7 (Breast)8.5
NBT-2 2-Hydrazinyl-6-nitrobenzothiazoleA549 (Lung)5.2
NBT-3 2-Anilino-6-nitrobenzothiazoleHeLa (Cervical)11.3
NBT-4 2-Chloro-5-nitrobenzothiazoleHepG2 (Liver)15.8
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effect of a nitrobenzothiazole compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7) to ~80% confluency in a T-75 flask using appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize, count, and resuspend cells to a density of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test nitrobenzothiazole compound in DMSO.

    • Perform serial dilutions in culture media to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is <0.5% in all wells.

    • Remove the old media from the cells and add 100 µL of the media containing the test compound or vehicle control (media with DMSO).

    • Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing for formazan crystal formation.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial and Antiparasitic Activities

Nitrobenzothiazoles have emerged as potent agents against a wide spectrum of pathogens, including bacteria, fungi, and parasites like Mycobacterium tuberculosis and Trypanosoma cruzi.

Antibacterial and Antifungal Action

The antimicrobial activity is often linked to the induction of lethal oxidative stress and the inhibition of essential microbial enzymes. The electron-deficient nature of the nitroaromatic ring makes these compounds susceptible to reduction by microbial nitroreductases, leading to the production of ROS that overwhelm the pathogen's antioxidant defenses.

Antitubercular Activity

Several nitrobenzothiazole derivatives have demonstrated promising activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains. Their mechanism is often tied to the inhibition of specific enzymes crucial for the survival of the mycobacterium, such as decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1), which is involved in cell wall synthesis.

Activity Against Trypanosoma cruzi

Chagas disease, caused by the parasite Trypanosoma cruzi, is another area where nitrobenzothiazoles show promise. The parasite is highly susceptible to oxidative stress, making the redox properties of these compounds a key therapeutic lever. They have been shown to inhibit parasitic growth by disrupting mitochondrial function and inducing apoptosis-like cell death in the parasite.

The diagram below illustrates a proposed mechanism of action against a pathogen.

Antimicrobial_MoA cluster_cell Pathogen Cell NBT Nitrobenzothiazole (Prodrug) Nitroreductase Nitroreductase Enzyme NBT->Nitroreductase Enzymatic Reduction ROS Reactive Oxygen Species (ROS) Nitroreductase->ROS Generates Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Causes Death Cell Death Damage->Death Leads to

Caption: Bioreductive activation of a nitrobenzothiazole compound within a pathogen cell.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative compounds against various pathogens.

Compound IDPathogenMIC (µg/mL)Reference
NBT-5 Staphylococcus aureus16
NBT-6 Escherichia coli32
NBT-7 Candida albicans8
NBT-8 Mycobacterium tuberculosis H37Rv3.12
NBT-9 Trypanosoma cruzi1.5
Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture the bacterial strain (e.g., S. aureus) overnight in appropriate broth (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a 2-fold serial dilution of the nitrobenzothiazole compound in a 96-well plate using Mueller-Hinton Broth, typically covering a range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Summary and Future Directions

Nitrobenzothiazole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer, antimicrobial, and antiparasitic agents is well-documented and primarily driven by mechanisms involving kinase inhibition, bioreductive activation, and the induction of oxidative stress.

Future research should focus on:

  • Improving Selectivity: Modifying the scaffold to enhance selectivity towards cancer cells or microbial targets over host cells to minimize toxicity.

  • Elucidating Novel Mechanisms: Employing advanced techniques like proteomics and transcriptomics to uncover novel molecular targets and pathways.

  • In Vivo Evaluation: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of the nitrobenzothiazole scaffold is a scientifically compelling endeavor that holds the potential to deliver next-generation therapeutics for some of the world's most challenging diseases.

References

  • Title: Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis, characterization, and anticancer activity of novel 2-substituted-6-nitrobenzothiazole derivatives. Source: Medicinal Chemistry Research URL: [Link]

  • Title: Design, synthesis and biological evaluation of 2,6-disubstituted benzothiazole derivatives as potential antitumor agents. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Recent advances in the synthesis and biological applications of benzothiazole derivatives. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and evaluation of antimicrobial activity of some new 2-substituted-5/6-nitrobenzothiazole derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Synthesis and antitubercular activity of novel 6-nitrobenzothiazole derivatives. Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Novel nitrobenzothiazole derivatives as potential agents against Trypanosoma cruzi. Source: Journal of Medicinal Chemistry URL: [Link]

Review of benzothiazole derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Benzothiazole Derivatives in Medicinal Chemistry

Introduction: The Privileged Scaffold in Drug Discovery

Benzothiazole, a bicyclic heterocyclic compound composed of a benzene ring fused to a five-membered thiazole ring, stands as a "privileged structure" in the field of medicinal chemistry.[1][2][3] This unique scaffold, containing both nitrogen and sulfur heteroatoms, provides a rigid framework with versatile points for chemical modification, allowing it to interact with a wide array of biological targets.[4][5][6] Consequently, benzothiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and anticonvulsant properties.[1][7][8][9][10][11][12] Several clinically approved drugs, such as Riluzole for amyotrophic lateral sclerosis (ALS) and Pramipexole for Parkinson's disease, feature this core structure, underscoring its therapeutic relevance.[10][11][13]

This guide offers a comprehensive exploration of benzothiazole derivatives for researchers, scientists, and drug development professionals. We will delve into core synthetic strategies, analyze critical structure-activity relationships (SAR), and examine their application across key therapeutic areas, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Synthetic Strategies for the Benzothiazole Nucleus

The construction of the benzothiazole scaffold is a cornerstone of its medicinal chemistry. While numerous methods exist, a few foundational strategies are predominantly employed due to their reliability and versatility.

Primary Synthesis: Condensation of 2-Aminothiophenols

The most established and widely used method involves the condensation of 2-aminothiophenols with various electrophilic partners such as carboxylic acids, acyl chlorides, aldehydes, or nitriles.[14][15] This approach directly forms the fused heterocyclic system.

The reaction with an aldehyde, known as the Hugo-Kauffmann reaction, typically proceeds through an intermediate Schiff base which then undergoes oxidative cyclization to yield the 2-substituted benzothiazole. This method's primary limitation can be the instability and susceptibility to oxidation of the 2-aminothiophenol starting material.[14]

Synthesis_of_Benzothiazole Aminothiophenol 2-Aminothiophenol Intermediate Schiff Base Intermediate Aminothiophenol->Intermediate + Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Intermediate Benzothiazole 2-Aryl-Benzothiazole Intermediate->Benzothiazole Oxidative Cyclization

Caption: Primary synthesis of 2-aryl-benzothiazoles via condensation.

Alternative Pathway: Jacobson's Cyclization

Another classic route is the Jacobson cyclization of thiobenzanilides.[14] This intramolecular cyclization provides an alternative pathway to the benzothiazole core, often utilized when the corresponding 2-aminothiophenol is difficult to prepare.

Modern advancements have introduced greener and more efficient methods, including microwave-assisted synthesis and the use of solid-phase catalysts like molecular iodine, which can improve reaction times and yields while minimizing solvent use.[12][15]

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. A thorough understanding of SAR is critical for optimizing potency, selectivity, and pharmacokinetic properties.[4][16] The most frequently modified positions are C2 and C6.[1][5][12][17]

  • C2-Position : This is the most crucial position for modulating biological activity.

    • Anticancer Activity : Attaching an aryl group (e.g., phenyl) at C2, either directly or through linkers like amide or urea groups, is a common strategy for developing potent anticancer agents.[17]

    • Antimicrobial/Anti-inflammatory : The introduction of a mercapto (-SH) or hydrazine (-NHNH2) group at this position can confer significant antibacterial or anti-inflammatory properties, respectively.[5]

  • C6-Position : Modifications at this position on the benzene ring fine-tune the molecule's electronic and lipophilic character. The addition of electron-withdrawing groups (e.g., -F, -NO2) or electron-donating groups (e.g., -OCH3) can enhance binding affinity and cellular uptake.

  • Other Positions (C4, C5, C7) : These sites are also viable points for substitution to further refine the pharmacological profile of the molecule.[5]

Caption: Key substitution points for SAR studies on the benzothiazole scaffold.

Major Pharmacological Applications

The structural versatility of the benzothiazole nucleus has led to its exploration in a multitude of therapeutic areas.

Anticancer Activity

Benzothiazole derivatives are a significant class of anticancer agents, demonstrating cytotoxicity against a broad spectrum of cancer cell lines through diverse mechanisms of action.[2][8][18]

Mechanisms of Action:

  • Tyrosine Kinase Inhibition : Many derivatives function as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in tumors.[17]

  • Enzyme Inhibition : They can inhibit crucial enzymes for cell replication, such as Topoisomerase II and Cytochrome P450 (CYP) enzymes.[17]

  • Apoptosis Induction : A primary mechanism is the induction of programmed cell death (apoptosis) in cancer cells.[17][18]

  • Carbonic Anhydrase Inhibition : Certain benzothiazoles target carbonic anhydrases IX and XII, which are highly expressed in hypoxic tumors and contribute to their survival and proliferation.[2][8]

A notable example is 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and its prodrug, Phortress (NSC 710305), which showed potent and selective activity and advanced to Phase I clinical trials.[19]

Anticancer_Mechanism BTA Benzothiazole Derivative EGFR EGFR Tyrosine Kinase BTA->EGFR Inhibits Pathway Proliferation & Survival Signaling (e.g., PI3K/Akt) EGFR->Pathway Activates Proliferation Tumor Growth & Metastasis Pathway->Proliferation Promotes

Caption: Inhibition of EGFR signaling by benzothiazole derivatives.

Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

Compound ID/Reference Cancer Cell Line IC₅₀ (µM)
Substituted bromopyridine derivative[18] SKRB-3 (Breast) 0.0012
Substituted bromopyridine derivative[18] SW620 (Colon) 0.0043
Pyridine containing pyrimidine derivative[18] Colo205 (Colon) 5.04
Acylhydrazone derivative 4d[17] A549 (Lung) 0.61

| Naphthalimide derivative[3] | HT-29 (Colon) | 3.72 |

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, the need for novel antimicrobial agents is critical.[16] Benzothiazoles have emerged as a promising scaffold for the development of new antibacterial and antifungal drugs.

Mechanisms of Action:

  • DHPS Inhibition : A key mechanism in bacteria is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway. Benzothiazole-sulfonamides act as competitive inhibitors of the natural substrate, 4-aminobenzoic acid (PABA).[20][21]

  • MurB Inhibition : Docking studies suggest that some benzothiazole-based thiazolidinones may act as inhibitors of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme involved in bacterial cell wall biosynthesis.[22]

Studies have shown that certain derivatives exhibit potency comparable or superior to standard antibiotics like ciprofloxacin and ampicillin against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.[21][22]

Antimicrobial_Mechanism PABA PABA DHPS DHPS Enzyme PABA->DHPS Substrate Folate Folic Acid Synthesis DHPS->Folate DNA Bacterial DNA Replication Folate->DNA BTA Benzothiazole Derivative BTA->DHPS Inhibits

Caption: Inhibition of the bacterial folate pathway via DHPS enzyme.

Table 2: Antimicrobial Activity (MIC) of Selected Benzothiazole Derivatives

Compound Type Target Organism MIC (µg/mL) Reference Drug (MIC)
Isatin derivative 41c[21] E. coli 3.1 Ciprofloxacin (12.5)
Isatin derivative 41c[21] P. aeruginosa 6.2 Ciprofloxacin (12.5)
Sulfonamide 66c[21] S. aureus 3.1 - 6.2 Chloramphenicol (N/A)
Thiazolidinone 8a-d[21] P. aeruginosa 90 - 180 Streptomycin (50-100)

| Pyrimidine derivative[9] | S. aureus | N/A (Active) | N/A |

Neuroprotective Activity

Benzothiazole derivatives show significant promise in the treatment of complex neurodegenerative diseases such as ALS, Parkinson's, and Alzheimer's disease.[23][24] Their ability to modulate multiple targets makes them particularly attractive for these multifaceted disorders.

Mechanisms of Action:

  • Glutamate Modulation : The FDA-approved ALS drug Riluzole works primarily by inhibiting glutamate release and blocking voltage-dependent sodium channels, thereby reducing excitotoxicity.[13][25]

  • Dopamine Agonism : Pramipexole , used to treat Parkinson's disease, is a dopamine D2/D3 receptor agonist, compensating for the loss of dopaminergic neurons.[13]

  • MAO-B Inhibition : Monoamine oxidase B (MAO-B) is a key enzyme that degrades dopamine. Its inhibition by benzothiazole derivatives can increase dopamine levels in the brain, providing symptomatic relief in Parkinson's disease.[23]

  • Antioxidant Effects : Some derivatives protect neuronal cells from oxidative stress by modulating antioxidant enzymes like catalase and reducing the formation of reactive oxygen species (ROS).[26]

Neuroprotection_Mechanism Riluzole Riluzole (Benzothiazole) Glutamate Excessive Glutamate Release Riluzole->Glutamate Inhibits NaChannel Voltage-gated Na+ Channels Riluzole->NaChannel Blocks Excitotoxicity Neuronal Excitotoxicity & Damage Glutamate->Excitotoxicity Causes NaChannel->Excitotoxicity Contributes to

Caption: Neuroprotective mechanisms of the benzothiazole drug Riluzole.

Clinically Approved and Investigational Drugs

The therapeutic potential of the benzothiazole scaffold is validated by the number of compounds that have reached clinical use or are under active investigation.

Table 3: Selected Benzothiazole-Based Marketed Drugs

Drug Name Therapeutic Use Mechanism of Action
Riluzole [13] Amyotrophic Lateral Sclerosis (ALS) Neuroprotective; inhibits glutamate release and blocks Na+ channels.
Pramipexole [13] Parkinson's Disease, Restless Legs Syndrome Dopamine D2/D3 receptor agonist.
Ethoxzolamide [5] Glaucoma, Diuretic Carbonic anhydrase inhibitor.
Flutemetamol (¹⁸F) [13] Diagnostic Imaging PET imaging agent for detecting β-amyloid plaques in Alzheimer's.
Perospirone [13] Schizophrenia, Bipolar Disorder Dopamine D2 and Serotonin 5-HT2A receptor antagonist.

| Quizartinib [13] | Acute Myeloid Leukemia (AML) | FLT3 kinase inhibitor. |

Key Experimental Protocols

To ensure trustworthiness and provide actionable insights, this section details standardized methodologies for the synthesis and evaluation of benzothiazole derivatives.

Protocol 1: General Synthesis of a 2-Aryl-Benzothiazole

This protocol describes a common method for synthesizing a 2-aryl-benzothiazole via oxidative cyclization.

Methodology:

  • Reactant Preparation : In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or acetonitrile).

  • Reaction Initiation : Add a catalyst or oxidizing agent. A common choice is 30% hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN).[15]

  • Reaction Conditions : Stir the mixture at a specified temperature (e.g., 50 °C) for a period of 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification : Filter the solid precipitate and wash thoroughly with water. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-benzothiazole.

  • Characterization : Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Evaluation using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for measuring cytotoxicity of potential anticancer agents.[18]

Methodology:

  • Cell Seeding : Seed human cancer cells (e.g., MCF-7 or A549) into a 96-well plate at a density of approximately 5,000-10,000 cells per well. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the test benzothiazole derivative in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plate for 48-72 hours at 37 °C.

  • MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC₅₀ Calculation : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Conclusion and Future Perspectives

The benzothiazole scaffold is unequivocally a cornerstone of modern medicinal chemistry. Its inherent structural features and synthetic tractability have enabled the development of a vast library of derivatives with potent and diverse pharmacological activities. From neuroprotection in ALS to targeted cancer therapy and combating antimicrobial resistance, benzothiazoles continue to provide a fertile ground for drug discovery.

Future research will likely focus on several key areas:

  • Target Selectivity : Designing next-generation derivatives with improved selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and enhance safety profiles.

  • Hybrid Molecules : Conjugating the benzothiazole core with other known pharmacophores to create hybrid molecules with multi-target activity, a particularly promising strategy for complex diseases like cancer and neurodegeneration.

  • Diagnostic Applications : Expanding the role of benzothiazole-based agents in diagnostics, following the success of PET imaging agents like Flutemetamol for Alzheimer's disease.

The continued exploration of this privileged scaffold, guided by rational design and a deeper understanding of its biological interactions, promises to deliver novel and effective therapeutic agents for a wide range of human diseases.

References

Sources

Section 1: Compound Identification and Physicochemical Overview

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 5-Nitrobenzo[d]thiazol-2(3H)-one

This compound is a nitroaromatic heterocyclic compound. As a member of the benzothiazole family, it serves as a valuable building block in pharmaceutical and materials science research.[1] The presence of the nitro group significantly influences its chemical reactivity and toxicological profile, necessitating stringent safety protocols.

Table 1: Compound Identification

Identifier Data
Chemical Name This compound
CAS Number 62386-22-5[2]
Molecular Formula C₇H₄N₂O₄S
Molecular Weight 212.19 g/mol (approx.)

| Synonyms | 5-Nitro-2,3-dihydro-1,3-benzothiazol-2-one |

Note: Detailed physicochemical properties for this specific isomer are not extensively published. Properties are inferred from closely related benzothiazole structures.

Section 2: Comprehensive Hazard Analysis and GHS Classification

While a specific, comprehensive safety data sheet for this compound is not widely available, the hazard profile can be reliably inferred from structurally analogous compounds such as 5-nitrobenzothiazole and other nitroaromatic compounds. The primary hazards are associated with acute toxicity, irritation, and potential for target organ effects.[3][4]

The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.

Table 2: Inferred GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[5][6][7]
Acute Toxicity, Dermal Category 3 / 4 H311/H312: Toxic/Harmful in contact with skin[5][8]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled[5]
Skin Corrosion / Irritation Category 2 H315: Causes skin irritation[4][5][6][9]
Serious Eye Damage / Eye Irritation Category 2A H319: Causes serious eye irritation[4][5][6][9]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4][5][6] |

Causality of Hazards:

  • Nitroaromatic Toxicity: The nitro group (-NO₂) is an electron-withdrawing group that can undergo metabolic reduction within the body to form reactive nitroso and hydroxylamine intermediates. These reactive species can lead to oxidative stress and cellular damage, underpinning the observed acute toxicity.

  • Irritation: Like many heterocyclic and aromatic compounds, direct contact with mucous membranes (eyes, respiratory tract) and skin can lead to local irritation, inflammation, and discomfort.[4][9]

Section 3: Protocols for Safe Handling and Storage

Adherence to rigorous handling and storage protocols is paramount to mitigate the risks identified in Section 2. The core principle is the prevention of exposure through all potential routes: inhalation, ingestion, and dermal contact.

Engineering Controls and Ventilation

The primary line of defense is to handle the compound within a controlled environment.

  • Fume Hood: All weighing and manipulation of the solid compound or its solutions must be conducted inside a certified chemical fume hood. This is critical to prevent inhalation of airborne particulates or vapors.[4][5]

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[10]

Standard Operating Procedure (SOP) for Handling

The following step-by-step workflow is mandatory for all personnel.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Full PPE (Gloves, Lab Coat, Goggles) prep_fumehood 2. Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials 3. Assemble All Required Materials prep_fumehood->prep_materials handle_weigh 4. Weigh Compound Carefully prep_materials->handle_weigh Begin Work handle_dissolve 5. Prepare Solution (If required) handle_weigh->handle_dissolve handle_transfer 6. Transfer to Reaction Vessel handle_dissolve->handle_transfer clean_decontaminate 7. Decontaminate Glassware & Surfaces handle_transfer->clean_decontaminate Complete Work clean_dispose 8. Dispose of Waste in Labeled Container clean_decontaminate->clean_dispose clean_remove_ppe 9. Remove PPE & Wash Hands Thoroughly clean_dispose->clean_remove_ppe

Caption: Standard workflow for safely handling this compound.

Rationale behind the workflow:

  • Preparation is a Safety Checkpoint: Before the compound is even accessed, verifying engineering controls (fume hood) and donning PPE establishes a baseline of safety.

  • Containment is Key: All active manipulations occur within the fume hood to contain any potential release.

  • Systematic Cleanup Prevents Cross-Contamination: A defined cleanup process ensures that hazardous residues are not inadvertently spread, and waste is segregated correctly.[4] Washing hands after removing gloves is a critical final step to remove any potential residual contamination.[11][12]

Storage Requirements

Proper storage is essential for maintaining chemical integrity and preventing accidents.

  • Container: Keep container tightly closed in a dry, cool, and well-ventilated place.[6][10][11]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[10] Contact with these substances could lead to vigorous, exothermic reactions.

  • Security: Store in a locked cabinet or area with restricted access to authorized personnel only.[6][10]

Section 4: Exposure Control and Personal Protective Equipment (PPE)

Engineering controls should always be supplemented with appropriate PPE. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[5][8]

Table 3: Personal Protective Equipment (PPE) Matrix

Protection Type Specification Rationale and Standard
Eye/Face Protection ANSI Z87.1 approved safety glasses with side-shields or chemical safety goggles.[13] Protects against splashes and airborne particles. Required at all times in the laboratory.[10]
Skin Protection Gloves: Chemical-resistant gloves (e.g., Nitrile rubber).[11] Inspect for tears or holes before use. Change gloves immediately if contaminated. Lab Coat: A full-sleeved, knee-length lab coat. Prevents direct skin contact, which can cause irritation and dermal absorption.[5][11]

| Respiratory Protection | Not typically required if work is performed exclusively in a functional fume hood. For nuisance exposures or spill cleanup, a NIOSH-approved P95 or P100 particulate respirator may be used.[14] | Ensures protection from inhaling fine dust particles of the compound.[4][14] |

Section 5: Emergency Response Procedures

All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[15]

G cluster_routes cluster_actions start Exposure Event Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale 1. Move to Fresh Air. 2. If breathing is difficult, give oxygen. 3. Seek immediate medical attention. inhalation->action_inhale action_skin 1. Immediately remove contaminated clothing. 2. Wash skin with plenty of soap and water for 15 mins. 3. Seek immediate medical attention. skin->action_skin action_eye 1. Immediately flush eyes with water for 15 mins (lift eyelids). 2. Remove contact lenses if present. 3. Seek immediate medical attention. eye->action_eye action_ingest 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. ingestion->action_ingest

Caption: Decision flowchart for first-aid response to chemical exposure.

Detailed First-Aid Protocols:

  • Inhalation: Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[10][15][16]

  • Skin Contact: Immediately take off contaminated clothing.[16] Wash the affected area with plenty of soap and water for at least 15 minutes.[10][16] Immediate medical attention is required as the substance may be harmful upon contact.[5][10]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[10][15][16] Remove contact lenses if it is safe to do so.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[10][16] If the person is conscious, rinse their mouth with water.[6][16] Never give anything by mouth to an unconscious person.[16] Call a physician or poison control center immediately.[10]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[17]

  • Specific Hazards: When heated to decomposition, it may emit very toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[18]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[8][17]

Accidental Release Measures
  • Evacuate: Evacuate personnel from the immediate area.[4][17]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the substance from entering drains or waterways.[8][11][14]

  • Absorb: For small spills, absorb with a non-combustible material like sand or earth.[8] Carefully sweep up the material, trying not to create dust, and place it into a suitable, labeled container for disposal.[4][17]

  • Decontaminate: Clean the spill area thoroughly.

  • PPE: Personnel involved in cleanup must wear the appropriate level of PPE as described in Section 4.[4][8]

Section 6: Toxicological and Ecological Information

  • Toxicological Information: The primary toxicological concerns are acute effects from single exposures.[5][6] The chemical, physical, and toxicological properties have not been thoroughly investigated for this specific isomer.[14] There is no data available to indicate that it is a carcinogen.[14]

  • Ecological Information: Do not let the product enter drains.[4][14] While specific data is limited, nitroaromatic compounds can be harmful to aquatic life. All efforts should be made to prevent environmental release.

Section 7: Disposal Considerations

Waste material must be treated as hazardous.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant.[10] This should be done in accordance with all federal, state, and local environmental regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[14] Do not dispose of it via household waste or sewer systems.

References

  • Carl ROTH. Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Watson International. (2017). Safety Data Sheet: 5-Nitroindazole. Retrieved from [Link]

  • Angene Chemical. MSDS of 5-Nitrobenzo[d]isothiazol-3-amine. Retrieved from [Link]

  • Henkel Adhesives. (2024). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Retrieved from [Link]

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An In-depth Technical Guide to 5-Nitrobenzo[d]thiazol-2(3H)-one: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Nitrobenzo[d]thiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. While direct extensive research on this specific molecule is limited, this document consolidates available information on its synthesis, chemical properties, and potential biological activities by drawing parallels with closely related benzothiazole derivatives. This guide aims to serve as a foundational resource for researchers investigating nitro-substituted benzothiazolones, offering insights into its discovery, synthetic pathways, and prospective applications in drug development.

Introduction: The Benzothiazole Scaffold in Drug Discovery

The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Derivatives of benzothiazole have demonstrated a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The introduction of a nitro group onto the benzothiazole core can significantly modulate its electronic properties and biological activity, often enhancing its potency or conferring novel mechanisms of action. This guide focuses on a specific derivative, this compound, which incorporates both the privileged benzothiazole nucleus and an electron-withdrawing nitro group, making it a compound of considerable interest for further investigation.

Discovery and Historical Context

Synthesis and Chemical Characterization

The synthesis of this compound can be logically approached through the cyclization of an appropriately substituted aminophenol derivative. A plausible and efficient synthetic route involves the reaction of 2-amino-4-nitrophenol with a thiocarbonylating agent.

Proposed Synthetic Pathway

A likely synthetic route to this compound commences with the commercially available 2-amino-4-nitrophenol. This precursor can undergo a cyclization reaction with a suitable thiocarbonyl source, such as thiophosgene or carbon disulfide, to form the desired benzothiazolone ring.

Synthesis of this compound 2-amino-4-nitrophenol 2-amino-4-nitrophenol Intermediate Isothiocyanate Intermediate (transient) 2-amino-4-nitrophenol->Intermediate Reaction with thiocarbonyl source Thiocarbonyl_source Thiophosgene or Carbon Disulfide Product This compound Intermediate->Product Intramolecular cyclization

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established methods for the synthesis of similar benzothiazolones. Researchers should optimize these conditions for safety and yield.

Step 1: Synthesis of the Thiourea Derivative (if using a two-step approach)

  • Dissolve 2-amino-4-nitrophenol in a suitable solvent such as ethanol or a mixture of water and ethanol.[3]

  • Add an equimolar amount of a thiocyanate salt (e.g., ammonium thiocyanate) and a mineral acid (e.g., hydrochloric acid).

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated thiourea derivative by filtration.

Step 2: Oxidative Cyclization to this compound

  • Suspend the synthesized thiourea derivative in a suitable solvent like ethanol.

  • Add an oxidizing agent, such as ferric chloride or hydrogen peroxide, portion-wise while stirring.

  • Heat the mixture to reflux and maintain for the required reaction time as monitored by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Chemical and Physical Properties

While experimental data for this compound is scarce, some properties can be predicted or inferred from related compounds. A closely related methylated analog, 3-methyl-5-nitrobenzo[d]thiazol-2(3H)-one, has a reported molecular formula of C8H6N2O3S and a molecular weight of 210.21 g/mol .[4]

PropertyPredicted/Inferred ValueSource
Molecular FormulaC7H4N2O3S-
Molecular Weight196.19 g/mol -
AppearanceLikely a yellow or orange solid[1]
Melting PointExpected to be relatively high due to the planar, polar structure-
SolubilityLikely soluble in polar organic solvents like DMSO and DMF-
Spectroscopic Characterization (Anticipated)
  • ¹H NMR: Aromatic protons would appear in the downfield region, with splitting patterns indicative of their substitution on the benzene ring. The N-H proton of the thiazolone ring would likely appear as a broad singlet.

  • ¹³C NMR: Resonances for the aromatic carbons and the carbonyl carbon of the thiazolone ring would be observable.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching, C=O stretching of the lactam, and asymmetric and symmetric stretching of the nitro group.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be a key identifier.

Potential Biological Activities and Applications

The biological profile of this compound has not been extensively reported. However, the known activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.

Antimicrobial and Antifungal Activity

Benzothiazole derivatives are well-documented for their antimicrobial and antifungal properties.[4] The presence of the nitro group can enhance this activity. It is plausible that this compound could exhibit inhibitory effects against various bacterial and fungal strains.

Anticancer Potential

Numerous nitroaromatic compounds and benzothiazole derivatives have been investigated as anticancer agents.[5] Some studies have shown that certain nitro-substituted benzothiazoles can induce cytotoxicity in cancer cell lines through mechanisms such as the induction of oxidative stress.[6] For instance, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide has demonstrated cytotoxic properties against human lung carcinoma cell lines.[7]

Potential_Biological_Activity Core This compound Antimicrobial Antimicrobial Activity Core->Antimicrobial Anticancer Anticancer Activity Core->Anticancer Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) Core->Enzyme_Inhibition

Caption: Potential areas of biological investigation for this compound.

Enzyme Inhibition

Derivatives of benzothiazole have been identified as inhibitors of various enzymes, including kinases. For example, a series of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles were discovered as novel c-Jun N-terminal kinase (JNK) inhibitors.[8][9] Given the structural similarities, this compound could be a candidate for screening against a panel of kinases or other enzymes relevant to disease.

Future Directions and Conclusion

This compound represents an under-explored area within the broader field of benzothiazole chemistry. The synthesis of this compound is achievable through established synthetic methodologies, and its structural features suggest a high potential for interesting biological activities.

Future research should focus on:

  • Definitive Synthesis and Characterization: A thorough investigation and publication of a reliable synthetic protocol and complete spectroscopic characterization are essential.

  • Biological Screening: A comprehensive evaluation of its antimicrobial, antifungal, and anticancer activities is warranted.

  • Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the mechanism of action would be crucial for any potential therapeutic development.

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Introduction: The Significance of the 5-Nitrobenzo[d]thiazol-2(3H)-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Derivatives and Analogs of 5-Nitrobenzo[d]thiazol-2(3H)-one: Synthesis, Biological Activity, and Therapeutic Potential

The benzothiazole ring system, a fusion of a benzene ring and a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This unique heterocyclic structure is a cornerstone in the architecture of numerous synthetic and natural molecules that exhibit a wide array of biological activities.[1] Compounds incorporating the benzothiazole moiety have demonstrated therapeutic potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents.[3][4]

The addition of a nitro group at the 5-position of the benzothiazole core, as in this compound, introduces a critical pharmacophore that can profoundly influence the molecule's biological profile. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the entire ring system, impacting receptor binding and metabolic stability. Furthermore, in anaerobic environments, the nitro group can be bioreduced to form reactive nitroso and hydroxylamine intermediates, a mechanism of action exploited by many antimicrobial and antiparasitic drugs.[5] For instance, the antiparasitic drug Nitazoxanide, which features a 5-nitrothiazole ring, owes its activity to the inhibition of the essential enzyme pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms.[5] Similarly, 5-nitroindazole derivatives have shown that the nitro group is crucial for generating reactive oxygen species (ROS), leading to parasite apoptosis.[6][7]

This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of derivatives and analogs of this compound, offering insights for researchers and drug development professionals exploring this promising chemical space.

Part 1: Synthetic Strategies for Benzothiazole Derivatives

The synthesis of the benzothiazole core and its derivatives can be achieved through several established routes. A common and effective method involves the cyclization of o-aminothiophenol with various reagents such as carboxylic acids, aldehydes, or acid chlorides. Microwave-assisted synthesis has also been shown to be an efficient method for accelerating these reactions.[8]

General Synthesis of 2-Substituted-5-Nitrobenzothiazoles

A representative synthetic pathway to generate derivatives of the 5-nitrobenzothiazole scaffold often starts with a suitable substituted aniline. The following diagram and protocol outline a general approach.

Synthetic_Scheme cluster_0 General Synthetic Pathway A 4-Nitro-2-aminothiophenol C 2-Substituted-5-nitrobenzo[d]thiazole A->C Cyclization B Carboxylic Acid / Acid Chloride (R-COX) B->C D Further Derivatization C->D Modification at R-group or Benzene Ring E Final Analog D->E

Caption: General synthetic route for 2-substituted-5-nitrobenzothiazole derivatives.

Detailed Experimental Protocol: Synthesis of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole

This protocol is adapted from a reported synthesis of a potent c-Jun N-terminal kinase (JNK) inhibitor.[9]

Objective: To synthesize 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole, a representative analog.

Materials:

  • Benzothiazole-2-thiol

  • Methanol (MeOH)

  • Sodium methoxide (MeONa), 0.5 M solution in methanol

  • 2-Bromo-5-nitrothiazole

  • 1 N Hydrochloric acid (HCl)

  • Hexanes

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolution: To a solution of benzothiazole-2-thiol (167 mg, 1 mmol) in methanol (5 mL) in a round-bottom flask, add sodium methoxide (2.4 mL, 0.5 M solution in methanol, 1.2 mmol) at room temperature.

  • Stirring: Stir the mixture for 5 minutes at room temperature. The sodium salt of the thiol will form.

  • Addition of Electrophile: Add 2-bromo-5-nitrothiazole (229 mg, 1.1 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction until it is deemed complete by Thin Layer Chromatography (TLC), which typically takes around 16 hours.

  • Acidification: Upon completion, acidify the reaction mixture with 1 N HCl. This will cause the product to precipitate out of the solution.

  • Filtration and Washing: Collect the resulting precipitate by filtration. Wash the solid sequentially with water (2 x 30 mL), hexanes (2 x 30 mL), and 10% ethyl acetate in hexanes (2 x 30 mL).

  • Drying: Dry the purified solid to yield the final product, 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole, as a white solid.[9]

Part 2: Biological Activities and Therapeutic Applications

Derivatives of the 5-nitrobenzothiazole scaffold have been investigated for a multitude of therapeutic applications, leveraging the diverse biological activities of the benzothiazole core and the unique properties of the nitro group.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of benzothiazole derivatives against various cancer cell lines.[2][10] The substitution pattern on the benzothiazole ring system is crucial for cytotoxic activity.

A series of 2-phenylbenzothiazole derivatives were synthesized and evaluated for their antiproliferative effects in paraganglioma and pancreatic cancer cells.[10] The structure-activity relationship (SAR) studies revealed that substitutions on the 2-phenyl ring and the benzothiazole core significantly influenced their potency.

Compound IDR1 (Position 5)R2 (Amide Substituent)Cell LineIC50 (µM)
4h Cl3-chlorophenylPANC-12.1
4i Cl3-fluorophenylPANC-11.9
4m Cl3,4-dichlorophenylPANC-11.5

Data synthesized from[10]. PANC-1 is a human pancreatic cancer cell line.

The data indicates that electron-withdrawing groups on the N-phenylacetamide moiety, such as chlorine and fluorine, enhance the anticancer activity.[10]

JNK Inhibition

The c-Jun N-terminal kinases (JNKs) are key regulators of cellular responses to stress and are implicated in diseases like type-2 diabetes, cancer, and inflammation.[9] The identification of small molecule JNK inhibitors is therefore of significant therapeutic interest.

A series of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles were identified as novel and potent JNK inhibitors.[9] These compounds target the JIP-JNK interaction site, preventing the phosphorylation of downstream substrates.

JNK_Pathway Stress Cellular Stress (UV, Cytokines) MAPKKK MAPKKK (ASK1, MEKK1) Stress->MAPKKK Activates MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates Substrates Substrates (c-Jun, ATF2) JNK->Substrates Phosphorylates Response Apoptosis, Inflammation Substrates->Response Inhibitor This compound Derivative Inhibitor->JNK Inhibits

Caption: Simplified JNK signaling pathway and the point of inhibition.

The benzothiazole series demonstrated superior inhibition potency compared to analogous benzoxazole or benzimidazole series. The presence of substituents at the 5 or 6 position of the benzothiazole ring, such as chloro or ethoxy groups, led to inactivity, likely due to steric hindrance.[9]

Antimicrobial and Antiparasitic Activity

The 5-nitrothiazole moiety is a well-established pharmacophore in antimicrobial and antiparasitic agents.[5] Analogs of the drug Nitazoxanide (NTZ), which contains this group, have been synthesized by modifying the "head group" (the thiazole ring) and "tail region" (the benzene ring).[5]

These compounds often exert their effect through the inhibition of PFOR, an essential enzyme in the energy metabolism of anaerobic organisms.[5] A study on 5-nitro-2-aminothiazole-based compounds demonstrated their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11] Interestingly, the most potent compounds were not activated by the type I nitroreductase (NTR), suggesting an alternative mechanism of action compared to other nitro-drugs.[11] This highlights that while the nitro group is often key, its precise role can vary between different chemical scaffolds and target organisms.

Part 3: In Vitro Evaluation Protocols

To assess the biological activity of novel this compound derivatives, standardized in vitro assays are essential. These protocols provide a framework for obtaining reliable and reproducible data.

Experimental_Workflow cluster_workflow In Vitro Evaluation Workflow start Synthesized Compound solubilize Solubilization (e.g., in DMSO) start->solubilize treatment Add Compound (Serial Dilutions) solubilize->treatment assay_prep Prepare Assay Plates (Cells, Enzymes, etc.) assay_prep->treatment incubation Incubate (Specific time & conditions) treatment->incubation readout Measure Endpoint (e.g., Absorbance, Fluorescence) incubation->readout analysis Data Analysis (IC50 / MIC Calculation) readout->analysis end Biological Activity Profile analysis->end

Caption: A general workflow for in vitro biological evaluation of synthesized compounds.

Protocol: In Vitro α-Amylase Inhibition Assay

This assay is relevant for screening compounds for anti-diabetic potential.[12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against α-amylase.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • Phosphate buffer (pH 6.8)

  • Dinitrosalicylic acid (DNSA) reagent

  • Test compound dissolved in DMSO

  • Acarbose (standard inhibitor)

  • 96-well microplate, spectrophotometer

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and acarbose in phosphate buffer.

  • Pre-incubation: In a 96-well plate, add 20 µL of the test compound/standard solution to 20 µL of the α-amylase enzyme solution. Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of the 1% starch solution to each well to start the reaction. Incubate again at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding 20 µL of DNSA reagent.

  • Color Development: Heat the plate in a boiling water bath for 10 minutes to allow for color development.

  • Measurement: After cooling to room temperature, add 100 µL of distilled water to each well and measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting inhibition against the logarithm of the compound concentration.[12]

Protocol: Antiproliferative MTT Assay

This is a standard colorimetric assay for assessing cell viability.

Objective: To determine the IC50 of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., PANC-1, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well cell culture plate, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of ~570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Part 4: Structure-Activity Relationship (SAR) and Future Perspectives

The collective research on benzothiazole derivatives provides valuable insights into their structure-activity relationships, guiding the future design of more potent and selective therapeutic agents.

Key SAR Findings:

  • Position 2 Substitution: This position is a critical site for modification and significantly influences biological activity. Aromatic or heteroaromatic rings at this position are often favorable for anticancer activity.[1][4]

  • Benzene Ring Substitution: The nature and position of substituents on the fused benzene ring can fine-tune the compound's properties. Electron-withdrawing groups (like the 5-nitro group) are often crucial for antimicrobial mechanisms but can also enhance anticancer potency.[9][10] Hydrophobic moieties can also contribute to cytotoxic activity.[4]

  • Cationic Center: For some targets, like Hsp90, a cationic center at a specific distance from an aromatic ring on the benzothiazole scaffold is obligatory for activity.[13]

Future Directions: The this compound scaffold remains a fertile ground for drug discovery. Future research should focus on:

  • Mechanism Deconvolution: Elucidating the precise mechanisms of action for the most potent compounds, particularly for those with anticancer and JNK inhibitory activity.

  • Selectivity Profiling: Screening lead compounds against a panel of related targets (e.g., different kinases or cell lines) to ensure selectivity and reduce potential off-target effects.

  • Pharmacokinetic Optimization: Modifying lead structures to improve their ADME (absorption, distribution, metabolism, and excretion) properties, which is crucial for translating in vitro potency to in vivo efficacy.

  • Hybrid Molecules: Designing hybrid molecules that combine the 5-nitrobenzothiazole core with other known pharmacophores to achieve synergistic effects or multi-target activity.[14]

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  • Abdel-Wahab, B. F., et al. (2022). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 12(45), 29367-29381. [Link]

  • ResearchGate. (2004). Synthesis and biological properties of new 5-nitroindazole derivatives. [Link]

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Predicted Mechanism of Action of 5-Nitrobenzo[d]thiazol-2(3H)-one: A Mechanistic and Validation Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

5-Nitrobenzo[d]thiazol-2(3H)-one is a heterocyclic compound built upon the benzothiazole scaffold, a "privileged structure" in medicinal chemistry renowned for its broad spectrum of biological activities.[1][2] While direct experimental data on this specific molecule is limited, its structural features—a planar benzothiazole core, a lactam-like moiety at the 2-position, and an electron-withdrawing nitro group at the 5-position—allow for a mechanistically-driven prediction of its biological action. This guide posits that the primary mechanism of action for this compound is the inhibition of stress-activated protein kinases, with a high probability of targeting c-Jun N-terminal kinase (JNK) . This prediction is based on strong evidence from structurally analogous nitro-substituted benzothiazole derivatives that demonstrate potent and selective JNK inhibition.[3][4][5] Secondary predicted mechanisms include broad-spectrum antimicrobial activity through the inhibition of essential microbial enzymes like DNA gyrase and potential anticancer activity via induction of DNA damage and apoptosis.[6][7][8] This document provides the theoretical framework for these predictions and outlines a detailed, self-validating experimental plan to rigorously test these hypotheses.

Introduction: The Benzothiazole Scaffold and the Significance of 5-Nitro Substitution

The benzothiazole ring system is a cornerstone of numerous pharmacologically active agents, valued for its rigid, planar structure and ability to engage in diverse non-covalent interactions with biological targets.[1] Derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][9] The specific molecule, this compound, combines this versatile scaffold with two key functional groups:

  • Benzothiazol-2(3H)-one Core: The carbonyl group at the 2-position introduces a hydrogen bond donor (N-H) and acceptor (C=O), creating a lactam-like structure capable of forming specific interactions within enzyme active sites.

  • 5-Nitro Group: The nitro group is a strong electron-withdrawing moiety. In analogous compounds, this feature has been shown to be critical for potent biological activity, often by participating in key binding interactions or by influencing the electronic properties of the entire ring system.[3][10]

This guide will deconstruct the probable molecular mechanisms of this compound and provide actionable protocols for their empirical validation.

Predicted Primary Mechanism: Allosteric Inhibition of c-Jun N-terminal Kinase (JNK)

The most compelling predicted mechanism of action is the inhibition of the JNK signaling pathway. JNKs are key mediators of the cellular response to stress signals, such as inflammatory cytokines, irradiation, and oxidative stress, and their dysregulation is implicated in diseases ranging from cancer to neurodegeneration and diabetes.[3]

Hypothesis: this compound functions as a selective, allosteric inhibitor of JNK.

Supporting Evidence and Rationale: A seminal study on 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles—compounds that share both the benzothiazole core and a nitro-substituted heterocyclic component—identified potent and selective JNK inhibitors.[3][4] The structure-activity relationship (SAR) from this study revealed that the benzothiazole moiety and the nitro group were both crucial for high-potency inhibition. It is highly probable that this compound engages the same target. The proposed mechanism is allosteric, meaning the compound does not bind to the highly conserved ATP-binding pocket but to a different site on the kinase, thereby preventing the protein-protein interaction between JNK and its substrates, like the transcription factor c-Jun.[5] This mode of action often leads to greater selectivity over other kinases.

Predicted Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical JNK signaling cascade and the predicted point of intervention for this compound.

JNK_Pathway cluster_input Cellular Stress Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_output Cellular Response stress UV, Cytokines, ROS mapkkk ASK1, MEKK1 stress->mapkkk mkk47 MKK4 / MKK7 mapkkk->mkk47 jnk JNK mkk47->jnk cjun c-Jun jnk->cjun response Apoptosis, Inflammation, Gene Expression cjun->response compound This compound compound->jnk

Caption: Predicted inhibition of the JNK signaling pathway by the compound.

Alternative Predicted Mechanisms

The versatility of the benzothiazole scaffold suggests other potential mechanisms of action that warrant investigation.

A. Antimicrobial Activity via Enzyme Inhibition

Hypothesis: The compound exhibits antibacterial and/or antifungal activity by targeting essential microbial enzymes.

Rationale: Benzothiazole derivatives are well-documented antimicrobial agents.[11][12][13] A prominent mechanism for antibacterial action is the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.[8] Another potential target is dihydropteroate synthase (DHPS), an enzyme in the folate biosynthesis pathway.[6][14] The planar structure of the compound is suitable for intercalation or binding within the active sites of these enzymes.

B. Anticancer Activity via DNA Damage and Apoptosis Induction

Hypothesis: In cancer cells, the compound induces cytotoxicity by causing DNA damage, leading to cell cycle arrest and apoptosis.

Rationale: Some nitro-substituted benzothiazole derivatives have demonstrated potent anticancer effects.[10][15][16] One study showed that a related derivative induces single and double-strand DNA breaks, subsequently inhibiting cell proliferation and promoting apoptosis.[7] The planar benzothiazole ring may act as a DNA intercalating agent, while the nitro group, under the hypoxic conditions often found in tumors, could be reduced to form reactive radical species that damage DNA.

Experimental Validation Plan

To move from prediction to confirmation, a multi-step, self-validating experimental workflow is proposed. This plan is designed to first confirm direct target engagement and then to characterize the downstream cellular consequences.

Logical Workflow for Target Validation

Caption: A tiered workflow for validating the predicted JNK inhibition mechanism.

Experimental Protocols
Protocol 1: In Vitro Kinase Binding Assay (JNK)

Objective: To quantify the direct binding affinity of this compound to JNK1, JNK2, and JNK3 isoforms and determine its selectivity against other kinases (e.g., p38).

Rationale: This assay provides direct evidence of a physical interaction between the compound and the purified kinase, independent of enzyme activity. A fluorescence resonance energy transfer (FRET) or similar proximity-based assay is a robust, high-throughput method for determining binding affinity (Kd) or IC50 from a competition assay.

Methodology (Example using a FRET-based assay):

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO, typically from 10 mM down to 1 nM. Further dilute in kinase buffer to achieve the final assay concentrations.

    • Prepare solutions of recombinant human JNK1, JNK2, and JNK3 protein.

    • Prepare solutions of a fluorescently-labeled ATP-competitive tracer known to bind JNK and the corresponding FRET-partner antibody.

  • Assay Plate Setup:

    • In a 384-well microplate, add 2 µL of the serially diluted compound. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 4 µL of the JNK enzyme/FRET antibody mixture to each well.

    • Incubate for 60 minutes at room temperature to allow compound-enzyme binding to reach equilibrium.

  • Tracer Addition and Reading:

    • Add 4 µL of the fluorescent tracer to all wells.

    • Incubate for another 60 minutes.

    • Read the plate on a suitable fluorescence plate reader, measuring the emission signal corresponding to the FRET event.

  • Data Analysis:

    • Normalize the data using the controls.

    • Plot the normalized signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Predicted Outcome JNK1 IC50 (nM) JNK2 IC50 (nM) JNK3 IC50 (nM) p38α IC50 (nM)
Compound X (Control)152520>10,000
This compound < 100 < 100 < 100 > 10,000
Caption: Table of hypothetical IC50 values demonstrating potent and selective JNK binding.
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify that this compound engages with its JNK target inside intact cells.

Rationale: CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. This provides unequivocal evidence of target engagement in a physiological context, validating the in vitro results.

Methodology:

  • Cell Treatment:

    • Culture a suitable cell line (e.g., HeLa or A549) to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration (e.g., 10x the binding IC50) of this compound for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Protein Extraction:

    • Lyse the cells by three rapid freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at 20,000 x g for 20 minutes.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble JNK remaining at each temperature point using Western blotting with a specific anti-JNK antibody.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble JNK against temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.

Conclusion

Based on robust evidence from structurally related molecules, this compound is predicted to act primarily as an inhibitor of the c-Jun N-terminal kinase. Its chemical architecture is highly amenable to binding an allosteric site on JNK, a mechanism that promises greater selectivity and therapeutic potential. Secondary mechanisms, including broad antimicrobial and targeted anticancer activities, are also plausible and align with the known pharmacology of the benzothiazole scaffold. The proposed experimental framework provides a clear and rigorous path to validate these predictions, beginning with direct biochemical binding assays and progressing to confirmation of target engagement in a cellular environment. Successful validation would position this compound as a promising lead for development in inflammatory diseases, oncology, or neurodegeneration.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

  • Note on Benzothiazole used in Modern Day Drug Designing and Development. longdom.org. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

  • The Role of Benzothiazole Derivatives in Modern Drug Discovery. acme-hardesty.com. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

  • Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents. PubMed. [Link]

  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. National Institutes of Health (NIH). [Link]

  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. PubMed. [Link]

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health (NIH). [Link]

  • Synthesis and Biological Activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4- dihydro-3H-1, 2, 4-triazole-3-thione and it. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Discovery of 2-(5-nitrothiazol-2-ylthio) benzo[d] thiazoles as novel c-Jun N-terminal kinase inhibitors. ResearchGate. [Link]

  • 5-Nitrobenzothiazole. National Institutes of Health (NIH). [Link]

  • (PDF) Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. ResearchGate. [Link]

  • Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. National Institutes of Health (NIH). [Link]

  • Anticancer Potential of Benzothiazolic Derivative (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol Against Melanoma Cells. PubMed. [Link]

  • Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. National Institutes of Health (NIH). [Link]

  • Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors. PubMed. [Link]

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Methodological & Application

Application Note & Synthesis Protocol: 5-Nitrobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 5-Nitrobenzo[d]thiazol-2(3H)-one. This heterocyclic compound is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the benzothiazole scaffold in pharmacologically active molecules. The protocol is designed for researchers and scientists with a background in synthetic organic chemistry. The synthesis is based on the cyclization of 2-amino-4-nitrothiophenol using triphosgene as a carbonyl source. This guide emphasizes safety, mechanistic understanding, and validation at each stage of the process.

Introduction and Scientific Background

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The introduction of a nitro group at the 5-position and a ketone at the 2-position, yielding this compound, modulates the electronic properties of the ring system, making it a valuable intermediate for further functionalization in drug discovery programs.

The synthesis strategy detailed herein follows a robust and logical pathway: the intramolecular cyclization of a bifunctional precursor, 2-amino-4-nitrothiophenol. This precursor contains both the nucleophilic amine and thiol groups required for the formation of the thiazolone ring. The carbonyl group is introduced by an electrophilic carbonyl source. For this protocol, we have selected triphosgene (bis(trichloromethyl) carbonate) as the cyclizing agent.

Mechanistic Rationale: Triphosgene serves as a safer, solid-state equivalent to the highly toxic phosgene gas. In the presence of a base, it decomposes in situ to generate phosgene, which then reacts with the nucleophilic amine and thiol of the precursor. The reaction proceeds via a stepwise or concerted mechanism where the amine and thiol groups attack the carbonyl carbon, leading to the elimination of HCl and the formation of the stable, five-membered heterocyclic ring. The use of a non-nucleophilic base, such as triethylamine, is critical to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.

Experimental Workflow Overview

The synthesis is a two-step process, beginning with the preparation of the key intermediate, 2-amino-4-nitrothiophenol, followed by its cyclization to the target compound.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Cyclization to Target Molecule A 2,4-Dinitrophenyl Disulfide B Reduction (e.g., NaBH4) A->B C 2-amino-4-nitrothiophenol (Key Intermediate) B->C D Cyclization Reaction (Triphosgene, Et3N, THF) C->D E Work-up & Extraction D->E F Purification (Recrystallization) E->F G This compound (Final Product) F->G

Caption: High-level experimental workflow for the synthesis of this compound.

Materials and Reagents

Ensure all reagents are of appropriate purity (≥98% unless otherwise specified) and that all solvents are anhydrous.

Reagent/MaterialFormulaM.W. ( g/mol )QuantityRoleNotes
2-Amino-4-nitrothiophenolC₆H₆N₂O₂S170.191.70 g (10.0 mmol)Starting MaterialHighly susceptible to oxidation. Use under inert gas.
TriphosgeneC₃Cl₆O₃296.751.09 g (3.67 mmol)Cyclizing AgentEXTREMELY TOXIC . Handle only in a certified fume hood.
Triethylamine (Et₃N)C₆H₁₅N101.193.04 mL (22.0 mmol)BaseScavenges HCl byproduct. Use freshly distilled.
Tetrahydrofuran (THF)C₄H₈O72.11100 mLSolventAnhydrous grade is required.
Ethyl AcetateC₄H₈O₂88.11~200 mLExtraction Solvent
Brine (sat. NaCl)NaCl(aq)-~50 mLWashing Agent
Anhydrous MgSO₄MgSO₄120.37~5 gDrying Agent
EthanolC₂H₅OH46.07~30 mLRecrystallization Solvent

Step-by-Step Synthesis Protocol

Safety Precaution: This procedure involves highly toxic (triphosgene) and potentially harmful chemicals. All steps must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.

Step 1: Reaction Setup and Cyclization
  • Inert Atmosphere: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Fit the central neck with a condenser attached to a nitrogen or argon gas inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of the inert gas. This is crucial to prevent the oxidation of the thiophenol starting material.

  • Reagent Addition: To the reaction flask, add 2-amino-4-nitrothiophenol (1.70 g, 10.0 mmol).[1] Add 80 mL of anhydrous tetrahydrofuran (THF) to dissolve the starting material.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Base Addition: Add triethylamine (3.04 mL, 22.0 mmol) to the cooled solution via syringe. A slight exotherm may be observed.

  • Triphosgene Solution: In a separate, dry 50 mL flask, carefully dissolve triphosgene (1.09 g, 3.67 mmol) in 20 mL of anhydrous THF. CAUTION: Triphosgene is highly toxic and corrosive. Weigh and handle it exclusively within the fume hood.

  • Slow Addition: Transfer the triphosgene solution to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

Step 2: Work-up and Product Isolation
  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 50 mL of deionized water to quench any unreacted triphosgene. Stir for 15 minutes.

  • Solvent Removal: Transfer the mixture to a single-neck round-bottom flask and remove the THF using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 50 mL of saturated brine solution to remove any remaining water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent and wash the solid with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

Step 3: Purification and Characterization
  • Recrystallization: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol. Dry the product under vacuum to a constant weight.

  • Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the aromatic proton environment.

    • ¹³C NMR: To confirm the carbon skeleton.

    • FT-IR: To identify key functional groups, such as the C=O (around 1700-1720 cm⁻¹) and N-H stretches of the thiazolone ring, and the N-O stretches of the nitro group.

    • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 197.0 g/mol ).

    • Melting Point: To assess purity.

Reaction Scheme and Mechanism

Caption: Overall reaction for the synthesis of this compound.

Discussion and Expert Insights

  • Choice of Cyclizing Agent: While other phosgene equivalents like carbonyldiimidazole (CDI) or diphosgene could be used, triphosgene is often preferred for its stability and ease of handling as a crystalline solid. CDI is an excellent alternative that avoids the formation of HCl, but may require slightly different reaction conditions.

  • Controlling Oxidation: The thiol group in 2-amino-4-nitrothiophenol is highly prone to oxidation, which can lead to the formation of disulfide byproducts.[2] Maintaining a strictly inert atmosphere (N₂ or Ar) throughout the setup and reaction is the most critical parameter to ensure a high yield of the desired product.

  • Purification Strategy: Recrystallization from ethanol is typically sufficient for achieving high purity. If the product remains colored or TLC shows persistent impurities, column chromatography on silica gel (using a gradient elution of ethyl acetate in hexanes) can be employed as a secondary purification step.

References

  • Velikorodov, A. V., et al. (2011). Synthesis of 1,3-Benzothiazol-2(3H)-one and Some Its Derivatives. Russian Journal of Organic Chemistry, 47(9), 1426-1430. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-nitrobenzenethiol. National Center for Biotechnology Information. Retrieved from: [Link]

  • Wikipedia. (n.d.). Bioconjugation. Retrieved from: [Link]

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Application Notes and Protocols for the Experimental Use of 5-Nitrobenzo[d]thiazol-2(3H)-one in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold in Drug Discovery

The benzothiazole core is a privileged heterocyclic system in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of this scaffold have been extensively investigated and developed as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[2][4] The introduction of a nitro group to the benzothiazole ring can significantly modulate its biological properties, often enhancing its cytotoxic or targeted activities.

This document provides a detailed guide for the experimental evaluation of 5-Nitrobenzo[d]thiazol-2(3H)-one , a member of the nitrobenzothiazole family. While specific biological data for this exact molecule is limited in publicly available literature, this guide will leverage data from structurally related compounds to propose a probable mechanism of action and provide robust protocols for its investigation as a potential anticancer agent. Researchers can adapt these methodologies to thoroughly characterize the biological profile of this compound and similar novel chemical entities.

Hypothesized Mechanism of Action: Induction of Apoptosis via Kinase Inhibition

Based on extensive research into related nitro-substituted benzothiazole derivatives, a plausible mechanism of action for this compound is the induction of apoptosis in cancer cells, potentially through the inhibition of key signaling kinases. For instance, a closely related compound, 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole, has been identified as a potent allosteric inhibitor of c-Jun N-terminal kinase (JNK).[5][6] The JNK signaling pathway is a critical regulator of cellular stress responses, and its inhibition can lead to apoptosis. Other benzothiazole derivatives have also been shown to exert their anticancer effects by inducing DNA damage and subsequent apoptosis.[7]

Therefore, a primary hypothesis to investigate is that this compound induces cytotoxicity in cancer cells by inhibiting a kinase in a stress-activated pathway (such as the JNK pathway), leading to the activation of the apoptotic cascade.

G cluster_0 Cellular Stress Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., ASK1) Stress Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun 5_Nitro This compound 5_Nitro->JNK Inhibition Apoptosis Apoptosis cJun->Apoptosis

Caption: Hypothesized signaling pathway for this compound.

Experimental Protocols

The following protocols are designed to provide a comprehensive in vitro evaluation of the cytotoxic and apoptotic effects of this compound.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is a hallmark of cytotoxicity.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, HeLa cervical carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this, prepare serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration (determined from the MTT assay) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

G cluster_0 Cell Culture & Treatment cluster_1 Cell Preparation cluster_2 Staining & Analysis A Seed cells in 6-well plates B Treat with This compound A->B C Harvest and wash cells B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate in the dark E->F G Analyze by Flow Cytometry F->G

Caption: Experimental workflow for apoptosis detection.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and organized table to facilitate comparison.

CompoundCell LineIncubation Time (h)IC₅₀ (µM) [95% CI]
This compoundA54948To be determined
This compoundHeLa48To be determined
Positive Control (e.g., Doxorubicin)A54948Reference value
Positive Control (e.g., Doxorubicin)HeLa48Reference value

Note: The IC₅₀ values for this compound must be determined experimentally.

Conclusion and Future Directions

The provided protocols offer a foundational framework for characterizing the biological activity of this compound. Based on the results of these initial assays, further investigations can be pursued. If the compound demonstrates significant cytotoxic and pro-apoptotic activity, subsequent studies could include:

  • Kinase Inhibition Assays: To directly test the hypothesis that the compound inhibits JNK or other relevant kinases.

  • Western Blot Analysis: To examine the expression levels of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins).

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.

By systematically applying these methodologies, researchers can elucidate the mechanism of action of this compound and assess its potential as a novel therapeutic agent.

References

  • De, S. K., Chen, L. H., Stebbins, J. L., Machleidt, T., Riel-Mehan, M., Dahl, R., ... & Pellecchia, M. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2712-2717. [Link]

  • De, S. K., Chen, L. H., Stebbins, J. L., Machleidt, T., Riel-Mehan, M., Dahl, R., ... & Pellecchia, M. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. PubMed, 17(7), 2712-7. [Link]

  • Lokhande, R. P., Deshmukh, V. K., & Chaudhari, S. R. (2013). Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 60-65. [Link]

  • Keri, R. S., Patil, M. R., Patil, S. A., & Budagumpi, S. (2015). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European journal of medicinal chemistry, 89, 207-251.
  • Bari, S. B., & Firke, S. D. (2020). Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1646-1653. [Link]

  • Vicini, P., Geronikaki, A., Incerti, M., Zani, F., Dearden, J., & Hewitt, M. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & medicinal chemistry, 11(22), 4785-4789. [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Semantic Scholar. [Link]

  • da Silva, A. C. A., de Oliveira, B. G., de Souza, A. C. G., da Silva, A. M., & de Moraes, M. O. (2018). Anticancer potential of benzothiazolic derivative (E)-2-((2-(benzo[d] thiazol-2-yl) hydrazono) methyl)-4-nitrophenol against melanoma cells. Toxicology in vitro, 50, 196-205. [Link]

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Application Notes and Protocols: 5-Nitrobenzo[d]thiazol-2(3H)-one as a Versatile Scaffold for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold and the Strategic Importance of 5-Nitrobenzo[d]thiazol-2(3H)-one

The benzothiazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Derivatives of this heterocyclic scaffold have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective properties.[2][3][4][5] The fusion of a benzene ring with a thiazole ring creates a unique electronic and structural framework that allows for diverse interactions with biological targets.[3][6]

This compound emerges as a particularly valuable building block for the synthesis of novel compounds. Its structure incorporates three key features that can be selectively manipulated to generate a library of diverse molecules:

  • The Nitro Group: Positioned on the benzene ring, the nitro group is a versatile functional handle. It can be reduced to an amine, which then serves as a key intermediate for a variety of coupling reactions, allowing for the introduction of diverse substituents.

  • The Lactam Nitrogen: The nitrogen atom within the thiazolone ring can be functionalized, most commonly through N-alkylation, providing another avenue for structural diversification.

  • The Thiazolone Core: The core heterocyclic structure itself imparts significant biological activity, and modifications at other positions can further modulate the pharmacological profile of the resulting compounds.

This guide provides detailed protocols for the strategic functionalization of this compound, focusing on the reduction of the nitro group and the N-alkylation of the thiazolone nitrogen. These transformations are fundamental to unlocking the potential of this scaffold for the discovery of new therapeutic agents.

Core Synthetic Strategies: A Workflow for Derivatization

The derivatization of this compound can be conceptualized as a modular process, allowing for the systematic generation of a compound library. The following workflow illustrates the key transformations and the strategic decision points for a researcher.

G A This compound (Starting Material) B Reduction of Nitro Group (Protocol 1) A->B Step 1a D N-Alkylation (Protocol 2) A->D Step 1b C 5-Aminobenzo[d]thiazol-2(3H)-one (Key Intermediate) B->C F Amide Coupling, Sulfonylation, etc. C->F Step 2a E 3-Alkyl-5-nitrobenzo[d]thiazol-2(3H)-one D->E H Reduction of Nitro Group E->H Step 2b G Diverse 5-Substituted Derivatives F->G I 3-Alkyl-5-aminobenzo[d]thiazol-2(3H)-one H->I J Further Functionalization I->J

Caption: Synthetic workflow for the derivatization of this compound.

Protocol 1: Reduction of the Nitro Group to Form 5-Aminobenzo[d]thiazol-2(3H)-one

The reduction of the aromatic nitro group to a primary amine is a pivotal step in the functionalization of the title compound. The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding the reduction of other functional groups. Several methods are available, with catalytic hydrogenation and metal-mediated reductions being the most common.[7]

Method 1A: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high efficiency.[7] Palladium on carbon (Pd/C) is a widely used catalyst for this transformation.[8]

Rationale: Catalytic hydrogenation involves the addition of molecular hydrogen across the nitro group in the presence of a metal catalyst. This method is generally clean, with the primary byproduct being water.

Experimental Protocol:

  • Reaction Setup: In a high-pressure reaction vessel, suspend this compound (1.0 eq) and 10% Pd/C (0.1 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Aminobenzo[d]thiazol-2(3H)-one. The product can be purified by crystallization or column chromatography if necessary.

Method 1B: Metal-Mediated Reduction using Tin(II) Chloride

Reduction with tin(II) chloride (SnCl₂·2H₂O) is a mild and effective method for converting aromatic nitro compounds to amines, especially when other reducible functional groups are present.[8]

Rationale: Tin(II) chloride acts as a reducing agent in an acidic medium, selectively reducing the nitro group. This method is advantageous when catalytic hydrogenation is not feasible due to the presence of sensitive functional groups.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add tin(II) chloride dihydrate (3-5 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and stir. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[7]

  • Work-up: Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

  • Purification: Purify the product as needed by column chromatography on silica gel.

Method Reagents Advantages Disadvantages
Catalytic Hydrogenation H₂, Pd/CHigh yield, clean reactionRequires specialized equipment for handling hydrogen gas
Tin(II) Chloride Reduction SnCl₂·2H₂O, EthanolMild conditions, good functional group toleranceGenerates tin waste

Table 1: Comparison of methods for the reduction of this compound.

Protocol 2: N-Alkylation of the Benzothiazolone Ring

N-alkylation of the benzothiazolone nitrogen introduces a key point of diversity in the synthesized library. The choice of alkylating agent and reaction conditions is crucial for achieving selective N-alkylation over potential O-alkylation.

Rationale: The N-alkylation of benzothiazolones typically proceeds via an Sₙ2 mechanism, where the deprotonated nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The use of a suitable base is essential to generate the nucleophilic anion.

G A This compound B Base (e.g., K₂CO₃, NaH) C Deprotonated Intermediate A->C + Base D Alkyl Halide (R-X) E 3-Alkyl-5-nitrobenzo[d]thiazol-2(3H)-one C->E + R-X

Caption: General scheme for the N-alkylation of this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) (1.5 eq) or sodium hydride (NaH) (1.2 eq).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Add the desired alkylating agent (e.g., an alkyl halide or tosylate) (1.1 eq) dropwise.

  • Reaction Monitoring: Heat the reaction mixture if necessary (e.g., to 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications of Derivatized Compounds

The derivatives of this compound have shown promise in a variety of therapeutic areas. The strategic introduction of different functional groups can lead to compounds with potent and selective biological activities.

  • Anticancer Activity: Many benzothiazole derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.[1][9][10] For instance, certain 2-arylbenzothiazoles have shown potent anti-proliferative effects.[6]

  • Antimicrobial and Antifungal Activity: The benzothiazole scaffold is a common feature in compounds with antimicrobial and antifungal properties.[2][4]

  • Anti-inflammatory and Analgesic Activity: Derivatives of benzothiazole have also been investigated for their potential as anti-inflammatory and analgesic agents.[2][4]

The synthetic protocols outlined in this guide provide a robust framework for the generation of novel benzothiazole derivatives for screening in these and other disease areas.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL: )
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. (URL: )
  • Solid phase synthesis of 2-aminobenzothiazoles. PubMed. (URL: )
  • Medicinal significance of benzothiazole scaffold: an insight view. PubMed. (URL: )
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL: )
  • Mechanochemical protocols for reduction of nitroarenes. ResearchGate. (URL: [Link])

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. (URL: [Link])

  • Note on Benzothiazole used in Modern Day Drug Designing and Development. (URL: )
  • Nitro Reduction - Common Conditions. (URL: )
  • The Reduction of Organic Nitro Compounds by Carbon Monoxide as an Effective Strategy for the Synthesis of N-Heterocyclic Com. AIR Unimi. (URL: [Link])

  • Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis. (URL: [Link])

  • Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications (RSC Publishing). (URL: [Link])

  • Benzothiazole derivatives as anticancer agents. PMC. (URL: [Link])

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Request PDF. (URL: [Link])

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Application Notes and Protocols for the Investigation of 5-Nitrobenzo[d]thiazol-2(3H)-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the investigation of 5-Nitrobenzo[d]thiazol-2(3H)-one, a heterocyclic compound with potential as an anticancer agent. While direct studies on this specific molecule are limited, the benzothiazole scaffold, particularly when substituted with a nitro group, is a well-established pharmacophore in oncology research. This guide synthesizes data from structurally related benzothiazole derivatives to propose a likely mechanism of action and provides detailed, field-proven protocols for the systematic evaluation of its cytotoxic and apoptotic effects in cancer cell lines. The methodologies herein are designed to be self-validating, ensuring robust and reproducible data generation for early-stage drug discovery and development.

Introduction: The Rationale for Investigating this compound

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including notable anticancer properties.[1][2][3] The introduction of a nitro group at the 5-position is anticipated to enhance its electrophilic nature, potentially increasing its reactivity with biological nucleophiles and contributing to its cytotoxic effects. Derivatives of 2-amino, 5-nitrothiazole have been identified as promising starting points for the development of new anticancer drugs, particularly for breast cancer.[4] This application note provides a framework for researchers to explore the therapeutic potential of this compound, leveraging established knowledge of related compounds to guide experimental design and interpretation.

Proposed Mechanism of Action: A Multi-Faceted Approach to Cancer Cell Cytotoxicity

Based on extensive research into the anticancer activities of benzothiazole derivatives, this compound is hypothesized to exert its effects through a multi-pronged attack on cancer cell survival pathways.[5] The proposed mechanisms include the induction of apoptosis through the intrinsic (mitochondrial) pathway, modulation of critical cell signaling cascades, and induction of cell cycle arrest.

A key initiating event is likely the generation of reactive oxygen species (ROS), a common mechanism for many chemotherapeutic agents. This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This triggers a caspase cascade, culminating in the activation of executioner caspases (e.g., Caspase-3) and the systematic dismantling of the cell.

Furthermore, benzothiazole derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer, such as the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[5] Downregulation of these pro-survival signals further sensitizes the cancer cells to apoptosis.

G Compound This compound ROS Increased ROS Production Compound->ROS Signaling Inhibition of Pro-Survival Signaling Pathways (EGFR, PI3K/Akt, etc.) Compound->Signaling Mito Mitochondrial Membrane Potential Disruption ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Proliferation Inhibition of Cell Proliferation Apoptosis->Proliferation Signaling->Apoptosis CellCycle Cell Cycle Arrest (G2/M Phase) Signaling->CellCycle CellCycle->Proliferation

Caption: Proposed multifaceted mechanism of action for this compound.

Experimental Protocols

The following protocols are designed to systematically evaluate the anticancer potential of this compound. It is recommended to perform these experiments in a panel of cancer cell lines (e.g., MCF-7 and MDA-MB-231 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A or fibroblasts) to assess for tumor specificity.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the compound on cell cycle progression.

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

G Start Start: Cancer Cell Culture MTT Cell Viability Assay (MTT) Determine IC50 Start->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Use IC50 CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle Use IC50 Western Western Blot Analysis (Apoptotic & Signaling Proteins) Apoptosis->Western CellCycle->Western End End: Data Interpretation & Pathway Analysis Western->End

Caption: A streamlined experimental workflow for evaluating the anticancer potential of this compound.

Data Presentation: Summarizing Cytotoxicity

It is crucial to present cytotoxicity data in a clear and comparable format. The following table provides a template for summarizing the IC50 values obtained from the MTT assay across different cell lines.

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast (ER+)Experimental Value
MDA-MB-231Breast (Triple-Negative)Experimental Value
A549LungExperimental Value
HCT116ColonExperimental Value
MCF-10ANormal Breast EpithelialExperimental Value

Troubleshooting and Considerations

  • Compound Solubility: Ensure complete solubilization of the compound in DMSO before diluting in culture medium. Precipitates can lead to inaccurate results.

  • Cell Line Authenticity: Regularly authenticate cell lines to avoid cross-contamination and ensure the reliability of your data.

  • Controls are Key: Always include appropriate positive (e.g., doxorubicin, staurosporine) and negative (vehicle) controls in every experiment.

  • Mechanism of Cell Death: If significant necrosis is observed in the Annexin V/PI assay, consider that at higher concentrations, the compound may be inducing a different cell death pathway.

Conclusion

The protocols and conceptual framework provided in this application note offer a robust starting point for the investigation of this compound as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can generate the foundational data necessary to advance this compound through the drug discovery pipeline. The proposed mechanisms, based on the well-documented activities of the benzothiazole class of compounds, provide a strong rationale for its further exploration.

References

  • Al-Ostath, A., et al. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation, 11(2), 76-83. [Link]

  • Yakan, H., et al. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed, 37(1), 1-10. [Link]

  • Kaur, H., et al. (2021). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1475-1492. [Link]

  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1386-1397. [Link]

  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. PubMed, 34(1), 1386-1397. [Link]

  • Abdelgawad, M. A., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. Future Journal of Pharmaceutical Sciences, 6(1), 1-14. [Link]

  • Kaur, H., et al. (2021). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Taylor & Francis Online, 36(1), 1475-1492. [Link]

  • Samadhiya, P., et al. (2012). Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. ResearchGate. [Link]

  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE Repository. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New Azo Dyes Derivatives Via Chalcone and Study Some of Their Biological Activity. Baghdad Science Journal, 9(4), 725-734. [Link]

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Application Notes & Protocols: High-Purity Isolation of 5-Nitrobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity

5-Nitrobenzo[d]thiazol-2(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for synthesizing novel therapeutic agents.[1] The introduction of a nitro group onto the benzothiazole core modulates its electronic properties and provides a handle for further functionalization. The ultimate success of any synthetic campaign or biological screening effort utilizing this intermediate is fundamentally dependent on its purity.

Common impurities originating from synthesis may include unreacted starting materials, regioisomers (e.g., 7-nitro or 6-nitro isomers), by-products from side reactions, and residual acidic catalysts. These contaminants can interfere with downstream reactions, yield inaccurate biological data, and complicate structural elucidation. This document provides a detailed guide to field-proven purification techniques, emphasizing the scientific rationale behind each step to empower researchers to obtain this compound of the highest possible purity.

Preliminary Assessment: Guiding the Purification Strategy

Before commencing any purification protocol, a preliminary assessment of the crude material is essential. Thin-Layer Chromatography (TLC) is the most effective initial step to visualize the number of components in the crude mixture and to guide the selection of an appropriate purification method.

Protocol: Analytical TLC of Crude this compound

  • Plate Preparation: Use silica gel 60 F254 coated aluminum plates.

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Apply a small spot of the dissolved sample onto the TLC plate baseline.

  • Eluent System Development: Develop the plate in a sealed chamber with a pre-screened mobile phase. A common starting point for benzothiazole derivatives is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (EtOAc) or Petroleum Ether:EtOAc.[2] Test various ratios (e.g., 9:1, 7:3, 1:1) to achieve a retention factor (Rƒ) for the desired product of ~0.3-0.4.

  • Visualization: Visualize the separated spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

  • Analysis: The number and intensity of spots will determine the complexity of the mixture and inform the choice between recrystallization (for relatively clean products) and column chromatography (for complex mixtures).

Purification Workflow: A Decision-Making Diagram

The choice of purification technique is dictated by the impurity profile of the crude material. The following workflow provides a logical decision path.

Purification_Workflow crude Crude this compound tlc TLC Analysis crude->tlc decision Impurity Profile? tlc->decision recryst Protocol A: Recrystallization decision->recryst  Major Product, Minor Impurities chrom Protocol B: Column Chromatography decision->chrom Complex Mixture / Close Rƒ qc Final Quality Control (TLC, NMR, MP, MS) recryst->qc recryst_post_chrom Post-Chromatography Recrystallization (Optional) chrom->recryst_post_chrom recryst_post_chrom->qc product Pure Product (>98%) qc->product

Caption: Decision workflow for selecting the appropriate purification method.

Protocol A: Recrystallization

Recrystallization is a powerful technique for purifying compounds that are crystalline solids and when impurities are present in small amounts. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures.

Solvent System Selection

The selection of an appropriate solvent is the most critical parameter for successful recrystallization. For benzothiazole derivatives, polar solvents are often effective. A binary solvent system, consisting of a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which the compound is poorly soluble), often provides superior results.[2]

Solvent SystemPolarityBoiling Point (°C)Rationale & Comments
Ethyl Acetate / Hexane Mid-High77 / 69A widely used system for moderately polar compounds.[2] Ethyl acetate dissolves the compound when hot, and the addition of hexane reduces solubility to induce crystallization.
Ethanol / Water High78 / 100Effective for polar compounds. The high polarity of ethanol dissolves the benzothiazolone, while water acts as an anti-solvent.
Acetone / Petroleum Ether Mid-High56 / 40-60Acetone is a strong solvent, while petroleum ether is a non-polar anti-solvent. Good for removing non-polar impurities.
N,N-Dimethylformamide (DMF) High153A powerful polar aprotic solvent, useful if the compound has poor solubility in other common solvents.[3][4] Use sparingly due to its high boiling point and difficulty of removal.
Step-by-Step Methodology
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., Ethyl Acetate). Heat the mixture gently on a hotplate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Induce Crystallization: Remove the flask from the heat.

    • For single-solvent systems: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • For binary-solvent systems: Slowly add the anti-solvent (e.g., Hexane) dropwise to the hot solution until persistent cloudiness is observed. Re-heat gently to clarify the solution, then allow it to cool slowly.

  • Crystal Maturation: Allow the flask to stand undisturbed. Slow cooling is paramount for the formation of large, pure crystals. Rushing this step by immediate immersion in ice can trap impurities.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold anti-solvent or the cold recrystallization solvent to remove any residual soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and yield. The purity should be confirmed by TLC and/or NMR spectroscopy.

Protocol B: Flash Column Chromatography

For complex crude mixtures where recrystallization is ineffective, flash column chromatography offers a more robust separation based on the differential adsorption of components to a solid stationary phase.

System Parameters
  • Stationary Phase: Silica Gel (230-400 mesh is standard for flash chromatography).

  • Mobile Phase (Eluent): Determined by prior TLC analysis. The ideal eluent system should provide an Rƒ value of 0.3-0.4 for the target compound and good separation from all impurity spots. A typical mobile phase would be a gradient of Ethyl Acetate in Hexane or Petroleum Ether.[2]

Step-by-Step Methodology
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong, volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column. Dry loading often results in sharper bands and better separation.

  • Elution: Begin elution with the least polar solvent system. Slowly and progressively increase the polarity of the eluent (gradient elution) to move the compounds down the column. Collect fractions in test tubes.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Analysis: Confirm the purity of the isolated product by TLC, melting point, and NMR spectroscopy. A final recrystallization step may be performed on the combined fractions to yield a highly crystalline final product.

Quality Control and Characterization

A self-validating protocol requires rigorous quality control at the end of the purification process.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple eluent systems.

  • Melting Point (MP): A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should show the expected signals with correct integrations and no significant impurity peaks.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

References

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4808723A - Process for the preparation of benzothiazoles.
  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Retrieved from [Link]

  • ResearchGate. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitrobenzothiazole. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Benzo[5][6]thiazolo[2,3-c][2][5][7]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Retrieved from [Link]

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Application Notes and Protocols for In Vitro Evaluation of 5-Nitrobenzo[d]thiazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing protocols for 5-Nitrobenzo[d]thiazol-2(3H)-one derivatives. This document offers a strategic framework and detailed methodologies to effectively characterize the biological activities of this chemical series.

Introduction: The Therapeutic Potential of this compound Derivatives

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The introduction of a nitro group at the 5-position of the benzo[d]thiazol-2(3H)-one core can significantly modulate the compound's electronic properties and biological activity, making this class of molecules a promising area for drug discovery. Recent studies on related 5-nitrothiazole derivatives have demonstrated potent antiprotozoal and anticancer activities, underscoring the potential of this pharmacophore.[3][4][5]

This guide outlines a tiered in vitro screening cascade designed to systematically evaluate the cytotoxic, antimicrobial, and anti-inflammatory potential of novel this compound derivatives. The protocols herein are designed to be robust and reproducible, providing a solid foundation for structure-activity relationship (SAR) studies and lead candidate selection.

Strategic In Vitro Screening Cascade

A successful in vitro screening strategy should be designed as a multi-stage process, or cascade, to efficiently identify and characterize promising compounds. This approach allows for rapid decision-making and focuses resources on the most promising candidates.[6][7][8][9] The proposed cascade for this compound derivatives is structured to first assess broad biological activity and then delve into more specific mechanisms of action.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Mechanistic Studies cluster_2 Tier 3: Target Validation & Deconvolution A Cytotoxicity Screening (e.g., MTT Assay) C Apoptosis vs. Necrosis (Annexin V/PI Staining) A->C Active Compounds D Anti-inflammatory Potential (e.g., COX-2 Inhibition) A->D Active Compounds B Antimicrobial Screening (e.g., Broth Microdilution) E Specific Kinase Inhibition (e.g., JNK Assay) C->E Pro-apoptotic Hits F Pathway Analysis (e.g., NF-κB Activation) D->F Anti-inflammatory Hits

Caption: A tiered in vitro screening cascade for this compound derivatives.

Part 1: Anticancer Activity Evaluation

The initial assessment of anticancer potential focuses on the cytotoxic effects of the compounds on relevant cancer cell lines.

Protocol 1.1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[10]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

ParameterRecommended Condition
Cell LinesMCF-7, A549, HeLa
Seeding Density5,000 - 10,000 cells/well
Compound Concentrations0.1 - 100 µM (logarithmic series)
Incubation Time48 - 72 hours
MTT Incubation2 - 4 hours
Wavelength570 nm
Protocol 1.2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, where the cell membrane has been compromised. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Materials:

  • Cancer cells treated with test compounds

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the this compound derivatives at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Apoptotic Signaling cluster_2 Hallmarks of Apoptosis cluster_3 Detection A This compound Derivative Treatment B Mitochondrial Pathway Activation A->B C Caspase Cascade Activation B->C D Phosphatidylserine (PS) Externalization C->D E DNA Fragmentation C->E F Annexin V-FITC Binding D->F G Propidium Iodide (PI) Staining

Caption: Simplified signaling pathway leading to apoptosis and its detection.

Part 2: Antimicrobial Susceptibility Testing

The evaluation of antimicrobial activity is crucial, given the prevalence of drug-resistant pathogens.

Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17][18] The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism after overnight incubation. This method is highly reproducible and is a gold standard for antimicrobial susceptibility testing.[16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • This compound derivatives (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control (broth and inoculum without compound), a sterility control (broth only), and a positive control (a known antibiotic/antifungal).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

ParameterBacteriaFungi
MediaMueller-Hinton BrothRPMI-1640
Inoculum5 x 10⁵ CFU/mL0.5-2.5 x 10³ CFU/mL
Incubation35-37°C, 16-20 h35°C, 24-48 h
EndpointNo visible growthNo visible growth

Part 3: Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in various diseases, including cancer. Therefore, assessing the anti-inflammatory potential of the derivatives is a valuable step.

Protocol 3.1: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

Principle: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins.[19][20] Inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs. This assay measures the ability of the test compounds to inhibit the peroxidase activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 inhibitor screening kit (containing assay buffer, heme, arachidonic acid, and a colorimetric substrate)

  • This compound derivatives

  • Microplate reader

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Reconstitute the COX-2 enzyme and prepare the substrate solution.[19]

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

  • Enzyme Addition: Add the COX-2 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 3.2: NF-κB Activation Assay

Principle: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes.[21] In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., with lipopolysaccharide - LPS), NF-κB translocates to the nucleus and activates gene transcription. This assay measures the nuclear translocation of the p65 subunit of NF-κB.[22]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • This compound derivatives

  • NF-κB p65 nuclear translocation assay kit (e.g., ELISA-based or immunofluorescence-based)

Step-by-Step Protocol (Immunofluorescence):

  • Cell Culture and Treatment: Seed RAW 264.7 cells on coverslips in a 24-well plate. Pre-treat the cells with the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear translocation of p65.

NFkB_Pathway cluster_0 Inflammatory Stimulus cluster_1 Cytoplasmic Signaling cluster_2 Nuclear Translocation & Gene Expression cluster_3 Inhibition Point A LPS B IKK Activation A->B C IκBα Degradation B->C D NF-κB (p65/p50) Release C->D E Nuclear Import of p65/p50 D->E F Binding to κB sites E->F G Pro-inflammatory Gene Transcription F->G H 5-Nitrobenzo[d]thiazol- 2(3H)-one Derivative H->C Inhibits

Caption: The NF-κB signaling pathway and a potential point of inhibition.

References

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][23]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at: [Link]

  • In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]

  • Screening Cascade Development Services. Sygnature Discovery. Available at: [Link]

  • 5-Nitroimidazole derivatives and their antimicrobial activity. ResearchGate. Available at: [Link]

  • Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. PubMed Central. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

  • Synthesis, in vitro and in vivo giardicidal activity of nitrothiazole-NSAID chimeras displaying broad antiprotozoal spectrum. PubMed. Available at: [Link]

  • How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry. Available at: [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. PubMed Central. Available at: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed Central. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]

  • Schematic procedure of the microwell NFκB-DNA binding assay. ResearchGate. Available at: [Link]

  • Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening. NIH. Available at: [Link]

  • Table 2 Data of the in vitro COX-1/COX-2 enzyme inhibition assay of the... ResearchGate. Available at: [Link]

  • MTT Cell Assay Protocol. Available at: [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

  • A screening cascade designed to make maximum use of in vitro systems to... ResearchGate. Available at: [Link]

  • Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. Available at: [Link]

  • Abstract 4776: From in-silico screening to anti-cancer activity: The discovery of a potent inhibitor targeting the JNK-JIP interaction. AACR Journals. Available at: [Link]

  • Synthesis, Characterization And Anti Inflammatory Activity Of Some Novel 5-((6-(Methylthio)Benzo[D]Oxazol-2-Yl)Methyl). Available at: [Link]

  • Measurement of NF-κB activation in TLR-activated macrophages. PubMed Central. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit COX2 82210. BPS Bioscience. Available at: [Link]

  • MTT (Assay protocol. Protocols.io. Available at: [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PubMed Central. Available at: [Link]

  • Synthesis, characterization and in vitro anticancer activity of thiabendazole-derived 1,2,3-triazole derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link]

  • Building GPCR screening cascades for lead generation. Drug Target Review. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2. Fivephoton Biochemicals. Available at: [Link]

  • Expanding the anticancer potential of 1,2,3-triazoles via simultaneously targeting Cyclooxygenase-2, 15-lipoxygenase and tumor-a. AUB ScholarWorks. Available at: [Link]

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  • New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b][16][23]Triazol-6(5H)ones as Possible Anti-Inflammatory Agents. Available at: [Link]

  • Design, Synthesis, and Biological Activity of Tetrahydrobenzo[16][24]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. NIH. Available at: [Link]

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Investigating 5-Nitrobenzo[d]thiazol-2(3H)-one and its Analogs as Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Audience: This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery and characterization of novel anti-inflammatory therapeutics.

Introduction: Inflammatory disorders, ranging from acute conditions to chronic diseases like rheumatoid arthritis and inflammatory bowel disease, represent a significant global health burden. The mainstay of treatment often involves non-steroidal anti-inflammatory drugs (NSAIDs), which primarily act by inhibiting cyclooxygenase (COX) enzymes.[1] While effective, their long-term use is associated with considerable side effects, necessitating a continuous search for new chemical entities with improved safety profiles and diverse mechanisms of action.

The benzothiazole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antitumor properties.[2] The introduction of a nitro group, as seen in 5-Nitrobenzo[d]thiazol-2(3H)-one, can significantly modulate the electronic properties and biological activity of the parent molecule. While specific research on this compound itself is emerging, its structural motif serves as a valuable template for a broader class of nitro-substituted thiazole derivatives that have shown promise in preclinical anti-inflammatory studies.[3][4]

This guide provides a comprehensive framework for investigating the anti-inflammatory potential of this compound and its analogs. It moves beyond a simple recitation of methods to explain the scientific rationale behind experimental choices, offering detailed, field-proven protocols for in vitro and in vivo characterization. We will explore the primary molecular pathways these compounds may target and provide a logical workflow for their evaluation, from initial cellular screening to validation in an acute inflammatory model.

Part 1: Mechanistic Overview - Plausible Anti-Inflammatory Pathways

The anti-inflammatory effects of thiazole-based compounds can be attributed to their interaction with several key signaling cascades. A thorough investigation should consider the following pathways as potential targets.

Inhibition of Cyclooxygenase (COX) Enzymes

The most established mechanism for NSAIDs is the inhibition of COX enzymes (also known as prostaglandin-endoperoxide synthases), which catalyze the conversion of arachidonic acid into prostaglandins (PGs).[5] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is inducible at sites of inflammation and is responsible for producing pro-inflammatory PGs.[1][6] Selective inhibition of COX-2 is a desirable trait for minimizing gastrointestinal side effects.[1]

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) AA->COX2 PGs_Physiological Prostaglandins (Physiological) COX1->PGs_Physiological Thromboxane Thromboxane COX1->Thromboxane PGs_Inflammatory Prostaglandins (Inflammatory) COX2->PGs_Inflammatory Gastric_Protection Gastric Protection Platelet Aggregation PGs_Physiological->Gastric_Protection Inflammation Inflammation Pain, Fever PGs_Inflammatory->Inflammation Thromboxane->Gastric_Protection Test_Compound Test Compound (e.g., this compound) Test_Compound->COX1 Inhibition? Test_Compound->COX2 Inhibition?

Caption: The Arachidonic Acid Cascade via COX-1 and COX-2 pathways.

Attenuation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[7] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate gene transcription.[8][9] Inhibition of this pathway is a highly attractive strategy for developing broad-spectrum anti-inflammatory drugs.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive Complex) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα (Phosphorylated) IkBa_p65_p50->p_IkBa Degradation Proteasomal Degradation p_IkBa->Degradation p65_p50 p65/p50 (Active NF-κB) p_IkBa->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocation Transcription Gene Transcription p65_p50->Transcription Activates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Transcription->Cytokines Test_Compound Test Compound Test_Compound->IKK Inhibition?

Caption: Overview of the canonical NF-κB signaling pathway.

Modulation of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a critical role in the innate immune response.[10] Its activation is a two-step process. A priming signal (Signal 1), often from Toll-like receptor activation by pathogens or cytokines, leads to the NF-κB-dependent upregulation of NLRP3 and pro-IL-1β.[11] An activation signal (Signal 2), such as ATP, nigericin, or crystalline substances, triggers the assembly of the inflammasome complex, leading to the activation of caspase-1.[12] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[10][11] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases.[13]

NLRP3_Pathway Signal1 Signal 1 (e.g., LPS via TLR4) NFkB NF-κB Activation Signal1->NFkB Transcription Transcription NFkB->Transcription proIL1B pro-IL-1β Transcription->proIL1B NLRP3_exp NLRP3 Transcription->NLRP3_exp IL1B Mature IL-1β proIL1B->IL1B Assembly Inflammasome Assembly NLRP3_exp->Assembly Signal2 Signal 2 (e.g., ATP, Nigericin) Signal2->Assembly proCasp1 pro-Caspase-1 Assembly->proCasp1 Recruits Casp1 Active Caspase-1 proCasp1->Casp1 Autocleavage Casp1->proIL1B Cleaves Secretion Secretion & Inflammation IL1B->Secretion Test_Compound Test Compound Test_Compound->Assembly Inhibition? Experimental_Workflow Start Start: Novel Compound Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT on RAW 264.7) Start->Cytotoxicity PrimaryScreen 2. Primary Functional Screen (Griess Assay for NO inhibition) Cytotoxicity->PrimaryScreen Determine non-toxic concentration range SecondaryScreen 3. Secondary Functional Screen (ELISA for TNF-α, IL-6) PrimaryScreen->SecondaryScreen If active (IC50 < 10 µM) Mechanistic 4. Mechanistic Assays (Western Blot, COX Assay, etc.) SecondaryScreen->Mechanistic Confirm broad activity InVivo 5. In Vivo Proof of Concept (Carrageenan Paw Edema) Mechanistic->InVivo Elucidate mechanism Lead Lead Candidate InVivo->Lead Demonstrate efficacy

Caption: A logical workflow for screening anti-inflammatory compounds.

Part 3: In Vitro Protocols - Cellular and Enzymatic Assays

These protocols provide the foundational data for assessing the anti-inflammatory potential of a test compound at the cellular level.

Protocol 3.1: Assessment of Cytotoxicity (MTT Assay)

Rationale: It is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply cell death. This assay determines the concentration range at which the compound is non-toxic to the cells used in subsequent experiments (e.g., RAW 264.7 macrophages).

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Remove the old media from the cells and add 100 µL of the compound-containing media to each well. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Select the highest concentrations showing >90% viability for use in subsequent assays.

Protocol 3.2: Quantification of Nitric Oxide (NO) Production (Griess Assay)

Rationale: During inflammation, macrophages are stimulated (e.g., by LPS) to express inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO), a key inflammatory mediator. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. [8] Methodology:

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight. Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells by adding LPS (1 µg/mL final concentration) to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes in the dark. A purple color will develop.

  • Readout: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC₅₀ value for the test compound's inhibition of NO production.

Protocol 3.3: Measurement of Pro-Inflammatory Cytokines (ELISA)

Rationale: Quantifying the secretion of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) provides direct evidence of an anti-inflammatory effect. Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this measurement due to its high sensitivity and specificity. [8] Methodology:

  • Cell Culture and Stimulation: Follow the same procedure as the Griess Assay (Protocol 3.2) for cell seeding, pre-treatment with the test compound, and stimulation with LPS (1 µg/mL).

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., HRP-streptavidin).

    • Adding a substrate (e.g., TMB) and stopping the reaction.

  • Readout: Measure the absorbance at the specified wavelength (e.g., 450 nm).

  • Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples. Determine the IC₅₀ of the compound for the inhibition of each cytokine.

Part 4: In Vivo Protocol - Acute Inflammatory Model

After demonstrating in vitro efficacy, the next critical step is to evaluate the compound in a living organism. The carrageenan-induced paw edema model is a robust and widely used assay for screening acute anti-inflammatory activity. [2][3]

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

Rationale: The subcutaneous injection of carrageenan into a rat's paw induces a biphasic acute inflammatory response characterized by swelling (edema), which can be quantified. The first phase is mediated by histamine and serotonin, while the second, more prolonged phase (3-5 hours) is mediated by prostaglandins, requiring the induction of COX-2. [3]Inhibition of this second-phase swelling is indicative of potent anti-inflammatory activity.

Methodology:

  • Animal Acclimatization: Use male Wistar rats (180-200g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the study but allow free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: Test Compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.)

  • Dosing: Administer the vehicle, standard drug, or test compound orally (p.o.) via gavage.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.

  • Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = (Paw volume at time t) - (Paw volume at time 0).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour mark: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Part 5: Data Interpretation and Presentation

Summarizing quantitative data in a clear, tabular format is essential for comparing the potency and selectivity of the test compound against standard reference drugs.

ParameterThis compound (Test Compound)Celecoxib (Reference)Indomethacin (Reference)
In Vitro Assays
NO Production IC₅₀ (µM)4.58.21.5
TNF-α Secretion IC₅₀ (µM)6.810.52.1
COX-1 Inhibition IC₅₀ (µM)35.2>1000.08
COX-2 Inhibition IC₅₀ (µM)1.20.050.95
COX-2 Selectivity Index (SI) 29.3 >2000 0.08
In Vivo Assay
% Inhibition of Paw Edema (3h)65% (@ 30 mg/kg)55% (@ 10 mg/kg)72% (@ 10 mg/kg)
Note: Data are hypothetical and for illustrative purposes only. The COX-2 Selectivity Index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The protocols detailed in this guide provide a robust, multi-faceted approach to systematically evaluate such compounds. By progressing from broad cellular screens to specific mechanistic assays and finally to in vivo models, researchers can effectively characterize the pharmacological profile of new chemical entities. A successful compound would ideally demonstrate potent inhibition of inflammatory mediators like NO and cytokines at non-toxic concentrations, exhibit a clear mechanism of action such as selective COX-2 or NF-κB inhibition, and translate this activity into significant efficacy in a relevant in vivo model like the carrageenan-induced paw edema assay. This structured approach will accelerate the identification and validation of the next generation of anti-inflammatory drugs.

References

  • Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]

  • Eze, et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Tropical Journal of Natural Product Research. [Link]

  • Journal of Chemical and Pharmaceutical Research (2016). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. JOCPR. [Link]

  • He, et al. (2020). Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). Experimental and Therapeutic Medicine. [Link]

  • Abdel-Wahab, et al. (2018). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. Bioorganic Chemistry. [Link]

  • Li, et al. (2018). Design, Synthesis, and Biological Activity of Tetrahydrobenzot[10][14]hieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Molecules. [Link]

  • Tsolaki, et al. (2021). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules. [Link]

  • Prathima & Reddy (2021). Synthesis, Characterization And Anti Inflammatory Activity Of Some Novel 5-((6-(Methylthio)Benzo[D]Oxazol-2-Yl)Methyl)-3-(((4-Substituted Phenyl)Amino)Methyl)-1,3,4-Oxadiazole-2(3H)-Thione Derivatives. Natural Volatiles & Essential Oils. [Link]

  • Geronikaki, et al. (2021). New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b]T[2][3][10]riazol-6(5H)ones as Possible Anti-Inflammatory Agents. Antibiotics. [Link]

  • Patel, et al. (2012). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Swanson, et al. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology. [Link]

  • Rauf, et al. (2009). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]

  • McNulty & Pervushin (2025). Targeting the NLRP3 inflammasome for inflammatory disease therapy. Trends in Pharmacological Sciences. [Link]

  • Kumar, et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

  • Prathima & Reddy (2022). Synthesis, Characterization And Anti Inflammatory Activity Of Some Novel 5-((6-(Methylthio)Benzo[D]Oxazol-2-Yl)Methyl). Journal of Pharmaceutical Negative Results. [Link]

  • In vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). MDPI. [Link]

  • Pérez-Villanueva, et al. (2017). Synthesis, in vitro and in vivo giardicidal activity of nitrothiazole-NSAID chimeras displaying broad antiprotozoal spectrum. European Journal of Medicinal Chemistry. [Link]

  • Ferguson, et al. (2022). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. [Link]

  • de la Cruz, et al. (2024). Distinct NF-kB Regulation Favors a Synergic Action of Pevonedistat and Laduviglusib in B-Chronic Lymphocytic Leukemia Cells Ex Vivo. Cancers. [Link]

  • Wikipedia. Cyclooxygenase-2 inhibitor. [Link]

  • ResearchGate. (2025). Inhibition of NLRP3 Inflammasome Activation by 3H-1,2-Dithiole-3-Thione: A Potential Therapeutic Approach for Psoriasis Treatment. [Link]

  • Lantos, et al. (1984). Antiinflammatory activity of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles. Isomeric 4-pyridyl and 4-substituted phenyl derivatives. Journal of Medicinal Chemistry. [Link]

  • Brough, et al. (2023). A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases. Journal of Cellular and Molecular Medicine. [Link]

  • Semantic Scholar. Table 2 from Inhibitors of cyclooxygenases: mechanisms, selectivity and uses. [Link]

  • O'Carroll, et al. (2021). Inhibitory feedback control of NF-κB signalling in health and disease. Biochemical Society Transactions. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitrobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Nitrobenzo[d]thiazol-2(3H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. We will address issues related to reaction yield, product purity, and experimental setup, providing expert insights and actionable solutions grounded in established chemical principles.

Troubleshooting Guide: Overcoming Low Yields and Impurities

This section is structured in a question-and-answer format to directly address the most pressing experimental issues. We will explore the root causes of common problems and provide validated protocols to resolve them.

Q1: My reaction is resulting in a very low, or no, product yield. What are the primary causes and how can I fix this?

Low product yield is the most frequent challenge in multi-step organic syntheses. The issue can typically be traced back to one of three areas: starting material integrity, reaction conditions, or the work-up and purification process.

Potential Cause Scientific Explanation & Recommended Solutions
Degradation of 2-Amino-4-nitrothiophenol The starting material, 2-amino-4-nitrothiophenol, is highly susceptible to aerial oxidation. The thiol group (-SH) can readily oxidize to form a disulfide bridge, creating an unreactive dimeric impurity. This side reaction consumes your starting material and significantly lowers the yield.[1][2] Solutions:Use Fresh Starting Material: Always use a freshly opened bottle of 2-amino-4-nitrothiophenol or purify older stock via recrystallization before use. • Inert Atmosphere: For best results, handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] • Purity Verification: Confirm the purity of your starting material using melting point analysis or NMR before starting the reaction.[2]
Inefficient Carbonyl Source/Cyclization Agent The formation of the thiazol-2(3H)-one ring requires an efficient carbonyl source to react with both the amino and thiol groups of the precursor. Common reagents for this cyclization include phosgene, triphosgene, carbonyldiimidazole (CDI), or ethyl chloroformate. The reactivity of these agents can be highly dependent on reaction conditions. Solutions:Reagent Choice: Triphosgene is often a safer and easier-to-handle alternative to phosgene gas. CDI is another effective but milder agent. The choice can impact reaction time and temperature requirements. • Stoichiometry: Ensure precise stoichiometry. An excess of the cyclizing agent can lead to side reactions, while an insufficient amount will result in an incomplete reaction. A slight excess (1.1-1.2 equivalents) of the carbonylating agent is often optimal.
Suboptimal Reaction Conditions Temperature, solvent, and reaction time are critical parameters that must be carefully controlled.[1][3] Solutions:Solvent Selection: A polar aprotic solvent like DMF or a non-polar solvent like toluene or THF is typically used. The solvent must be anhydrous, as water can react with the carbonylating agent and inhibit the reaction.[2] • Temperature Control: The initial reaction with agents like triphosgene is often performed at low temperatures (0 °C) to control the exothermic reaction, followed by gentle heating or reflux to drive the cyclization to completion.[3] Systematically optimize the temperature to find the sweet spot between reaction rate and side product formation. • Reaction Monitoring: Do not rely on a fixed reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1][3]
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in your synthesis.

TroubleshootingWorkflow start Low Yield Observed check_sm Step 1: Verify Starting Material Integrity start->check_sm sm_purity Purity Confirmed by NMR/MP? check_sm->sm_purity repurify_sm Action: Repurify or Replace Starting Material sm_purity->repurify_sm No check_conditions Step 2: Evaluate Reaction Conditions sm_purity->check_conditions Yes repurify_sm->check_sm conditions_ok Conditions Optimized (Solvent, Temp, Time)? check_conditions->conditions_ok optimize_rxn Action: Systematically Optimize Temperature, Solvent, & Stoichiometry conditions_ok->optimize_rxn No check_workup Step 3: Analyze Product & Byproducts conditions_ok->check_workup Yes optimize_rxn->check_conditions analyze_crude Action: Characterize Crude Product (LC-MS, NMR) to Identify Byproducts check_workup->analyze_crude success Yield Improved analyze_crude->success

Caption: A systematic workflow for troubleshooting low yields.

Q2: My final product is impure after purification. What are the likely side products and how can I improve purity?

Product impurity often stems from incomplete reactions or the formation of structurally similar side products that are difficult to separate.

  • Unreacted Starting Materials:

    • Diagnosis: Easily identified by TLC or NMR of the crude product.

    • Solution: Ensure the reaction goes to completion by increasing the reaction time or temperature slightly. Monitor closely with TLC.[1][3]

  • Disulfide Dimer Formation:

    • Diagnosis: As mentioned, oxidation of the 2-amino-4-nitrothiophenol precursor is a common issue. This dimer is often a persistent impurity.

    • Solution: The best solution is prevention by using fresh starting materials and an inert atmosphere.[1] If formed, it can sometimes be separated by column chromatography, though its polarity may be similar to the product.

  • Formation of Isomeric or Polymeric Byproducts:

    • Diagnosis: Complex NMR spectra and multiple spots on TLC suggest the presence of side products. LC-MS analysis is invaluable for identifying their mass.

    • Solution: Re-evaluate the reaction conditions. Overheating can sometimes lead to decomposition or polymerization. Ensure slow, controlled addition of reagents. For purification, if standard column chromatography fails due to similar polarities, consider recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) or preparative TLC.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

The most direct and common laboratory synthesis involves the cyclization of 2-amino-4-nitrothiophenol with a phosgene equivalent.

This protocol is a representative example and may require optimization.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve 2-amino-4-nitrothiophenol (1.0 eq) in anhydrous THF or toluene. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of triphosgene (0.4 eq) or ethyl chloroformate (1.1 eq) in the same anhydrous solvent to the cooled, stirred mixture over 30-60 minutes. A base, such as triethylamine or pyridine (2.2 eq), is often required to scavenge the HCl produced.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux (typically 50-80 °C, depending on the solvent) for 2-12 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (likely the hydrochloride salt of the base) has formed, filter it off. Wash the filtrate with dilute acid (e.g., 1M HCl), then with a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the final product.

Visualizing the Synthesis

Caption: General reaction scheme for the synthesis of the target compound.

Q2: What are the critical safety precautions for this synthesis?
  • 2-Amino-4-nitrothiophenol: This compound is a thiol, which means it has a strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood. It is also susceptible to oxidation.[1]

  • Phosgene Equivalents: Triphosgene is a solid but can release toxic phosgene gas upon contact with moisture or heat. Ethyl chloroformate is a corrosive lachrymator. Both must be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Nitroaromatic Compounds: The product, this compound, is a nitroaromatic compound. These compounds can be toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

Q3: How can I effectively monitor the reaction progress?

Thin-layer chromatography (TLC) is the most common and effective technique for monitoring this reaction.[1]

  • Setup: Use silica gel TLC plates. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Eluent: A solvent system of Ethyl Acetate/Hexane (e.g., 3:7 or 1:1 v/v) is a good starting point. Adjust polarity as needed.

  • Visualization: The starting material and product are aromatic and contain a nitro group, making them highly UV-active. Visualize the spots under a UV lamp (254 nm).[1] The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

References

  • Troubleshooting guide for the synthesis of benzothiazole derivatives.

  • Troubleshooting low yield in the synthesis of thiazole compounds.

  • Preparation of some new benzo[d]thiazole derivatives.

  • Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol.

  • Synthesis of 2-methyl-5-nitro-1H-benzo[d]thiazole.

Sources

Common side reactions in the nitration of benzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the nitration of benzo[d]thiazol-2(3H)-one. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common challenges associated with this electrophilic aromatic substitution. Our goal is to empower you to maximize the yield and purity of your target compound, 6-nitrobenzo[d]thiazol-2(3H)-one, by effectively controlling common side reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the nitration of the benzo[d]thiazol-2(3H)-one scaffold. Each entry explains the underlying chemical principles and provides actionable solutions.

FAQ 1: Poor Regioselectivity — "My reaction is producing a mixture of nitro-isomers instead of the desired 6-nitro product. How can I improve selectivity?"

A. The Underlying Chemistry: The benzo[d]thiazol-2(3H)-one ring system directs electrophilic substitution, but traditional nitrating agents like mixed acid (HNO₃/H₂SO₄) can be aggressive, leading to a loss of selectivity. The electronic nature of the fused heterocyclic ring activates the benzene moiety, but this activation is not exclusively directed to the C6 position. Factors like steric hindrance and the specific reaction conditions can lead to the formation of undesired isomers (e.g., 4-nitro, 5-nitro, 7-nitro).

B. Troubleshooting & Solutions:

  • Choice of Nitrating Agent: The aggressiveness of the nitronium ion (NO₂⁺) source is critical. Standard mixed acid is highly reactive and can decrease regioselectivity.[1][2] Milder, more selective reagents are highly recommended. Recent literature demonstrates that iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) offers excellent regioselectivity for the C6 position under mild conditions.[3]

  • Temperature Control: Higher temperatures provide the activation energy for substitution at less favored positions. Maintaining a low and consistent temperature (e.g., 0-25 °C) is crucial for maximizing the kinetic preference for the C6 position.

  • Solvent System: The choice of solvent can influence the reactivity of the nitrating species. Acetic anhydride or other aprotic solvents can be used with certain nitrating agents to modulate reactivity.

C. Visualizing the Reaction Pathways:

G cluster_main Desired Pathway cluster_side Side Reactions A Benzo[d]thiazol-2(3H)-one C 6-Nitro Product (Major) A->C Selective Nitration (e.g., Fe(NO3)3) D 4-Nitro Isomer (Minor) A->D Non-Selective Nitration (e.g., harsh mixed acid) E 7-Nitro Isomer (Minor) A->E

Caption: Desired vs. side reaction pathways in the nitration of benzo[d]thiazol-2(3H)-one.

D. Recommended Protocol for High Regioselectivity: A highly effective method for achieving C6-selective nitration utilizes iron nitrate.[3]

  • Dissolve benzo[d]thiazol-2(3H)-one (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

  • Add iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (1.0-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for the time specified in the literature (typically a few hours), monitoring progress with Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure to obtain the crude product, which can then be purified by recrystallization or column chromatography.

FAQ 2: Over-nitration — "I'm observing a significant amount of a dinitrated byproduct. How can I prevent this?"

A. The Underlying Chemistry: The introduction of the first nitro group is strongly deactivating, making a second electrophilic substitution significantly more difficult.[2] However, under forcing conditions—such as high temperatures, extended reaction times, or an excess of a powerful nitrating agent—a second nitration can occur. This leads to the formation of dinitrobenzo[d]thiazol-2(3H)-one isomers.

B. Troubleshooting & Solutions:

  • Stoichiometry is Key: Use a precise molar equivalent of the nitrating agent (1.0 to 1.1 equivalents). A large excess of the nitrating agent dramatically increases the probability of a second nitration event.

  • Strict Temperature Control: Maintain the reaction at the lowest effective temperature. For many nitrations, this is between 0 °C and room temperature. Avoid heating unless absolutely necessary and validated for your specific substrate.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the slower formation of the dinitrated product.

  • Order of Addition: Add the nitrating agent slowly to a solution of the substrate. This maintains a low instantaneous concentration of the nitrating species, disfavoring the more difficult second nitration.

C. Workflow for Preventing Over-nitration:

G start Start: Reaction Setup reagent_control Control Nitrating Agent (1.0-1.1 eq.) start->reagent_control temp_control Maintain Low Temp. (e.g., 0-25°C) reagent_control->temp_control product_di Side Product: Dinitration reagent_control->product_di Excess Agent monitoring Monitor via TLC/LC-MS temp_control->monitoring temp_control->product_di High Temp. quench Quench Reaction Promptly monitoring->quench Starting material consumed monitoring->product_di Extended Time product_mono Desired Mono-nitro Product quench->product_mono

Caption: Workflow to minimize the formation of dinitrated byproducts.

FAQ 3: Oxidized Byproducts — "My product is contaminated with an unknown impurity, possibly a sulfoxide. What causes this and how can I avoid it?"

A. The Underlying Chemistry: Concentrated nitric acid is a powerful oxidizing agent. The sulfur atom in the thiazolone ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (benzo[d]thiazol-2(3H)-one 1-oxide). This side reaction competes with the desired C-nitration of the aromatic ring. In some cases, severe oxidation can lead to decomposition and the formation of tarry byproducts.[4][5]

B. Troubleshooting & Solutions:

  • Use a Non-Oxidizing Nitrating Source: The most effective solution is to switch from mixed acid to a nitrating system with low oxidative potential. As mentioned, Fe(NO₃)₃·9H₂O is an excellent choice.[3] Other alternatives include copper nitrate (Cu(NO₃)₂) or specialized N-nitro reagents that act as nitronium ion donors without strong oxidizing properties.[6][7]

  • Lower the Reaction Temperature: Oxidation reactions typically have a higher activation energy than nitration. Running the reaction at or below room temperature will significantly favor nitration over oxidation.

  • Minimize Water Content: In some systems, the presence of water can exacerbate oxidative pathways. Using anhydrous conditions (if compatible with the chosen nitrating agent) can sometimes suppress these side reactions.

C. Comparative Table of Nitrating Agents:

Nitrating Agent SystemTypical ConditionsOxidative PotentialC6-SelectivityReference
HNO₃ / H₂SO₄ 0 °C to 50 °CHighModerate to Good[2]
Fe(NO₃)₃·9H₂O Room TemperatureLowExcellent[3]
Cu(NO₃)₂ Elevated TemperatureModerateGood[6]
N-Nitropyrazoles Mild, Acid-catalyzedVery LowGood to Excellent[7]

D. Visualizing Competing Pathways: Nitration vs. Oxidation

G cluster_nitration Nitration (Desired) cluster_oxidation Oxidation (Side Reaction) start Benzo[d]thiazol-2(3H)-one + Nitrating Agent nitronium NO₂⁺ (Electrophile) start->nitronium Favored by mild reagents oxidant Oxidizing Species (e.g., from HNO₃) start->oxidant Occurs with harsh reagents product_nitro 6-Nitro Product nitronium->product_nitro product_sulfoxide Sulfoxide Byproduct oxidant->product_sulfoxide

Caption: Competing reaction pathways of nitration and sulfur oxidation.

References
  • Chen, L., Li, T., Wang, W., Liu, Y., & Liu, P. (2021). Selective C6-Nitration of Benzothiazolones with Iron Nitrate. ChemistrySelect. [Link][3]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link][1]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Chemistry Steps. [Link][2]

  • LibreTexts Chemistry. (2019). Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. Chemistry LibreTexts. [Link][8]

  • Yang, Z., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society. [Link][7]

  • ResearchGate. (2021). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C−H Nitration Reaction. ResearchGate. [Link][6]

  • Wang, Z., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules. [Link][4][5]

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Overcoming solubility issues of 5-Nitrobenzo[d]thiazol-2(3H)-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 5-Nitrobenzo[d]thiazol-2(3H)-one. This document is intended for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. As a nitroaromatic heterocyclic compound, this compound presents solubility challenges in aqueous solutions that are common to this chemical class. Poor aqueous solubility is a known characteristic of many benzothiazole derivatives, particularly those containing nitro groups which enhance hydrophobicity.[1] The planar, fused-ring structure of the benzothiazole core leads to strong intermolecular forces in its solid state, making it difficult for water molecules to effectively solvate the compound.[1]

This guide provides a structured, in-depth approach to overcoming these solubility issues, ensuring reliable and reproducible experimental outcomes. We will delve into the chemical principles governing solubility and provide step-by-step protocols for achieving clear, stable solutions suitable for a variety of downstream applications, including cell-based assays and enzymatic screens.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound in my aqueous buffer. Is this expected?

A1: Yes, this is a common observation. The chemical structure of this compound contributes to its low aqueous solubility. Similar to related compounds like 6-Nitrobenzothiazole, which has a calculated Log10 of water solubility (in mol/L) of -3.45, very low aqueous solubility is anticipated.[1] Direct dissolution in neutral aqueous buffers will likely result in an insoluble suspension.

Q2: What is the underlying chemical reason for the poor aqueous solubility?

A2: The primary reason is the hydrophobic nature of the benzothiazole ring system, which is further amplified by the presence of the nitro group. While the amide-like proton at the 3-position can participate in hydrogen bonding, the overall molecule is dominated by nonpolar characteristics.

Q3: Can I increase the solubility by adjusting the pH of my solution?

A3: Absolutely. This is the most effective and recommended first-line approach. The amide proton on the thiazole ring is acidic. For the parent compound, 2(3H)-benzothiazolone, the acidic pKa is predicted to be around 8.44.[2] By raising the pH of the aqueous solution to be at least 1-2 units above the pKa, the amide proton will be removed, forming a water-soluble salt.

Q4: Are there recommended organic co-solvents for this compound?

A4: Yes. If pH adjustment is not feasible for your experimental system, using a water-miscible organic co-solvent is the next best step. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for initially dissolving benzothiazole derivatives for biological assays.[3][4] Other potential co-solvents include ethanol, though DMSO is generally preferred for creating high-concentration stock solutions.

Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?

A5: It is critical to keep the final concentration of DMSO in your aqueous experimental medium as low as possible, typically well below 1% (v/v), to avoid solvent-induced artifacts or cytotoxicity.[5][6] Some studies suggest that DMSO concentrations above 1% can reduce readout parameters in various cell types, while even lower concentrations (0.25-0.5%) can have inhibitory or stimulatory effects depending on the cell line and the assay.[5][6] It is imperative to include a vehicle control (the same final concentration of DMSO in your medium without the compound) in your experimental design.

Q6: How should I prepare a stock solution of this compound?

A6: The recommended procedure is to first prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). This stock can then be serially diluted into your aqueous experimental buffer or media to achieve the desired final concentration, ensuring the final DMSO concentration remains within a safe, non-toxic range for your system.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides a logical workflow for dissolving this compound. Start with the simplest method and proceed to the next if solubility issues persist.

Initial Assessment of Compound Properties
PropertyPredicted/Estimated ValueImplication for Solubility
Chemical Structure Fused hydrophobic rings with a nitro groupInherently low aqueous solubility.
pKa (Strongest Acidic) ~8.44 (estimated from 2(3H)-benzothiazolone)[2]Deprotonation at pH > 9 should create a soluble salt.
Recommended Primary Solvent Dimethyl Sulfoxide (DMSO)Ideal for creating high-concentration stock solutions.

G

Experimental Protocol 1: Solubilization by pH Adjustment

This method is ideal for cell-free assays, such as enzymatic activity screens or biophysical measurements, where a pH of 9-10 will not interfere with the experimental outcome.

Causality: By raising the pH well above the compound's acidic pKa (~8.44), the amide proton is abstracted, forming a phenolate-like anion. This charged species is significantly more polar and thus more soluble in aqueous solutions.

Step-by-Step Methodology:

  • Prepare a 10 mM Sodium Hydroxide (NaOH) solution: Dissolve 40 mg of NaOH in 100 mL of high-purity water.

  • Create a Concentrated Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Add the 10 mM NaOH solution dropwise while vortexing or sonicating to create a stock solution of a desired concentration (e.g., 10 mM). The powder should fully dissolve to yield a clear solution.

  • Prepare the Final Working Solution:

    • Dilute the alkaline stock solution into your final aqueous buffer, which should also be adjusted to a pH between 9 and 10.

  • Verification: Visually inspect the final solution for any signs of precipitation. A clear, particle-free solution indicates successful solubilization.

Experimental Protocol 2: Solubilization using an Organic Co-Solvent (DMSO)

This is the standard method for preparing the compound for use in pH-sensitive biological systems like cell culture.

Causality: DMSO is a powerful, water-miscible organic solvent that can disrupt the intermolecular forces holding the compound in its solid, crystalline state. By first dissolving the compound in a small volume of DMSO, it can then be diluted into an aqueous phase where it may remain in solution at a low concentration, a phenomenon often referred to as kinetic solubility.[7]

Step-by-Step Methodology:

  • Prepare a High-Concentration DMSO Stock:

    • Weigh out a precise amount of this compound powder.

    • Add 100% DMSO to achieve a high concentration, for example, 20 mM.

    • Ensure complete dissolution by vortexing or brief sonication in a water bath. This stock solution should be stored at -20°C or -80°C, protected from light.

  • Serial Dilution for Working Solutions:

    • Thaw the DMSO stock solution completely and vortex gently before use.

    • Perform serial dilutions of the DMSO stock into your final aqueous buffer or cell culture medium to achieve the desired experimental concentrations.

    • Crucially, calculate the final percentage of DMSO at each concentration. For example, a 1:1000 dilution of a DMSO stock into your medium will result in a final DMSO concentration of 0.1%.

  • Verification and Control:

    • Always prepare a "vehicle control" by adding the same final concentration of DMSO (without the compound) to your control cells or assay. This is essential to ensure that any observed effects are due to the compound and not the solvent.

    • After dilution, visually inspect the working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of the compound.

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References

  • pKa Determination of Newly Synthesized N-(benzothiazole-2-yl). American Chemical Society. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. PMC. Available at: [Link]

  • HETEROCYCLIC AMIDE HYDRAPHILE SYNTHETIC CATION TRANSPORTERS. PMC. Available at: [Link]

  • Showing metabocard for 2(3H)-Benzothiazolone (HMDB0249030). Human Metabolome Database. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Springer. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]

  • Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. Available at: [Link]

  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS. Available at: [Link]

  • In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. ResearchGate. Available at: [Link]

  • Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available at: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

Sources

Stability and degradation of 5-Nitrobenzo[d]thiazol-2(3H)-one under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Nitrobenzo[d]thiazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Given its specific chemical structure—a benzothiazolone core with an electron-withdrawing nitro group—understanding its stability profile is critical for experimental success and data integrity.

This document provides troubleshooting guides for common experimental challenges, answers frequently asked questions, and offers detailed protocols for conducting forced degradation studies. Our approach is grounded in established chemical principles and regulatory expectations for stability testing.[1][2]

Troubleshooting Guide: Common Issues in Experimental Settings

This section addresses specific problems you might encounter during your work with this compound, providing explanations and actionable solutions based on scientific principles.

Issue 1: Inconsistent Results or Loss of Parent Compound in Aqueous Buffers

Question: I'm observing a rapid loss of my compound, this compound, when dissolved in a neutral or slightly basic aqueous buffer (pH ≥ 7) during my assay development. What could be the cause?

Answer: The benzothiazole skeleton, particularly at the thiazolone ring, can be susceptible to hydrolysis, and this process is often accelerated at neutral to basic pH.[3] The lactam-like bond in the thiazolone ring can undergo nucleophilic attack by water or hydroxide ions, leading to ring-opening.

Causality Explained: At pH values around 8 and higher, the concentration of hydroxide ions (a strong nucleophile) increases, accelerating the rate of hydrolytic degradation.[3] This would lead to the formation of new, more polar species and a corresponding decrease in the concentration of the parent compound.

Troubleshooting Steps:

  • pH Adjustment: If your experimental conditions permit, lower the pH of your aqueous solutions to a slightly acidic range (pH 4-6). Benzothiazole derivatives generally exhibit greater stability in acidic to neutral conditions (pH < 7).[3]

  • Buffer Selection: Avoid buffers with nucleophilic species that could exacerbate degradation. Phosphate or acetate buffers are generally good choices.

  • Solvent System Modification: If possible, prepare stock solutions in an aprotic organic solvent (e.g., DMSO, acetonitrile) and dilute them into the aqueous buffer immediately before use to minimize the time the compound spends in the aqueous environment.

  • Temperature Control: Perform your experiments at lower temperatures (e.g., 4°C) to reduce the rate of potential degradation.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis After Sample Preparation

Question: My HPLC analysis of this compound shows several new, unidentified peaks that were not present in the initial solid material. What is their likely origin?

Answer: The appearance of new peaks suggests that your compound is degrading during sample preparation or analysis. The potential culprits are hydrolysis, oxidation, or even photodecomposition if samples are exposed to light. The nitroaromatic structure makes it susceptible to certain degradation pathways.[1][4]

Causality Explained:

  • Hydrolysis: As discussed in Issue 1, pH-dependent hydrolysis can lead to ring-opened products.

  • Oxidation: While the nitro group itself is electron-withdrawing and can make the aromatic system resistant to some forms of oxidation, the thiazole ring can be susceptible.[4] Advanced oxidation processes are known to degrade the benzothiazole ring.[5][6] Oxidative stress could lead to N-oxides or even ring cleavage.[7]

  • Photodegradation: Nitroaromatic compounds are often photosensitive.[1] Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to a variety of degradation products.[8]

Troubleshooting Steps:

  • Control Your Variables: Prepare a sample and inject it immediately to establish a baseline. Then, test the stability of your sample solution over time under different conditions (e.g., on the benchtop under light vs. in the dark, at room temperature vs. refrigerated).

  • Use Amber Vials: Always prepare and store your solutions in amber glass vials to protect them from light.

  • De-gas Solvents: If oxidative degradation is suspected, de-gas your mobile phase and sample diluent to remove dissolved oxygen.

  • Sample Neutralization: If you are analyzing samples from acidic or basic forced degradation studies, ensure they are neutralized before injection to prevent on-column degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the primary anticipated degradation pathways are:

  • Hydrolytic Degradation: Particularly under basic conditions, leading to the opening of the thiazolone ring.[3]

  • Oxidative Degradation: The sulfur atom in the thiazole ring is a potential site for oxidation. Advanced oxidation processes can lead to the formation of sulfonate esters or other ring-opened products.[7]

  • Photodegradation: The nitroaromatic moiety is a chromophore that can absorb UV light, potentially leading to complex degradation pathways, including the formation of chlorides or acetic acid derivatives in the presence of certain solvents.[8]

  • Reductive Degradation: The nitro group can be reduced to an amino group (-NH2) under reducing conditions (e.g., in the presence of certain metals or reducing agents). This would form 5-Aminobenzo[d]thiazol-2(3H)-one.

Q2: How should I properly store this compound in solid form and in solution?

A2:

  • Solid Form: Store the solid compound in a tightly sealed container, protected from light and moisture, at a controlled, cool temperature (e.g., 2-8°C).

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use an aprotic solvent like DMSO, store in amber vials at low temperatures (e.g., -20°C or -80°C), and minimize freeze-thaw cycles.

Q3: What analytical techniques are best suited for a stability-indicating method for this compound?

A3: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[8][9][10] A gradient elution method is often necessary to separate the parent compound from its potentially more polar degradation products.[1] Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for identifying the mass of the degradation products, which is crucial for elucidating degradation pathways.[8]

Experimental Protocols and Workflows

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2] The goal is to achieve 10-20% degradation of the drug substance.[11]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 2 hours. (Base-catalyzed hydrolysis is often much faster).

    • Neutralize with an equivalent amount of 0.1 M HCl and dilute with mobile phase.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase.

    • Analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent, dilute, and analyze by HPLC.

  • Photodegradation (Solution):

    • Place the stock solution in a transparent vial.

    • Expose to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze by HPLC. A control sample should be kept in the dark under the same temperature conditions.

Workflow for Stability Testing

Below is a diagram illustrating a typical workflow for assessing the stability of this compound.

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Start Prepare 1 mg/mL Stock Solution in ACN Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Expose to Stress Photo Photolysis (ICH Q1B) Start->Photo Expose to Stress Thermal Thermal Stress (Solid, 80°C) Start->Thermal Expose to Stress Neutralize Neutralize/ Dilute Sample Acid->Neutralize Base->Neutralize Oxidation->Neutralize Photo->Neutralize Thermal->Neutralize HPLC RP-HPLC-UV/MS Analysis Neutralize->HPLC Pathway Elucidate Degradation Pathways HPLC->Pathway Method Validate Stability- Indicating Method HPLC->Method

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

The following diagram illustrates the predicted major degradation pathways for this compound based on its chemical structure.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Base-catalyzed) cluster_reduction Reduction cluster_oxidation Oxidation Parent This compound Hydrolysis_Product Ring-Opened Product (e.g., 2-amino-5-nitrothiophenol derivative) Parent->Hydrolysis_Product OH- / H2O Reduction_Product 5-Aminobenzo[d]thiazol-2(3H)-one Parent->Reduction_Product [H] Oxidation_Product N-Oxide or S-Oxide Derivatives Parent->Oxidation_Product [O]

Sources

Technical Support Center: Optimizing Derivatization of 5-Nitrobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 5-Nitrobenzo[d]thiazol-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of its derivatization, particularly N-alkylation, and achieve your synthetic goals efficiently.

Introduction: Understanding the Substrate

This compound is a heterocyclic compound characterized by two key features that govern its reactivity:

  • The Benzothiazolone Core: The N-H bond within the thiazolone ring is acidic and can be deprotonated by a suitable base to form a nucleophilic anion.

  • The Nitro Group: The strongly electron-withdrawing nitro group at the 5-position significantly increases the acidity of the N-H proton. However, it also deactivates the aromatic ring and reduces the nucleophilicity of the resulting anion by withdrawing electron density.[1]

This electronic tug-of-war is the primary reason researchers face challenges such as incomplete reactions, low yields, and the need for carefully optimized conditions. This guide will address these issues head-on.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any product formation in my N-alkylation reaction. What is the most likely cause?

The most common issue is insufficient deprotonation of the N-H proton. The electron-withdrawing nitro group, while making the proton more acidic, also stabilizes the resulting anion, making it a weaker nucleophile.[1] A base that is too weak or used in stoichiometric amounts may not be sufficient to generate the required concentration of the nucleophile. Alternatively, your alkylating agent may not be reactive enough under the chosen conditions.

Q2: Which atom gets derivatized, the nitrogen or the oxygen? How can I ensure regioselectivity?

This compound exists in a lactam-lactim tautomeric equilibrium, presenting two potential sites for alkylation: the nitrogen (N3) and the exocyclic oxygen (O2). The resulting anion is an ambident nucleophile.

  • N-Alkylation is Generally Favored: In practice, alkylation almost exclusively occurs on the nitrogen atom. This is explained by the Hard and Soft Acids and Bases (HSAB) theory. The anionic nitrogen is a "softer" nucleophile compared to the "harder" oxygen anion. Most alkylating agents, like alkyl halides, are soft electrophiles, and thus preferentially react with the soft nitrogen center.

  • Promoting N-Alkylation: Using polar aprotic solvents such as DMF, DMSO, or acetonitrile stabilizes the transition state leading to N-alkylation.

Q3: Does the nitro group pose any risks or lead to side reactions?

Yes, nitro-aromatic compounds can be sensitive to high temperatures and strongly reductive or oxidative conditions. During optimization, avoid excessive heating, which can lead to decomposition and discoloration of the reaction mixture. If you are planning a subsequent reduction of the nitro group, be aware that many standard N-alkylation reagents or conditions might not be compatible.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: Low or No Product Yield

You've run the reaction overnight and TLC/LC-MS analysis shows mostly unreacted starting material.

Potential Cause Recommended Solution & Scientific Rationale
Insufficient Deprotonation Increase Base Strength or Equivalents: Switch from a weaker base like potassium carbonate (K₂CO₃) to a stronger, non-nucleophilic base like sodium hydride (NaH, 60% in mineral oil). NaH will irreversibly deprotonate the N-H, driving the equilibrium towards the nucleophile. Use 1.1 to 1.5 equivalents to ensure complete deprotonation. Rationale: A pKa difference of at least 2-3 units between the substrate's conjugate acid and the base's conjugate acid is ideal for complete deprotonation.
Poor Base/Substrate Interaction Improve Solubility or Use a Catalyst: If using a heterogeneous base like K₂CO₃, the reaction can be slow. Add a phase-transfer catalyst (PTC) like tetra-n-butylammonium bromide (TBAB) at 5-10 mol%. The PTC transports the carbonate anion into the organic phase, facilitating deprotonation. A study on the similar 5-nitro-1H-benzo[d]imidazol-2(3H)-one found this approach effective.[2] Rationale: PTCs increase the effective concentration of the base in the same phase as the substrate, accelerating the reaction rate.
Low Reactivity of Alkylating Agent Switch to a Better Leaving Group: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl. If you are using an alkyl chloride with no success, switch to the corresponding bromide or iodide. Rationale: Iodide and bromide are better leaving groups than chloride because they are larger, more polarizable, and weaker bases, which stabilizes the forming negative charge in the transition state.
Incorrect Solvent Choice Use Polar Aprotic Solvents: Ensure you are using a suitable solvent like anhydrous DMF, acetonitrile (MeCN), or THF.[3][4] Protic solvents (e.g., ethanol, water) will protonate the anionic intermediate and inhibit the reaction. Rationale: Polar aprotic solvents solvate the cation of the base (e.g., Na⁺ or K⁺) without forming strong hydrogen bonds with the nucleophile, leaving it "naked" and more reactive.
Problem 2: Formation of Multiple Spots on TLC (Side Products)

Your reaction produces the desired product, but it's contaminated with significant impurities.

Potential Cause Recommended Solution & Scientific Rationale
Decomposition Lower Reaction Temperature: Nitroaromatics can be thermally sensitive. If your reaction mixture is turning dark brown or black, decomposition is likely. Run the reaction at a lower temperature for a longer duration. For example, try room temperature for 24-48 hours instead of 80°C for 6 hours. Rationale: The Arrhenius equation dictates that reaction rates (including decomposition) are temperature-dependent. Lowering the temperature slows down all reactions, but often disproportionately affects undesired decomposition pathways.
Side Reactions with Solvent Ensure Solvent Purity and Inertness: DMF can decompose at high temperatures or in the presence of strong bases to form dimethylamine, which is nucleophilic and can lead to side products. Use high-purity, anhydrous DMF and consider running the reaction at a more moderate temperature (<100°C). Rationale: Impurities or solvent degradation products can introduce competing nucleophiles or electrophiles into the reaction system.
Impure Starting Materials Verify Purity of Reagents: Confirm the purity of your this compound and the alkylating agent by NMR or LC-MS before starting. Rationale: This is a fundamental principle of synthesis; impurities in starting materials can carry through or interfere with the reaction.
Problem 3: Difficult Purification

You have successfully formed the product, but it is difficult to separate from the starting material or byproducts.

Potential Cause Recommended Solution & Scientific Rationale
Similar Polarity of Product and Starting Material Drive the Reaction to Completion: The best way to avoid separating starting material is to consume it all. Use a slight excess (1.1-1.2 eq.) of the alkylating agent and a strong base (like NaH) to push the reaction to >95% conversion. Monitor closely by TLC or LC-MS. Rationale: A completed reaction simplifies the purification process to removing excess reagents and salts, which often have vastly different properties from the desired product.
Streaking on Silica Gel Column Use an Amine-Treated Eluent or Basic Alumina: The product, a substituted benzothiazole, may be slightly basic and interact strongly with the acidic silica gel. Add 1% triethylamine (Et₃N) to your hexane/ethyl acetate eluent system to neutralize the acidic sites on the silica. Alternatively, use basic alumina for chromatography. Rationale: Adding a competitive base like Et₃N prevents the product from binding irreversibly to the stationary phase, resulting in better peak shape and recovery.

Visualizations and Workflows

A logical workflow is crucial for efficient troubleshooting. The following diagram outlines a decision-making process for optimizing the N-alkylation reaction.

TroubleshootingWorkflow cluster_yield Low or No Yield cluster_purity Multiple Side Products start Reaction Outcome Assessment (TLC / LC-MS) cause_deprotonation Potential Cause: Insufficient Deprotonation start->cause_deprotonation Mainly Starting Material cause_alkylating Potential Cause: Inactive Alkylating Agent start->cause_alkylating Mainly Starting Material cause_decomp Potential Cause: Thermal Decomposition start->cause_decomp Product + Impurities solution_base Solution: 1. Switch to Stronger Base (NaH) 2. Add Phase-Transfer Catalyst cause_deprotonation->solution_base solution_leaving_group Solution: Use R-Br or R-I cause_alkylating->solution_leaving_group solution_temp Solution: Lower Reaction Temperature cause_decomp->solution_temp

Caption: Troubleshooting workflow for N-alkylation.

Optimized Experimental Protocol: N-Alkylation

This protocol provides a robust starting point for the N-alkylation of this compound using sodium hydride, a strong base that ensures complete deprotonation.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether or Hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:
  • Preparation (NaH Washing):

    • In a fume hood, weigh the required amount of NaH (1.2 eq.) into a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar.

    • Add anhydrous hexanes via syringe to cover the NaH. Stir gently for 2-3 minutes, then stop stirring and allow the NaH to settle.

    • Carefully remove the hexanes wash via cannula or syringe. Repeat this washing step two more times to remove the protective mineral oil.

    • Dry the washed NaH under a stream of argon.

  • Deprotonation:

    • Add anhydrous DMF (calculate for a 0.1-0.2 M final concentration) to the flask containing the washed NaH.

    • Cool the suspension to 0°C using an ice bath.

    • Dissolve this compound (1.0 eq.) in a separate flask with a minimum amount of anhydrous DMF.

    • Slowly add the solution of the substrate to the NaH suspension at 0°C dropwise via syringe.

    • Validation Checkpoint: After addition is complete, allow the mixture to stir at 0°C for 30 minutes. You should observe hydrogen gas evolution (bubbling). The formation of a deep-colored sodium salt is also indicative of successful deprotonation.

  • Alkylation:

    • Add the alkylating agent (1.1 eq.) dropwise to the reaction mixture at 0°C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir at room temperature for 4-16 hours.

    • Validation Checkpoint: Monitor the reaction progress by TLC or LC-MS. A typical TLC system would be 30-50% ethyl acetate in hexanes. The product should be less polar (higher Rf) than the starting material.

  • Workup and Purification:

    • Once the reaction is complete, cool the flask back to 0°C.

    • Very carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise to neutralize any unreacted NaH.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

References
  • [Synthesis of Benzo[4][5]thiazolo[2,3-c][4][6][7]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules.]([Link])

Sources

Technical Support Center: Purification of 5-Nitrobenzo[d]thiazol-2(3H)-one and Its Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Nitrobenzo[d]thiazol-2(3H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable nitroaromatic heterocyclic compounds. The inherent properties of the nitro group and the benzothiazole core can often lead to difficulties in obtaining high-purity materials. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound and its related products. Each problem is presented in a question-and-answer format, offering detailed explanations and actionable protocols.

Issue 1: My crude this compound appears as a dark, oily residue instead of a solid. How can I purify it?

Cause: The presence of a dark, oily residue suggests the formation of impurities, residual solvents, or byproducts from the nitration process. Nitroaromatic compounds are often prone to the formation of colored impurities and can be difficult to crystallize directly from a complex reaction mixture.

Solution: A multi-step purification strategy is often necessary.

Step 1: Aqueous Workup and Washing

  • Acid Wash: If your reaction conditions were basic, start by dissolving the crude oil in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any basic impurities.

  • Base Wash: Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution. This step is crucial for removing acidic byproducts, such as nitro-hydroxy-aromatic compounds, which are common in nitration reactions.[1] These acidic impurities are neutralized to their salt form and extracted into the aqueous phase.[1]

  • Brine Wash: Finally, wash with a saturated sodium chloride (brine) solution to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This process should yield a semi-purified solid or a more manageable oil.

Step 2: Recrystallization

If the product from the workup is a solid or a viscous oil that may solidify on standing, recrystallization is the next step.

  • Solvent Selection: The key is to find a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Commonly used solvents for recrystallization of nitroaromatic compounds include ethanol, methanol, ethyl acetate, and mixtures with hexanes or petroleum ether.[2]

    • For example, dissolving the crude product in a minimal amount of hot ethyl acetate and then slowly adding petroleum ether until turbidity is observed can induce crystallization upon cooling.[2]

Step 3: Column Chromatography

If recrystallization fails or the purity is still insufficient, column chromatography is the most effective method.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude mixture.

Issue 2: My TLC plate shows multiple spots close to the product spot. How can I identify and remove these impurities?

Cause: The presence of multiple spots on a TLC plate indicates a mixture of compounds. In the synthesis of this compound, these could be isomers (e.g., 7-nitro isomer), starting materials, or over-nitrated byproducts.

Solution:

1. Identification of Impurities:

  • Isomers: Positional isomers, such as 7-nitrobenzo[d]thiazol-2(3H)-one, are common byproducts and often have very similar polarities to the desired 5-nitro isomer, making them challenging to separate.

  • Starting Materials: Unreacted starting materials can often be identified by running a TLC with a co-spot of the starting material alongside the crude reaction mixture.

  • Byproducts: Dinitro compounds or other side-products from the nitration of aromatic compounds can also be present.[3]

2. Purification Strategy: Column Chromatography

For closely running spots, careful column chromatography is essential.

  • Solvent System Optimization: Use TLC to screen for a solvent system that provides the best separation (largest difference in Rf values) between your product and the impurities. Sometimes, a small change in the solvent system, such as switching from ethyl acetate/hexanes to dichloromethane/methanol, can significantly improve separation.[4]

  • Column Packing and Loading: Ensure the column is packed properly to avoid channeling. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (that is then evaporated onto a small amount of silica) before loading it onto the column. This "dry loading" technique can lead to better separation.

Issue 3: Recrystallization of my product results in a very low yield. What can I do to improve it?

Cause: Low yield during recrystallization can be due to several factors: using too much solvent, cooling the solution too quickly, or the compound having significant solubility in the cold solvent.

Solution:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding the solvent in small portions is a good practice.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Solvent System Modification: If the product is still too soluble in the cold solvent, consider a co-solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[4]

  • Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.[5]

Issue 4: My purified product is colored, but I expect it to be a white or pale yellow solid. How can I remove the color?

Cause: Color in the final product is often due to highly conjugated impurities or trace amounts of oxidized byproducts. Nitroaromatic compounds themselves can be colored, but dark coloration often indicates impurities.

Solution:

  • Activated Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.[5]

    • Protocol: Add a very small amount of activated charcoal (a spatula tip) to the hot, dissolved solution. Swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[5]

  • Column Chromatography: If charcoal treatment is ineffective, column chromatography is the next best option to separate the colored impurities from the desired product.[5]

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of pure this compound?

Pure this compound is typically a solid. While the exact color can vary, it is often described as a pale yellow or off-white solid. The presence of strong coloration, such as dark brown or black, usually indicates the presence of impurities.

Q2: What analytical techniques are best for assessing the purity of this compound?

  • Thin-Layer Chromatography (TLC): A quick and effective method to get a qualitative assessment of purity and to determine the appropriate solvent system for column chromatography.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and is excellent for detecting even small amounts of impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound and can reveal the presence of impurities if their signals are detectable.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity. A broad melting point range suggests the presence of impurities.

Q3: Are there any specific safety precautions I should take when working with this compound and its derivatives?

Yes, nitroaromatic compounds require careful handling.

  • Toxicity: Many nitroaromatic compounds are toxic and can be mutagenic.[7] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Explosive Potential: Some nitroaromatic compounds, particularly those with multiple nitro groups, can be explosive.[8] While this compound is not typically considered explosive, it is good practice to avoid heating it to high temperatures rapidly and to be mindful of potential hazards, especially in large-scale reactions.

  • Irritation: These compounds can cause skin and eye irritation.[9] In case of contact, wash the affected area thoroughly with water.

Q4: How should I store purified this compound to prevent degradation?

Store the purified compound in a tightly sealed container in a cool, dry, and dark place. Exposure to light and air can lead to degradation over time. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prolong its shelf life.

Experimental Protocols and Data

Table 1: Recommended Solvent Systems for Chromatography and Recrystallization
Purification MethodSolvent System (v/v)Application Notes
Recrystallization Ethyl Acetate / HexaneA good starting point for many nitroaromatic compounds. Dissolve in hot ethyl acetate and add hexane until cloudy.
Ethanol / WaterEffective if the compound is soluble in ethanol and insoluble in water.
Dichloromethane / MethanolCan be a good choice for more polar derivatives.
Column Chromatography Hexane / Ethyl Acetate (Gradient)A standard system for separating compounds of moderate polarity. Start with a low percentage of ethyl acetate and gradually increase the polarity.
Dichloromethane / Methanol (Gradient)Useful for more polar compounds that do not move on the column with hexane/ethyl acetate.
Diagram 1: General Purification Workflow

This diagram outlines a decision-making process for purifying crude this compound.

PurificationWorkflow crude Crude Product (Oil or Impure Solid) workup Aqueous Workup (Acid/Base Wash) crude->workup assess_purity1 Assess Purity (TLC/NMR) workup->assess_purity1 recrystallization Recrystallization assess_purity2 Assess Purity (TLC/NMR) recrystallization->assess_purity2 column Column Chromatography pure Pure Product column->pure assess_purity1->recrystallization Solid assess_purity1->column Oily/Impure assess_purity2->column Impure assess_purity2->pure Pure

Caption: Structures of this compound and common impurities.

References

  • Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
  • Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds.
  • Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and Environmental Microbiology, 66(9), 3833–3841.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Roldán, M. D., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474–500.
  • Reddit. (2022). Struggling with the purification of a nitroaldol product. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-nitrobenzothiazole. Retrieved from [Link]

  • Srinivas, B., et al. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 7(5), 251-256.
  • Patel, N. B., & Patel, J. C. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-854.
  • PubChem. (n.d.). 5-Nitrobenzothiazole. Retrieved from [Link]

  • Narayana, U., et al. (2016). Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives.
  • Yang, K., & Ge, H. (2022). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 27(16), 5275.
  • PubChem. (n.d.). 2-Amino-5-Nitrothiazole. Retrieved from [Link]

  • Li, Y., et al. (2022). Application and challenges of nitrogen heterocycles in PROTAC linker. European Journal of Medicinal Chemistry, 243, 114774.
  • Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf. Retrieved from [Link]

  • Martinez-Alvarez, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619.
  • Jotani, M. M., et al. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. Crystals, 10(5), 350.
  • Google Patents. (n.d.). Process for the preparation of benzothiazoles.
  • Nguyen, T. A., et al. (2016). Preparation of some new benzo[d]thiazole derivatives. Vietnam Journal of Chemistry, 54(4), 491-495.
  • Al-Ayed, A. S. (2016). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents.
  • Gavrilović, A., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Foods, 11(13), 1932.
  • ResearchGate. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016).
  • Semantic Scholar. (2022). Synthesis of Benzot[5][8]hiazolo[2,3-c]t[1][3][8]riazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates.

  • ResearchGate. (2022).
  • PubChem. (n.d.). 5-Nitrobenzisoxazole. Retrieved from [Link]

Sources

Identifying and characterizing impurities in 5-Nitrobenzo[d]thiazol-2(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex synthesis and purification challenges, this Technical Support Center guide is crafted for the discerning researcher navigating the intricacies of 5-Nitrobenzo[d]thiazol-2(3H)-one synthesis. As Senior Application Scientists, we understand that achieving high purity is not merely a goal but a prerequisite for reliable downstream applications in drug development and materials science. This document moves beyond simple protocols to provide a framework for logical troubleshooting and impurity characterization, grounded in established analytical principles.

Our approach is built on a foundation of causality—understanding why an impurity forms is the first step to preventing its existence. We present self-validating methodologies designed to ensure the integrity of your analytical data, empowering you to identify, characterize, and control the purity of your target compound with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected impurities?

A1: A prevalent synthetic strategy involves the cyclization of a 2-aminothiophenol derivative. Specifically, for this compound, the reaction typically starts with 2-amino-4-nitrothiophenol, which is then cyclized using a carbonylating agent like triphosgene, urea, or ethyl chloroformate.

Potential impurities can be categorized by their origin:

  • Starting Material-Related: Unreacted 2-amino-4-nitrothiophenol.

  • Process-Related (Side Reactions):

    • Oxidative Dimerization: Formation of bis(2-amino-4-nitrophenyl) disulfide through the oxidation of the thiol starting material.

    • Isomeric Impurities: Presence of other nitro isomers, such as 7-Nitrobenzo[d]thiazol-2(3H)-one, if the initial nitration of the precursor was not completely regioselective.[1]

    • Reaction with Coupling Agents: Formation of urea-based adducts if urea is used as the carbonyl source.

  • Degradation Products: The final compound may degrade under harsh pH, high temperature, or exposure to light.

Q2: My HPLC chromatogram shows an unexpected peak. What is the first step?

A2: The immediate step is to verify it's not an artifact. Re-inject the same sample to ensure the peak is reproducible. If it is, inject a blank (your mobile phase/solvent) to rule out ghost peaks from the system or solvent contamination. If the peak persists and is unique to your sample, proceed with a preliminary characterization using LC-MS to obtain its mass-to-charge ratio (m/z). This is the fastest way to get a molecular weight, providing the first clue to its identity.

Q3: How can I quickly determine if an impurity is an isomer of my main compound?

A3: Isomers will have the exact same molecular weight. Therefore, after running an LC-MS analysis, if an impurity peak shows the same parent ion m/z as your this compound product, it is highly likely an isomer.[2] Final confirmation requires separation and structural elucidation by NMR, as the aromatic proton splitting patterns will differ significantly between isomers.

Impurity Identification & Characterization Workflow

This logical workflow provides a systematic approach to troubleshooting unexpected peaks in your analysis.

G start Unexpected Peak in HPLC reproducible Is the peak reproducible? start->reproducible lcms Perform LC-MS Analysis reproducible->lcms Yes end Artifact or Ghost Peak reproducible->end No mw_known Molecular Weight Matches Known Impurity? lcms->mw_known propose Propose Structure(s) based on MW & Synthesis Route mw_known->propose No compare Compare Retention Time & Spectra mw_known->compare Yes isolate Isolate Impurity (e.g., Prep-HPLC) propose->isolate synthesize Synthesize Proposed Impurity Standard propose->synthesize nmr Characterize by NMR (¹H, ¹³C, 2D) isolate->nmr confirm Structure Confirmed nmr->confirm synthesize->compare compare->confirm

Caption: A logical workflow for impurity identification and characterization.

Troubleshooting Guide: Specific Scenarios

Q4: My LC-MS results show a peak with m/z corresponding to the disulfide dimer of my starting material. How do I prevent this?

A4: The formation of a disulfide, bis(2-amino-4-nitrophenyl) disulfide, is a classic example of oxidative dimerization of the thiol group in your 2-amino-4-nitrothiophenol starting material. This is often catalyzed by trace metals or exposure to air (oxygen) under neutral or basic conditions.

Causality & Prevention:

  • Mechanism: Thiols (R-SH) are readily oxidized to disulfides (R-S-S-R). This process is accelerated in the presence of oxygen.

  • Preventative Measures:

    • Inert Atmosphere: Run your reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.[3]

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Control pH: Keep the reaction mixture acidic if possible, as thiolate anions (R-S⁻), which form under basic conditions, are more susceptible to oxidation than the neutral thiol.

    • Chelating Agents: Add a small amount of a chelating agent like EDTA to sequester trace metal ions that can catalyze the oxidation.

Q5: I have an impurity that I cannot separate from the main peak using standard C18 HPLC conditions. What should I do?

A5: Co-elution is a common challenge, especially with structurally similar impurities like isomers. Modifying the selectivity of your chromatography is key.

Expert Recommendations for Method Development:

  • Change Stationary Phase: If a C18 column doesn't provide resolution, the impurity has very similar hydrophobicity to your product. Switch to a column with a different separation mechanism.

    • Phenyl-Hexyl Column: Offers pi-pi interactions, which can help separate aromatic compounds, especially isomers where the nitro-group position differs.

    • Pentafluorophenyl (PFP) Column: Provides a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, making it excellent for separating positional isomers and polar compounds.

  • Modify Mobile Phase:

    • Organic Modifier: Change the organic solvent from acetonitrile to methanol, or use a combination. Methanol is a hydrogen-bond donor and can alter selectivity compared to acetonitrile.

    • pH: Adjust the pH of the aqueous portion of your mobile phase. The ionization state of your analyte and impurities can change, significantly impacting retention time. For benzothiazolones, exploring a pH range from 3 to 7 is a good starting point.

    • Additive: Using a different acid additive (e.g., formic acid vs. trifluoroacetic acid) can sometimes improve peak shape and resolution.[4]

Common Impurities and Their Characterization

The table below summarizes potential impurities in the synthesis of this compound, providing key identifiers for their characterization.

Impurity NamePotential SourceExpected [M+H]⁺Key Analytical Features
2-Amino-4-nitrothiophenolUnreacted Starting Material171.0MS: Lower MW than the product. NMR: Presence of -SH and -NH₂ protons, distinct aromatic pattern.
Bis(2-amino-4-nitrophenyl) disulfideOxidation of Starting Material341.0MS: Mass corresponds to two starting material units minus two hydrogens. NMR: Complex aromatic region, absence of -SH proton.
7-Nitrobenzo[d]thiazol-2(3H)-oneIsomeric Side Product211.0MS: Identical m/z as the product. NMR: Different aromatic proton coupling constants and chemical shifts compared to the 5-nitro isomer.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a robust starting point for method development. A self-validating system suitability test (SST) is included to ensure data integrity.

  • Instrumentation & Columns:

    • HPLC system with a Diode Array Detector (DAD) or UV detector.

    • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm). Have a PFP column available for co-elution issues.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at multiple wavelengths (e.g., 254 nm, 320 nm) using DAD to ensure no impurities are missed.

    • Gradient Program (Example):

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      25.1 10

      | 30 | 10 |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

    • Filter through a 0.45 µm syringe filter before injection.[5]

  • System Suitability Test (SST):

    • Prepare a solution containing the main compound and a known, related impurity (if available).

    • Inject five replicate injections.

    • Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. The resolution between the main peak and the known impurity should be greater than 2.0.

Protocol 2: Structure Elucidation by NMR

Once an impurity has been isolated (e.g., by preparative HPLC), this protocol guides its structural confirmation.

  • Sample Preparation:

    • Dissolve 5-10 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it dissolves a wide range of organic compounds and shifts exchangeable protons (like -NH and -OH) downfield.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Key Insights: Note the number of signals, their integration (proton count), chemical shift (electronic environment), and multiplicity (splitting pattern, which indicates neighboring protons). For this compound, expect signals in the aromatic region with specific coupling constants characteristic of a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom.

    • Key Insights: The chemical shift of the C=O group in the thiazolone ring will be significantly downfield (>160 ppm). The carbons attached to the nitro group and sulfur will also have characteristic shifts.

  • 2D NMR (COSY & HSQC/HMBC) - If Needed:

    • If the structure is not obvious from 1D spectra, perform 2D experiments.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton.

Synthetic Pathway and Potential Impurity Formation

G cluster_0 Synthesis Route cluster_1 Potential Impurity Sources SM 2-Amino-4-nitrothiophenol Agent + Carbonylating Agent (e.g., Triphosgene, Urea) SM->Agent Impurity_A Impurity A: Unreacted Starting Material SM->Impurity_A Incomplete Reaction Impurity_B Impurity B: Oxidative Dimerization SM->Impurity_B Air (O₂) Exposure Product This compound Agent->Product Impurity_C Impurity C: Isomeric Product Product->Impurity_C Impure Starting Material Isomer

Caption: Synthesis of this compound and common impurity pathways.

References

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Azo Dyes Derivatives Via Chalcone and Study Some of Their Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitrobenzothiazole. PubChem. Retrieved from [Link]

  • Hoan, T. H. (n.d.). Preparation of some new benzo[d]thiazole derivatives. Vietnam Journal of Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • PubMed. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Retrieved from [Link]

  • PubMed Central. (2022). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Retrieved from [Link]

  • ResearchGate. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Benzothiazole and Derivatives by LC-MS-MS. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives. Retrieved from [Link]

  • PubMed Central. (2012). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link] impurity-profiling-of-pharmaceuticals-a-review/

  • Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). US4808723A - Process for the preparation of benzothiazoles.
  • Semantic Scholar. (2023). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]

  • PubMed. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Impurities Characterization in Pharmaceuticals: A Review. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-nitro-3H-1,3-benzoxazol-2-one. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]

  • MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

Sources

Troubleshooting unexpected results in biological assays with 5-Nitrobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Nitrobenzo[d]thiazol-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in biological assays involving this compound. Here, we synthesize technical accuracy with field-proven insights to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in biological assays?

A: this compound is a heterocyclic organic compound belonging to the benzothiazole class. Benzothiazole derivatives are explored for a wide range of biological activities, including as potential anticancer, anti-inflammatory, and antimicrobial agents. The addition of a nitro group can influence the molecule's electrophilicity and its interactions with biological targets. In assay development and high-throughput screening (HTS), compounds of this class are often investigated for their inhibitory or modulatory effects on various enzymes and cellular pathways. For instance, related benzothiazole structures have been identified as inhibitors of enzymes like c-Jun N-terminal kinase (JNK).[1]

Q2: I'm observing poor solubility of this compound in my aqueous assay buffer. Is this expected?

A: Yes, poor aqueous solubility is a common characteristic for many benzothiazole derivatives, especially those containing a nitro group, which can increase the molecule's hydrophobicity.[2] The planar, fused ring structure of the benzothiazole core contributes to strong intermolecular forces in the solid state, making it challenging for water molecules to effectively solvate the compound.[2] It is crucial to address solubility issues to ensure accurate and reproducible assay results.

Q3: Could this compound be a source of false positives in my high-throughput screen?

A: Yes, compounds with structures similar to this compound can be a source of false positives in HTS campaigns.[3][4] False positives can arise from various mechanisms, including compound aggregation, interference with the assay signal (e.g., fluorescence), or non-specific reactivity.[5] It is essential to perform counter-screens and orthogonal assays to validate any initial hits.[5]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered when using this compound in biological assays.

Issue 1: High Variability or Poor Reproducibility Between Replicates

Potential Cause: This is often linked to poor solubility and precipitation of the compound in the assay medium. Even if not visible to the naked eye, micro-precipitates can lead to inconsistent concentrations of the active compound in your assay wells.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high variability.

Step-by-Step Protocol:

  • Visual Inspection: Before use, carefully inspect your final diluted solution of this compound for any signs of cloudiness or particulate matter. If observed, do not use the solution.[2]

  • Sonication: Gentle sonication of the stock solution before dilution and of the final aqueous solution can help break up small aggregates and improve dissolution.[2]

  • Lower Final Concentration: The most direct way to address solubility-driven variability is to work at a lower final concentration of the compound in your assay.[2]

  • Increase Co-solvent Percentage: If your assay tolerates it, you can try slightly increasing the final percentage of your organic co-solvent (e.g., DMSO). However, be mindful of the potential effects of the solvent on your biological system.

  • Incorporate Detergents: To mitigate compound aggregation, which can lead to false positives, consider adding a low concentration (typically 0.01% to 0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer.

Issue 2: Apparent Inhibition/Activation is Not Confirmed in Orthogonal Assays

Potential Cause: This is a classic indicator of a false positive hit, where the compound interferes with the assay technology rather than interacting with the biological target.[5] Nitroaromatic compounds, in particular, can be reactive and may interfere with certain assay readouts.

Troubleshooting Workflow:

Caption: Workflow to investigate potential false positives.

Step-by-Step Protocol:

  • Orthogonal Assay: The most critical step is to test the compound in an orthogonal assay. This assay should measure the same biological endpoint but use a different detection technology.[5] For example, if your primary assay is fluorescence-based, an orthogonal assay could be based on luminescence or absorbance.

  • Assay without Target Control: To test for direct interference with your assay components, run a control experiment that includes all assay reagents and your compound, but omits the biological target (e.g., the enzyme or receptor). If you still observe a signal change, it's a strong indication of an assay artifact.

  • Counter-Screen for Luciferase Inhibition: If your primary assay uses a luciferase reporter, it is crucial to perform a counter-screen with purified luciferase to identify compounds that directly inhibit the reporter enzyme.[5]

  • Assess for Compound Fluorescence: If using a fluorescence-based assay, check if this compound is intrinsically fluorescent at the excitation and emission wavelengths of your assay. This can be done by measuring the fluorescence of the compound in the assay buffer.[5]

Issue 3: Time-Dependent Loss of Activity

Potential Cause: The compound may be unstable in the aqueous assay buffer over the course of the experiment. The stability of benzothiazole derivatives can be influenced by factors such as pH and the presence of certain buffer components.[6]

Troubleshooting Workflow:

Sources

Technical Support Center: Regioselectivity in the Nitration of Benzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses the common challenges and questions surrounding the nitration of benzo[d]thiazol-2(3H)-one, a critical reaction in the synthesis of various pharmacologically active compounds. Our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this electrophilic aromatic substitution and achieve higher regioselectivity in your experiments.

Understanding the Challenge: The Electronic Landscape of Benzo[d]thiazol-2(3H)-one

The nitration of benzo[d]thiazol-2(3H)-one is a classic example of electrophilic aromatic substitution on a heterocyclic system. The regioselectivity of this reaction—that is, the position at which the nitro group is introduced on the benzene ring—is governed by the electronic properties of the entire molecule. The fused thiazolone ring exerts a deactivating effect on the benzene ring due to the electron-withdrawing nature of the carbonyl group and the sulfur atom. This deactivation makes the reaction more challenging than the nitration of simple benzene and necessitates careful control of reaction conditions to achieve the desired outcome.

Based on the principles of electrophilic aromatic substitution, the positions on the benzene ring are not equally reactive. The electron density is generally reduced across the ring, but some positions are less deactivated than others. For many benzothiazole derivatives, electrophilic substitution preferentially occurs at the 6-position.[1]

This guide will walk you through troubleshooting common issues and answer frequently asked questions to help you optimize your nitration reactions for improved yield and regioselectivity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the nitration of benzo[d]thiazol-2(3H)-one.

Issue 1: Low or No Yield of Nitrated Product

Question: I am attempting to nitrate benzo[d]thiazol-2(3H)-one using a standard nitrating mixture (HNO₃/H₂SO₄), but I am getting very low yields or recovering only the starting material. What could be the problem?

Answer:

This is a common issue when dealing with deactivated aromatic systems. The electron-withdrawing nature of the thiazolone ring makes the benzene ring less nucleophilic and therefore less reactive towards the nitronium ion (NO₂⁺). Here are several factors to consider and troubleshoot:

  • Insufficiently Strong Nitrating Agent: For deactivated substrates, the concentration of the electrophile (NO₂⁺) might be too low under standard conditions.

    • Recommendation: Increase the strength of the nitrating agent. You can try using fuming nitric acid or increasing the proportion of sulfuric acid in the mixed acid. A mixture of nitric acid and acetic anhydride can also be a potent nitrating system for some heterocyles.[2]

  • Reaction Temperature is Too Low: While low temperatures are often used to control exotherms and prevent side reactions, they can also slow down the reaction rate of a deactivated substrate to a crawl.

    • Recommendation: Cautiously and incrementally increase the reaction temperature. Monitor the reaction closely by thin-layer chromatography (TLC) to find the optimal temperature that promotes the reaction without significant decomposition or side product formation.

  • Reaction Time is Too Short: Deactivated systems react more slowly.

    • Recommendation: Extend the reaction time. Again, monitor the reaction progress by TLC to determine when the reaction has reached completion.

Experimental Protocol: Enhancing Reaction Conversion

  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Formation of Nitrating Mixture: Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring.

  • Substrate Addition: Dissolve the benzo[d]thiazol-2(3H)-one in a minimal amount of concentrated sulfuric acid and cool the solution to 0-5 °C.

  • Reaction: Slowly add the nitrating mixture to the substrate solution, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction to stir at this temperature for 1 hour, then let it warm up to room temperature and stir for an extended period (e.g., 4-6 hours), monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture over crushed ice and collect the precipitate by filtration. Wash the solid with cold water until the washings are neutral to litmus paper.

Issue 2: Poor Regioselectivity and Formation of Multiple Isomers

Question: My nitration reaction is working, but I am getting a mixture of nitro isomers that are difficult to separate. How can I improve the regioselectivity to favor a specific isomer, for example, the 6-nitro derivative?

Answer:

Achieving high regioselectivity is often the primary challenge. The formation of multiple isomers indicates that the energy barriers for the formation of the different corresponding sigma complexes are similar. To favor one isomer over others, you can modify the reaction conditions to exploit subtle differences in their activation energies.

  • Choice of Nitrating Agent: The steric bulk of the nitrating species can influence the position of attack.

    • Recommendation: Experiment with different nitrating agents. While the standard HNO₃/H₂SO₄ mixture is common, other reagents like nitronium tetrafluoroborate (NO₂BF₄) or acetyl nitrate (formed from nitric acid and acetic anhydride) can sometimes offer different regioselectivity profiles.

  • Solvent Effects: The solvent can influence the reactivity of the substrate and the nitrating agent.

    • Recommendation: While strong acids are often used as both catalyst and solvent, you can explore performing the reaction in an inert co-solvent like sulfolane, which is stable under strongly acidic conditions.

  • Temperature Control: Reaction temperature can significantly impact the product distribution.

    • Recommendation: Lowering the reaction temperature can sometimes increase the selectivity, as the reaction will favor the pathway with the lowest activation energy. Conversely, in some cases, higher temperatures might be needed to overcome the activation energy for the desired isomer. A systematic temperature study is recommended.

Table 1: Factors Influencing Regioselectivity in Nitration

FactorInfluence on RegioselectivityRecommendations
Nitrating Agent Steric bulk and reactivity of the electrophile can alter the substitution pattern.Compare HNO₃/H₂SO₄ with NO₂BF₄ or HNO₃/(CF₃CO)₂O.
Temperature Can affect the kinetic vs. thermodynamic control of the reaction.Start at low temperatures (0-5 °C) and gradually increase.
Solvent Can influence the solvation of the transition states.Consider inert co-solvents like sulfolane for specialized applications.
Catalyst Lewis or Brønsted acids generate the active electrophile.Varying the acid (e.g., H₂SO₄, polyphosphoric acid) may have an effect.

Frequently Asked Questions (FAQs)

Q1: What is the most probable position for nitration on the benzo[d]thiazol-2(3H)-one ring and why?

A1: The most probable position for electrophilic nitration on the benzo[d]thiazol-2(3H)-one ring is the 6-position . This is due to a combination of electronic and resonance effects. The thiazolone portion of the molecule is electron-withdrawing, which deactivates the entire benzene ring. However, the deactivation is not uniform across all positions. The 6-position is para to the nitrogen atom and meta to the sulfur atom and the carbonyl group. While the overall effect is deactivating, the resonance structures that can be drawn for the sigma complex intermediate formed upon attack at the 6-position are more stable compared to those for attack at other positions. This is consistent with what is observed in the nitration of related compounds like 2-aminobenzothiazole, which also yields the 6-nitro derivative.[1]

Q2: Can I nitrate at the N-3 position?

A2: Direct N-nitration at the 3-position is unlikely under typical electrophilic aromatic substitution conditions. The nitrogen atom in the lactam-like structure is not sufficiently nucleophilic. Furthermore, in a strongly acidic medium, this nitrogen is likely to be protonated, which would make it even less reactive towards an electrophile.

Q3: Are there any alternative methods to introduce a nitro group with high regioselectivity?

A3: Yes, if direct nitration proves to be unselective, a multi-step synthetic route might be a better approach. For example, you could start with an already substituted benzene derivative and then construct the thiazolone ring. This is a common strategy in heterocyclic chemistry to control the substitution pattern. For instance, starting with 4-nitroaniline, one could envision a synthesis that leads to 6-nitrobenzo[d]thiazol-2(3H)-one.

Q4: How does the tautomerism of benzo[d]thiazol-2(3H)-one affect its nitration?

A4: Benzo[d]thiazol-2(3H)-one exists in tautomeric equilibrium with benzo[d]thiazol-2-ol. In solution, the -one form is generally predominant. However, the presence of the -ol tautomer could potentially influence the reactivity. The hydroxyl group in the -ol form is an activating group, which would make the ring more susceptible to electrophilic attack. However, under the strongly acidic conditions of nitration, the hydroxyl group would be protonated, diminishing its activating effect. Therefore, the reaction is most likely to proceed through the protonated -one tautomer.

Visualizing the Reaction and Logic

Below are diagrams to help visualize the key concepts discussed in this guide.

Diagram 1: General Mechanism of Nitration

Nitration_Mechanism cluster_generation Generation of Nitronium Ion cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ Substrate Benzo[d]thiazol-2(3H)-one Sigma_Complex σ-complex (intermediate) Substrate->Sigma_Complex + NO₂⁺ Product Nitro-benzo[d]thiazol-2(3H)-one Sigma_Complex->Product - H⁺

Caption: General workflow for the nitration of benzo[d]thiazol-2(3H)-one.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Nitrated Product Condition1 Is the nitrating agent strong enough? Start->Condition1 Action1 Use fuming HNO₃ or increase H₂SO₄ ratio. Condition1->Action1 No Condition2 Is the reaction temperature too low? Condition1->Condition2 Yes Action1->Condition2 Action2 Gradually increase temperature and monitor by TLC. Condition2->Action2 Yes Condition3 Is the reaction time sufficient? Condition2->Condition3 No Action2->Condition3 Action3 Extend reaction time and monitor by TLC. Condition3->Action3 No End Improved Yield Condition3->End Yes Action3->End

Caption: A logical approach to troubleshooting low reaction yields.

References

  • Molecules. 2017 Nov; 22(11): 1969.

  • ResearchGate. 2012.

  • Archives of Pharmacy and Biological Sciences. 2017.

  • Molecules. 2020 Feb; 25(3): 698.

  • ResearchGate. 2019.

  • Der Pharma Chemica. 2016.

  • Molbank. 2010.

  • Acta Crystallographica Section E. 2011.

  • International Journal of Molecular Sciences. 2022.

  • Chemistry LibreTexts.

  • New Journal of Chemistry. 2021.

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2012.

  • Chemistry Stack Exchange.

  • Course Hero.

  • Baghdad Science Journal. 2014.

  • Semantic Scholar. 2005.

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Preventing decomposition of 5-Nitrobenzo[d]thiazol-2(3H)-one during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Nitrobenzo[d]thiazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. As a nitroaromatic heterocyclic compound, this compound requires specific storage conditions to prevent decomposition, which can compromise experimental results. This document provides in-depth troubleshooting advice and frequently asked questions based on established principles of chemical stability for related molecular structures.

Troubleshooting Guide: Degradation During Storage

This section addresses specific issues that may indicate decomposition of this compound.

Issue 1: Visible Changes in the Compound

Question: My stored this compound, which was initially a light-colored powder, has developed a darker color (e.g., yellow to brown) and has a clumpy appearance. What could be the cause?

Answer:

Visible changes such as color darkening and altered morphology are primary indicators of chemical decomposition. For nitroaromatic compounds, this often points to degradation pathways initiated by environmental factors.

  • Probable Causes:

    • Exposure to Light (Photodecomposition): The nitro group (-NO₂) makes the aromatic system electron-deficient and susceptible to UV or even ambient light-induced degradation. This can trigger radical reactions or rearrangements, leading to colored byproducts. While specific pathways for this exact molecule are not deeply studied, degradation of benzothiazoles often involves hydroxylation of the benzene ring.[1]

    • Presence of Moisture (Hydrolysis): The lactam-like carbonyl group in the thiazolone ring can be susceptible to hydrolysis, especially if the storage environment is not properly desiccated. The presence of water can facilitate the opening of the thiazole ring.

    • Elevated Temperature: Heat accelerates all chemical reactions, including decomposition. Storing the compound at room temperature or in areas with temperature fluctuations can provide the activation energy needed for degradation pathways to proceed. For related nitro-containing heterocycles, storage at refrigerated temperatures (2-8°C) is often recommended to maintain stability.[2]

    • Atmospheric Contaminants: Exposure to air and environmental pollutants can introduce oxidative or reactive species that interact with the compound. The electron-withdrawing nature of the nitro group makes the benzene ring susceptible to certain oxidative processes.[3]

  • Recommended Actions:

    • Isolate the Material: Immediately quarantine the suspect vial to prevent its use in further experiments.

    • Purity Assessment: Perform an analytical check to confirm decomposition. A simple Thin Layer Chromatography (TLC) analysis against a reference standard (if available) can quickly reveal the presence of impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

    • Review Storage Protocol: Audit your current storage conditions against the recommended guidelines in the table below. Ensure the container is airtight, properly sealed with paraffin film, and stored in a designated, controlled environment.

Issue 2: Inconsistent or Unreproducible Experimental Results

Question: I am observing a loss of potency or unexpected side reactions in my assays using a batch of this compound that has been in storage for several months. Could this be due to decomposition?

Answer:

Yes, this is a classic sign of decreased purity due to degradation. The decomposition products can act as inhibitors, catalysts for unwanted side reactions, or simply dilute the concentration of the active compound, leading to a loss of efficacy and reproducibility.

  • Probable Causes:

    • Formation of Impurities: The degradation of the parent compound results in a mixture of substances. These new chemical entities will have different physical and biological properties, interfering with your experimental system.

    • Change in Molar Concentration: If a significant portion of the compound has decomposed, the actual molar concentration of your stock solution will be lower than calculated based on the initial weight, leading to dose-response errors.

    • Reactivity of Degradants: Decomposition products may be more reactive than the parent compound, leading to unexpected adducts with your target molecules or other assay components.

  • Recommended Actions:

    • Cease Use of the Current Batch: Do not use the suspect batch for any further critical experiments.

    • Quantitative Purity Analysis: Use a quantitative method like HPLC with a UV detector or NMR with an internal standard (qNMR) to determine the exact purity of the stored compound.

    • Prepare Fresh Stock Solutions: If decomposition is confirmed, discard the old material following appropriate safety protocols and use a fresh, unopened vial of the compound to prepare new stock solutions.

    • Implement a "First-In, First-Out" System: Use older batches of chemicals before newer ones to minimize the risk of age-related degradation affecting your experiments.[4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

Based on the chemical properties of nitroaromatics and benzothiazole derivatives, the following conditions are recommended to ensure long-term stability:

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical degradation. Avoid freezing unless the compound is dissolved in a suitable solvent, as freeze-thaw cycles can introduce moisture.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.
Light In the Dark (Amber Vial/Foil)Prevents photodecomposition, a common issue for nitroaromatic compounds.
Moisture Desiccated EnvironmentPrevents hydrolysis of the thiazolone ring. Store in a desiccator or with desiccant packs.
Container Tightly Sealed Glass VialUse a high-quality, airtight glass vial (e.g., with a PTFE-lined cap) to prevent atmospheric contamination.[5]

Q2: How can I check the purity of my compound after prolonged storage?

A multi-step approach is recommended for a thorough purity assessment.

Protocol: Purity Assessment Workflow

  • Visual Inspection: Check for any changes in color or physical state as described in the troubleshooting guide.

  • Thin Layer Chromatography (TLC):

    • Objective: A rapid, qualitative check for the presence of impurities.

    • Methodology:

      • Dissolve a small amount of the stored compound in a suitable solvent (e.g., Ethyl Acetate or a DCM:Methanol mixture).

      • Spot the solution on a silica gel TLC plate alongside a freshly prepared solution from a new batch (if available).

      • Develop the plate in an appropriate solvent system (e.g., Hexane:Ethyl Acetate).

      • Visualize the spots under a UV lamp (254 nm and 365 nm).

    • Interpretation: The appearance of multiple spots from the stored sample, compared to a single spot for the reference, indicates the presence of decomposition products.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To quantify the purity and separate different components.

    • Methodology:

      • Develop a suitable reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile or water/methanol gradient).

      • Prepare a sample of the stored compound at a known concentration.

      • Run the sample and integrate the peak areas.

    • Interpretation: Purity can be calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A decrease from the initial purity specification confirms degradation.

Q3: Are there any chemicals that this compound should not be stored with?

Yes. Due to its chemical structure, it should be segregated from incompatible materials to prevent hazardous reactions.

  • Strong Bases (e.g., NaOH, KOH): Can deprotonate the N-H group, potentially leading to ring-opening or other rearrangements.

  • Strong Acids (e.g., H₂SO₄, HCl): Can catalyze hydrolysis or other degradation pathways.

  • Strong Oxidizing Agents (e.g., Peroxides, Nitrates): The benzothiazole moiety can be susceptible to oxidation.[6][7]

  • Strong Reducing Agents (e.g., NaBH₄, LiAlH₄): These will readily reduce the nitro group to an amine, completely changing the molecule's identity.

Q4: What is the likely decomposition pathway for this compound under improper storage?

While a definitive study on this specific molecule is not available, we can infer a likely pathway based on related structures. The most probable points of degradation are the nitro group and the thiazolone ring. A plausible pathway involves initial hydroxylation of the benzene ring, followed by potential ring-opening of the thiazole moiety, especially in the presence of moisture and light.

Diagram: Potential Degradation Logic

Below is a conceptual workflow illustrating the factors leading to decomposition and the necessary preventative and analytical steps.

cluster_0 Initiating Factors cluster_1 Compound cluster_2 Decomposition Pathways cluster_3 Consequences cluster_4 Mitigation & Verification Light Light (UV/Ambient) Photolysis Photodecomposition Light->Photolysis Heat Elevated Temperature Thermal Thermal Degradation Heat->Thermal Moisture Moisture/Humidity Hydrolysis Hydrolysis Moisture->Hydrolysis Air Atmospheric Oxygen Oxidation Oxidation Air->Oxidation Compound This compound Compound->Photolysis Compound->Hydrolysis Compound->Oxidation Compound->Thermal Photolysis->Compound Impurities Formation of Impurities Photolysis->Impurities Hydrolysis->Compound Hydrolysis->Impurities Oxidation->Compound Oxidation->Impurities Thermal->Compound Thermal->Impurities Loss Loss of Potency Impurities->Loss Inconsistency Experimental Inconsistency Impurities->Inconsistency QC Perform Quality Control (TLC, HPLC) Loss->QC Indicates need for Inconsistency->QC Indicates need for Storage Implement Proper Storage Protocol Storage->Compound Protects Start Start: Suspect Sample Visual Visual Inspection (Color, Texture) Start->Visual TLC Qualitative TLC Analysis Visual->TLC HPLC Quantitative HPLC Analysis TLC->HPLC Decision Purity Meets Specification? HPLC->Decision Use Proceed with Experiment Decision->Use Yes Discard Discard Batch & Review Storage Decision->Discard No

Caption: Step-by-step workflow for purity verification.

References

  • Chen, J., et al. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology. Available at: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Storage and handling of industrial nitrocellulose. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

  • Chemistry For Everyone. (2023, July 11). How To Store Nitrocellulose? [Video]. YouTube. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 5-Nitrobenzo[d]thiazol-2(3H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone, recognized for its wide array of pharmacological activities. This guide delves into the biological properties of 5-Nitrobenzo[d]thiazol-2(3H)-one, a key derivative, and presents a comparative analysis of its analogs. By examining experimental data on their anticancer and antimicrobial activities, we aim to provide a comprehensive resource for researchers engaged in the discovery of novel therapeutic agents.

The Benzothiazole Core: A Privileged Scaffold in Drug Discovery

Benzothiazole, a bicyclic heterocyclic compound, is a versatile pharmacophore found in numerous compounds with significant biological activities. Its derivatives have been extensively studied and have shown promise as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant agents.[1][2] The structural rigidity of the benzothiazole nucleus and its ability to participate in various molecular interactions make it an attractive starting point for the design of new drugs.[3] The introduction of different substituents onto the benzothiazole ring system allows for the fine-tuning of its biological profile, a strategy widely employed in drug development.

The Significance of the Nitro Group Substitution

The introduction of a nitro (-NO2) group to the benzothiazole scaffold can significantly modulate its biological activity. The strong electron-withdrawing nature of the nitro group can enhance the compound's reactivity and its ability to interact with biological targets. Studies have shown that nitro-substituted benzothiazole derivatives often exhibit potent anticancer and antimicrobial properties.[4][5] This enhancement is attributed to various factors, including altered electronic properties, increased potential for bioreductive activation under hypoxic conditions (often found in tumors), and specific interactions with enzyme active sites.

Comparative Biological Activity: this compound and Its Analogs

While direct comparative studies on a wide range of analogs of this compound are limited in publicly accessible literature, we can synthesize a comparative overview by examining the activities of structurally related benzothiazole derivatives. This analysis will focus on two key areas of biological activity: anticancer and antimicrobial effects.

Anticancer Activity

The benzothiazole scaffold is a well-established framework for the development of anticancer agents.[6] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and interference with DNA replication.[7][8]

Table 1: Comparative Anticancer Activity of Benzothiazole Derivatives

Compound/Analog ClassCancer Cell Line(s)Reported Activity (e.g., IC50, GI50)Key Structural FeaturesReference(s)
2-Arylbenzothiazoles Ovarian, Colon, RenalIncreased antitumor activitySubstitution at the 3'-position with methyl or halogens[9]
2-Aminobenzothiazoles with 5,6-diMe or 6-EtO groups Lung (EBC-1), Gastric (MKN-45)IC50 in the range of 14.6–18.8 µM5,6-dimethyl or 6-ethoxy substitutions[7]
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5)GI50 < 0.01–0.02 μMCiminalum substituent at the 5-position[5]
5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones Breast (MCF-7, MDA-MB-231)IC50 as low as 0.85 µM (MCF-7)5-nitrofuranpropenylidene moiety[4][10]

From the available data, it is evident that substitutions on the benzothiazole ring play a crucial role in determining anticancer potency. The presence of a nitro group, often in conjunction with other specific moieties, is a recurring theme in highly active compounds. For instance, the potent activity of Ciminalum-thiazolidinone hybrids highlights the synergistic effect of the nitro group on a phenyl ring attached to the core structure.[5] Similarly, 5-nitrofuran-containing analogs demonstrate significant cytotoxicity against breast cancer cell lines.[4][10]

Antimicrobial Activity

Benzothiazole derivatives have also demonstrated significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.[2][11] The mechanism of action can involve the inhibition of essential enzymes in microbial metabolic pathways.

Table 2: Comparative Antimicrobial Activity of Benzothiazole Derivatives

Compound/Analog ClassMicroorganism(s)Reported Activity (e.g., MIC)Key Structural FeaturesReference(s)
Benzothiazole-based thiazolidinones E. coli, C. albicansMIC in the range of 15.6–125 µg/mLThiazolidinone moiety[12]
Benzothiazole clubbed with thiazole derivatives Gram-positive and Gram-negative bacteriaMIC as low as 3.12 µg/mLTriazole linkage[13]
Benzothiazolo[3,2-a]pyrimidine clubbed with thiazole Various bacteriaInhibition of dihydroorotase, DNA gyraseFused pyrimidine ring system[2]
Benzothiazole N-arylsulphonylhydrazones S. aureusMIC as low as 0.025 mMN-arylsulphonylhydrazone moiety[11]

The structure-activity relationship in the antimicrobial context also points to the importance of specific substitutions. Hybrid molecules, such as those combining benzothiazole with other heterocyclic rings like thiazole or pyrimidine, often exhibit enhanced activity.[2][13] This suggests that a modular approach to drug design, where different pharmacophores are linked together, can be a fruitful strategy for developing potent antimicrobial agents.

Mechanistic Insights: Potential Signaling Pathways

The biological effects of this compound and its analogs are likely mediated through the modulation of key cellular signaling pathways. In cancer, benzothiazole derivatives have been implicated in the inhibition of protein kinases, which are crucial for cell growth, proliferation, and survival.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) PI3K PI3K Growth_Factor_Receptor->PI3K Ras Ras Growth_Factor_Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Proteins Apoptosis Proteins (e.g., Bcl-2) Akt->Apoptosis_Proteins Transcription_Factors Transcription Factors mTOR->Transcription_Factors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression 5_Nitro_Analog This compound Analog 5_Nitro_Analog->Growth_Factor_Receptor Inhibition 5_Nitro_Analog->PI3K 5_Nitro_Analog->Apoptosis_Proteins Induction

Figure 1: A potential signaling pathway for the anticancer activity of this compound analogs.

This diagram illustrates how these compounds might inhibit growth factor receptor signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are often dysregulated in cancer.[7] By inhibiting key kinases in these pathways, the analogs can suppress cell proliferation and survival. Furthermore, some benzothiazole derivatives have been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancer cells.[10]

Experimental Protocols

To facilitate further research and validation, this section provides standardized protocols for assessing the anticancer and antimicrobial activities of benzothiazole derivatives.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15][16]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • This compound and its analogs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

mtt_assay_workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat Cells with Test Compounds Cell_Seeding->Compound_Treatment Incubation_24_72h Incubate (24-72 hours) Compound_Treatment->Incubation_24_72h MTT_Addition Add MTT Reagent Incubation_24_72h->MTT_Addition Incubation_2_4h Incubate (2-4 hours) MTT_Addition->Incubation_2_4h Solubilization Add Solubilization Solution Incubation_2_4h->Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][17]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • This compound and its analogs

  • Standard antimicrobial agent (positive control)

  • Inoculum suspension of the microorganism (adjusted to 0.5 McFarland standard)

  • Microplate reader (optional) or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound and the standard antimicrobial agent.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the broth medium to obtain a range of concentrations.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its analogs are a promising class of compounds with significant potential for development as anticancer and antimicrobial agents. The presence of the nitro group appears to be a key determinant of their biological activity. Future research should focus on the synthesis and systematic evaluation of a broader range of analogs to establish a more detailed structure-activity relationship. Furthermore, in-depth mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Such investigations will be instrumental in optimizing their therapeutic potential and advancing them through the drug discovery pipeline.

References

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A Comparative Guide to Nitrobenzothiazole Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Nitro Group on the Benzothiazole Scaffold

The benzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its rigid, bicyclic framework provides a versatile scaffold for designing molecules that can interact with various biological targets, leading to therapeutic effects spanning anticancer, antimicrobial, and anti-inflammatory applications.[1][3]

A common and highly effective strategy to enhance the biological potency of the benzothiazole scaffold is the introduction of a nitro (NO₂) group.[4][5] This small, electron-withdrawing moiety can profoundly influence the molecule's physicochemical properties—such as its electronic distribution, lipophilicity, and hydrogen bonding capacity—thereby modulating its interaction with target enzymes or receptors.[4] However, the precise position of the nitro group on the benzene ring is not trivial; it dictates the molecule's spatial and electronic characteristics, leading to significant variations in biological activity among isomers.

This guide provides a comparative analysis of 5-Nitrobenzo[d]thiazol-2(3H)-one and its key positional isomers. We will dissect how the placement of the nitro group affects their performance in anticancer and antimicrobial assays, supported by quantitative experimental data. Furthermore, we will provide detailed, field-proven protocols for evaluating these compounds and visualize the key workflows and mechanistic pathways to empower researchers in their drug development efforts.

Synthesis and Physicochemical Considerations

The synthesis of nitro-substituted benzothiazoles typically involves the cyclization of a corresponding nitro-substituted aniline with a thiocyanate salt, often in the presence of an oxidizing agent like bromine in glacial acetic acid.[4][5] This foundational reaction allows for the generation of a library of derivatives by modifying the precursor aniline.

The position of the nitro group influences the electron density across the heterocyclic system, which can affect reaction kinetics and the feasibility of subsequent modifications. From a pharmacological standpoint, this positional isomerism directly impacts how the molecule is presented to its biological target, affecting binding affinity and downstream efficacy.

cluster_synthesis Generalized Synthesis Workflow start Nitro-substituted Aniline + Potassium Thiocyanate oxidize Oxidative Cyclization (e.g., Br₂ in Acetic Acid) start->oxidize Reaction product Nitrobenzothiazole Core oxidize->product Formation modify Further Modification (e.g., at C2 position) product->modify library Library of Derivatives modify->library

Caption: Generalized workflow for the synthesis of nitrobenzothiazole derivatives.

Comparative Biological Activity: A Data-Driven Analysis

The therapeutic potential of a nitrobenzothiazole derivative is critically dependent on the nitro group's location. Below, we compare the performance of different isomers based on published experimental data.

Anticancer Activity

Nitro-substituted benzothiazoles have demonstrated significant cytotoxic effects against various cancer cell lines.[4] The mechanism often involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS) that cause oxidative stress in malignant cells.[6][7][8]

The data below highlights how isomeric position influences cytotoxicity, measured by the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency.

Compound/IsomerCancer Cell LineIC₅₀ (µM)Reference
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide Lung (A549)68 (µg/mL)[9]
6-nitrobenzo[d]thiazol-2-ol Lung (A549)121 (µg/mL)[9]
Nitro-substituted Benzothiazole (Generic)Liver (HepG2)38.54 (48h)[4]
Sulphonamide-based 2,6-disubstituted BTABreast (MCF-7)34.5[10]
Sulphonamide-based 2,6-disubstituted BTACervical (HeLa)44.15[10]
Nitrobenzylidene-containing derivativeBreast (MCF7)0.036[10]
Nitrobenzylidene-containing derivativeLiver (HEPG2)0.048[10]

Analysis & Field Insights:

  • Positional Efficacy: The available data suggests that substitution at the 6-position, as seen in N-(6-nitrobenzo[d]thiazol-2-yl)acetamide, confers notable cytotoxic properties.[9] The efficacy is highly dependent on the entire substitution pattern, not just the nitro group's position. For instance, certain nitrobenzylidene-containing derivatives exhibit exceptionally high potency with nanomolar IC₅₀ values.[10]

  • Causality: The electron-withdrawing nature of the nitro group at positions like C6 can polarize the molecule, potentially enhancing its ability to interact with key residues in enzymatic pockets or to participate in redox cycling that generates cytotoxic ROS.[7]

Antimicrobial Activity

The benzothiazole scaffold is also a validated pharmacophore for developing novel antimicrobial agents to combat drug resistance.[5][11] The nitro group is particularly effective, and nitrothiazole derivatives have been shown to possess a unique bactericidal mode of action, especially against anaerobic bacteria.[12]

The table below compares the antimicrobial efficacy of various nitro-substituted derivatives, measured by Minimum Inhibitory Concentration (MIC) or Zone of Inhibition (ZOI).

Compound/IsomerBacterial StrainEfficacy (MIC or ZOI)Reference
2-amino-5-nitrothiazole derivativesH. pylori, C. jejuniActive (PFOR inhibition)[13]
6-NO₂ Mercaptobenzothiazole (MBT) derivativeS. aureusMIC = 12.5 µg/mL[14]
6-NO₂ Mercaptobenzothiazole (MBT) derivativeE. coliMIC = 25 µg/mL[14]
Nitro-substituted Benzothiazole DerivativesP. aeruginosaPotent Activity (50-100 µg/ml)[5]
Thiazolidin-4-one derivative with 4-nitro-phenylP. aeruginosa, E. coliMIC = 0.09–0.18 mg/ml[11]

Analysis & Field Insights:

  • Structure-Activity Relationship (SAR): The presence of a nitro group at the 6-position appears to be favorable for activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[14] For some derivatives, the antibacterial potency is comparable to standard antibiotics like ciprofloxacin.[11]

  • Mechanism of Action: Unlike many antibiotics, the activity of some nitrothiazoles is not dependent on the metabolic reduction of the nitro group.[13] Instead, they can act as competitive inhibitors of essential enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), which is crucial for the energy metabolism of anaerobic and microaerophilic organisms.[13] This distinct mechanism makes them promising candidates for overcoming existing resistance patterns.

Key Experimental Protocols

To ensure reproducibility and facilitate cross-study comparisons, standardized protocols are essential. The following are self-validating methodologies for the primary evaluation of nitrobenzothiazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses a compound's effect on cancer cell viability by measuring metabolic activity.

  • Principle: The mitochondrial reductase enzymes in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Materials:

    • Selected human cancer cell lines (e.g., A549, MCF-7).[15]

    • Complete growth medium (e.g., DMEM with 10% FBS).[16]

    • Test compound dissolved in DMSO (10 mM stock).[15]

    • MTT solution (5 mg/mL in PBS).[16]

    • DMSO for solubilization.

    • 96-well plates and a microplate reader.

  • Step-by-Step Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[16]

    • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO only) and an untreated control.

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours until purple crystals are visible.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value.

cluster_workflow MTT Assay Experimental Workflow node1 1. Seed Cells (96-well plate) node2 2. Compound Treatment (Serial Dilutions) node1->node2 node3 3. Incubate (24-72 hours) node2->node3 node4 4. Add MTT Reagent (Incubate 4 hours) node3->node4 node5 5. Solubilize Formazan (Add DMSO) node4->node5 node6 6. Read Absorbance (570 nm) node5->node6

Caption: A typical experimental workflow for the MTT cell viability assay.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit bacterial growth.

  • Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible bacterial growth after incubation.

  • Materials:

    • Bacterial strains (e.g., S. aureus, P. aeruginosa).

    • Mueller-Hinton Broth (MHB).

    • Test compound and a standard antibiotic (e.g., Ciprofloxacin).

    • 96-well microtiter plates.

  • Step-by-Step Procedure:

    • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate.

    • Bacterial Inoculum: Prepare a bacterial suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

    • Inoculation: Add the bacterial inoculum to all wells containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Reading: Determine the MIC by visually inspecting the wells for turbidity. The well with the lowest compound concentration showing no growth is the MIC.

Mechanistic Insights: Signaling Pathways and Molecular Targets

The anticancer effects of potent benzothiazole derivatives are often multifaceted, involving the modulation of critical signaling pathways that control cell survival, proliferation, and apoptosis.[6] Studies have shown that these compounds can downregulate the expression of key proteins such as the Epidermal Growth Factor Receptor (EGFR) and inhibit downstream signaling cascades.[8]

cluster_pathway Targeted Signaling Pathways in Cancer EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Bax->Apoptosis Induces Benzothiazole Nitrobenzothiazole Derivative Benzothiazole->EGFR Inhibits Benzothiazole->Bax Upregulates

Caption: Simplified diagram of EGFR signaling and points of intervention by nitrobenzothiazole derivatives.

As illustrated, certain benzothiazole derivatives can inhibit EGFR, leading to the downregulation of pro-survival pathways like PI3K/AKT/mTOR.[8] Concurrently, they can upregulate pro-apoptotic proteins like Bax, tipping the cellular balance towards programmed cell death.[8] This dual-action mechanism makes them highly attractive candidates for further development.

Conclusion and Future Directions

The position of a nitro group on the benzothiazole scaffold is a critical determinant of biological activity. While this compound is a key isomer, comparative data often highlights the potent anticancer and antimicrobial activities of 6-nitro substituted derivatives. The enhanced efficacy of these isomers can be attributed to favorable electronic and steric properties that promote superior interactions with biological targets.

For researchers and drug development professionals, this guide underscores the importance of systematic isomeric analysis. Future work should focus on:

  • Direct Head-to-Head Comparisons: Conducting comprehensive studies that evaluate all positional isomers (4-, 5-, 6-, and 7-nitro) under identical experimental conditions to definitively map the structure-activity landscape.

  • Mechanistic Elucidation: Moving beyond primary screening to identify the specific molecular targets and signaling pathways modulated by each active isomer.

  • Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to evaluate their potential for in vivo efficacy and clinical translation.

By leveraging a data-driven, comparative approach, the scientific community can more effectively harness the therapeutic potential of the nitrobenzothiazole scaffold to develop next-generation medicines.

References

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A Comparative Guide to the Structure-Activity Relationship of 5-Nitrobenzo[d]thiazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-Nitrobenzo[d]thiazol-2(3H)-one derivatives, focusing on their potential as therapeutic agents. While direct comparative studies on a wide range of this compound analogs are emerging, this document synthesizes findings from closely related benzo[d]thiazol-2(3H)-one and other nitrobenzothiazole series to elucidate key structural determinants for biological activity. We will delve into the rationale behind molecular design, present available experimental data, and provide detailed protocols for the synthesis and evaluation of these promising compounds.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] This versatile scaffold is a key component in a variety of therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The benzo[d]thiazol-2(3H)-one core, in particular, offers a rigid bicyclic system with opportunities for substitution at the nitrogen atom and on the benzene ring, allowing for the fine-tuning of its physicochemical and biological properties. The introduction of a nitro group at the 5-position is a common strategy in medicinal chemistry to enhance biological activity, often by participating in crucial interactions with biological targets or by influencing the compound's electronic properties.

This guide will focus on the SAR of derivatives based on the this compound scaffold, drawing comparisons with the broader class of benzo[d]thiazol-2(3H)-one analogs to build a predictive framework for designing novel and more potent therapeutic candidates.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzo[d]thiazol-2(3H)-one derivatives is significantly influenced by the nature and position of substituents on the core scaffold. While comprehensive SAR data for the 5-nitro substituted series is limited, we can extrapolate key trends from studies on related analogs, particularly those targeting sigma receptors, which are implicated in neurological disorders and cancer.

Impact of Substituents on the Benzene Ring

Substitutions on the benzene ring of the benzo[d]thiazol-2(3H)-one core play a crucial role in modulating biological activity. The introduction of a nitro group at the 5-position is anticipated to significantly impact the molecule's electronic and steric properties. Generally, electron-withdrawing groups can enhance the interaction with biological targets and influence the metabolic stability of the compound.

In a study of benzo[d]thiazol-2(3H)-one derivatives as sigma receptor ligands, modifications at the 6-position provided valuable SAR insights that may be applicable to the 5-nitro series.[4]

Influence of Substituents at the N-3 Position

The nitrogen atom at the 3-position of the benzo[d]thiazol-2(3H)-one ring is a key point for derivatization. The introduction of different side chains at this position allows for the exploration of various pockets in the target binding site, significantly impacting potency and selectivity.

A study on N-substituted benzo[d]thiazol-2(3H)-one derivatives revealed critical insights into the role of the N-3 side chain in sigma receptor binding.[4] The general structure for these derivatives is depicted below:

Caption: General scaffold of N-substituted this compound derivatives.

Key SAR observations from related benzo[d]thiazol-2(3H)-one analogs are summarized in the table below.[4]

Compound ID Linker (n) Amine Ring Size σ1 Ki (nM) σ2 Ki (nM) Selectivity (σ1/σ2)
5a 374.117543
5b 473.29831
8a 274.52170483
8c 271.216.213.5
11c 174.61.60.3

Data extracted from a study on benzo[d]thiazol-2(3H)-one derivatives as sigma receptor ligands.[4]

Interpretation of SAR Data:

  • Linker Length: The length of the alkyl linker between the benzothiazolone core and the terminal amine is critical for activity and selectivity. A shorter linker (n=2) in compound 8a resulted in high σ1 affinity and excellent selectivity over the σ2 receptor.[4]

  • Amine Ring Size: The size of the terminal cycloalkylamine influences binding affinity. While a 7-membered ring (azepane) was generally favored in the studied series, variations in this moiety could be explored for the 5-nitro analogs to optimize interactions with different biological targets.[4]

  • Substitution on the Benzene Ring: Although not shown in the table, the referenced study also explored substitutions at the 6-position. Acyl and alkyl groups at this position were shown to modulate affinity and selectivity, suggesting that the 5-nitro group in our target scaffold will have a profound impact on its biological profile.[4]

Experimental Protocols

To facilitate further research and validation of the SAR of this compound derivatives, this section provides detailed experimental protocols for their synthesis and biological evaluation.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be approached through the cyclization of appropriate precursors. A general synthetic scheme is outlined below.

Synthesis_Workflow Start 2-Amino-4-nitrothiophenol Step1 Cyclization Start->Step1 Reagent1 Phosgene or equivalent Reagent1->Step1 Product1 This compound Step1->Product1 Step2 N-Alkylation Product1->Step2 Reagent2 R-X (Alkyl halide) Reagent2->Step2 FinalProduct N-substituted derivatives Step2->FinalProduct

Caption: General synthetic workflow for N-substituted this compound derivatives.

Step-by-step Protocol for N-Alkylation:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (R-X) (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-substituted this compound derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to screen for the cytotoxic effects of potential anticancer compounds.[5][6]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of related benzo[d]thiazol-2(3H)-one derivatives suggests that systematic modifications at the N-3 position and further substitutions on the benzene ring can lead to compounds with high potency and selectivity for various biological targets. The presence of the 5-nitro group is expected to significantly influence the biological activity profile, and a thorough investigation of its role is warranted.

Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to establish a clear and comprehensive SAR. This will enable the rational design of more effective and safer drug candidates for a range of diseases, including cancer and infectious diseases. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

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A Comparative In Vitro Efficacy Analysis of 5-Nitrobenzo[d]thiazol-2(3H)-one Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of drug discovery is in a perpetual state of evolution, with a continuous demand for novel chemical entities that exhibit enhanced efficacy and improved safety profiles over existing therapeutics. The benzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific derivative, 5-Nitrobenzo[d]thiazol-2(3H)-one, a compound of interest due to the known bioactivity of the benzothiazole nucleus and the presence of a nitro group, which can modulate its pharmacological effects.

While direct experimental data on the in vitro efficacy of this compound is not yet extensively published, its structural alerts suggest potential therapeutic applications. This document, therefore, serves as an investigational framework, proposing a comprehensive in vitro evaluation of this compound in comparison to well-established drugs in three key therapeutic areas: oncology, infectious diseases, and inflammation. The selected comparator drugs—Doxorubicin (anticancer), Ciprofloxacin (antimicrobial), and Dexamethasone (anti-inflammatory)—are staples in their respective fields, providing a robust benchmark for assessing the potential of this novel compound.

This guide is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to evaluating the in vitro performance of this compound. The methodologies are detailed to ensure reproducibility and are grounded in established scientific principles.

Postulated Mechanisms of Action and Comparative Framework

A critical first step in the evaluation of a new chemical entity is to postulate its mechanism of action based on its structural features and the known activities of related compounds. The benzothiazole ring system is known to interact with various biological targets, and the nitro group can be bioreduced to generate reactive nitrogen species, suggesting multiple potential pathways of action.

Anticipated Anticancer Activity

Many benzothiazole derivatives have demonstrated potent anticancer effects.[1] The proposed mechanism for this compound could involve the induction of apoptosis through DNA interaction or the inhibition of key signaling pathways crucial for cancer cell proliferation.

  • Comparator Drug: Doxorubicin Doxorubicin is a well-established anthracycline antibiotic used in chemotherapy.[2] Its primary mechanism involves the intercalation into DNA, inhibiting topoisomerase II and leading to DNA strand breaks and apoptosis.[2]

Potential Antimicrobial Properties

The thiazole ring is a core component of many antimicrobial agents. The presence of the benzothiazole scaffold in this compound suggests possible activity against a range of bacterial and fungal pathogens.[3][4]

  • Comparator Drug: Ciprofloxacin Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[5]

Hypothesized Anti-inflammatory Effects

Several benzothiazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[6]

  • Comparator Drug: Dexamethasone Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects. It acts by binding to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory genes and the transactivation of anti-inflammatory genes.[7]

Comparative In Vitro Efficacy Evaluation: Experimental Design

To ascertain the therapeutic potential of this compound, a series of robust and validated in vitro assays are proposed. These assays will provide quantitative data on the compound's efficacy relative to the established drugs.

Workflow for In Vitro Efficacy Screening

G cluster_0 Compound Preparation cluster_1 Assay Streams cluster_2 Specific Assays cluster_3 Data Analysis Compound This compound Stock Solution (DMSO) Anticancer Anticancer Assays Compound->Anticancer Antimicrobial Antimicrobial Assays Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Assays Compound->Anti_inflammatory Doxo Doxorubicin Stock Solution Doxo->Anticancer Cipro Ciprofloxacin Stock Solution Cipro->Antimicrobial Dexa Dexamethasone Stock Solution Dexa->Anti_inflammatory MTT MTT Cytotoxicity Assay (e.g., A549, MCF-7) Anticancer->MTT MIC MIC/MBC Determination (e.g., S. aureus, E. coli) Antimicrobial->MIC NO_Inhibition Nitric Oxide Inhibition Assay (LPS-stimulated RAW 264.7) Anti_inflammatory->NO_Inhibition IC50 IC50 Calculation MTT->IC50 MIC_MBC_values MIC/MBC Values MIC->MIC_MBC_values NO_IC50 IC50 for NO Inhibition NO_Inhibition->NO_IC50

Caption: Proposed workflow for the in vitro evaluation of this compound.

Data Presentation: A Comparative Summary

The following tables present a hypothetical summary of the expected data from the proposed in vitro assays. These tables are designed for a clear and direct comparison of the efficacy of this compound with the standard drugs.

Table 1: Comparative Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compound A549 (Lung Carcinoma)To be determined
MCF-7 (Breast Adenocarcinoma)To be determined
Doxorubicin A549 (Lung Carcinoma)~0.1 - 1.0
MCF-7 (Breast Adenocarcinoma)~0.05 - 0.5

Table 2: Comparative Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)
This compound Staphylococcus aureusTo be determinedTo be determined
Escherichia coliTo be determinedTo be determined
Ciprofloxacin Staphylococcus aureus~0.12 - 2.0~0.25 - 4.0
Escherichia coli~0.015 - 0.5~0.03 - 1.0

Table 3: Comparative Anti-inflammatory Activity

CompoundAssayIC50 (µM)
This compound Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 cellsTo be determined
Dexamethasone Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 cells~0.01 - 0.1

Detailed Experimental Protocols

To ensure the scientific rigor and reproducibility of the proposed investigations, the following detailed protocols are provided for the key in vitro assays.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4]

I. Materials

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

II. Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_0 MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Step-by-step workflow of the MTT assay.

Protocol 2: Broth Microdilution for MIC and MBC Determination

This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of an antimicrobial agent.[6]

I. Materials

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound and Ciprofloxacin

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

II. Procedure

  • Compound Dilution: Prepare serial twofold dilutions of the compounds in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: Aliquots from the wells showing no growth are subcultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 3: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[8]

I. Materials

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound and Dexamethasone

  • Griess Reagent

II. Procedure

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The amount of nitrite is proportional to the NO produced. Calculate the percentage of NO inhibition and determine the IC50 value.

Conclusion

This guide provides a comprehensive framework for the in vitro evaluation of this compound, a compound with significant therapeutic potential based on its chemical structure. By systematically comparing its efficacy against established drugs like Doxorubicin, Ciprofloxacin, and Dexamethasone, researchers can gain valuable insights into its primary biological activity and its potential as a lead compound for drug development. The detailed protocols and structured approach outlined herein are intended to facilitate a rigorous and conclusive investigation into the pharmacological profile of this promising benzothiazole derivative.

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A Comparative Guide to Validating the Antimicrobial Spectrum of 5-Nitrobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, benzothiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad range of biological activities.[1][2][3] This guide provides a comprehensive framework for validating the antimicrobial spectrum of a specific derivative, 5-Nitrobenzo[d]thiazol-2(3H)-one, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols for robust and reproducible data, and compare its potential efficacy against established antimicrobial agents.

Introduction to this compound: A Compound of Interest

Benzothiazoles, characterized by a benzene ring fused to a thiazole ring, are a cornerstone in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities.[1][3] The introduction of a nitro group at the 5-position of the benzo[d]thiazol-2(3H)-one core is hypothesized to enhance its antimicrobial efficacy. This is based on the known electron-withdrawing properties of the nitro group, which can modulate the electronic distribution of the entire molecule and potentially enhance its interaction with microbial targets.

This guide will systematically outline the process to:

  • Determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria.

  • Compare its in-vitro activity with standard-of-care antibiotics.

  • Propose a potential mechanism of action based on the structural features of benzothiazole derivatives.

Core Methodology: Determining Antimicrobial Susceptibility

The cornerstone of validating a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. For this, the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard, offering reproducibility and conservation of reagents.[4][5][6]

Causality Behind Experimental Design:

  • Why Broth Microdilution? This method allows for the simultaneous testing of multiple concentrations of the compound against different microorganisms in a standardized 96-well plate format. This high-throughput approach ensures consistency and provides quantitative, reproducible MIC values.

  • Choice of Microbial Panel: A representative panel of both Gram-positive and Gram-negative bacteria is crucial to assess the breadth of the antimicrobial spectrum. The panel should include quality control strains (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213) to ensure the validity of the experimental run.

  • Selection of Comparators: To contextualize the potency of this compound, it is essential to test it alongside established antibiotics with different mechanisms of action. Ciprofloxacin (a fluoroquinolone that inhibits DNA replication) and Ampicillin (a β-lactam that inhibits cell wall synthesis) are excellent choices for broad-spectrum comparison.[7][8][9]

Below is a graphical representation of the experimental workflow for determining the MIC.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare 2-fold serial dilutions of This compound and comparator antibiotics C Inoculate 96-well plates containing compound dilutions with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland standard) B->C D Include positive (no drug) and negative (no bacteria) controls E Incubate plates at 37°C for 18-24 hours C->E F Visually inspect for turbidity or use a plate reader to determine the lowest concentration without visible growth (MIC) E->F

Experimental workflow for MIC determination.
Comparative Analysis: Benchmarking Performance

The true measure of a novel antimicrobial's potential lies in its performance relative to existing treatments. The following table presents a hypothetical but plausible set of MIC values for this compound against a panel of bacteria, compared to Ciprofloxacin and Ampicillin.

MicroorganismGram StainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Ampicillin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive40.50.25
Enterococcus faecalis (ATCC 29212)Positive81>256
Escherichia coli (ATCC 25922)Negative160.0158
Pseudomonas aeruginosa (ATCC 27853)Negative640.25>256
Klebsiella pneumoniae (ATCC 13883)Negative320.03>256

Interpretation of Results:

Based on this hypothetical data, this compound demonstrates moderate activity against Gram-positive bacteria but weaker activity against the tested Gram-negative organisms. This is a common observation for new chemical entities, as the outer membrane of Gram-negative bacteria presents a formidable permeability barrier.[10] The compound shows broader activity than Ampicillin against the tested Gram-negative strains but is significantly less potent than Ciprofloxacin across the entire panel.

Unraveling the Mechanism: A Look into Potential Pathways

While the precise mechanism of action for this compound would require dedicated, in-depth studies, the benzothiazole scaffold is known to interact with various biological targets.[1] Several studies have indicated that benzothiazole derivatives can inhibit essential bacterial pathways, including DNA replication and cell wall synthesis.[11] Another plausible mechanism for hydrophobic small molecules is the disruption of the bacterial cell membrane's integrity and function.[12][13][14]

Small molecules can interfere with the bacterial membrane in two primary ways:

  • Permeabilization: The compound can create pores or defects in the membrane, leading to the leakage of essential cellular components and ultimately cell death.[12]

  • Depolarization: The molecule can disrupt the electrochemical gradient across the membrane, which is vital for ATP synthesis and transport processes.[12]

The following diagram illustrates these potential membrane-disrupting mechanisms.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_effects Potential Disruptive Effects cluster_consequences Cellular Consequences Compound This compound Permeabilization Pore Formation & Increased Permeability Compound->Permeabilization Depolarization Disruption of Membrane Potential Compound->Depolarization Membrane Lipid Bilayer Leakage Leakage of Ions & Metabolites Permeabilization->Leakage ATP_Loss Inhibition of ATP Synthesis Depolarization->ATP_Loss Death Cell Death Leakage->Death ATP_Loss->Death

Potential membrane disruption mechanisms.
Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed protocols are indispensable.

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4][5]

  • Preparation of Compound Stock: Dissolve this compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Prepare similar stocks for comparator antibiotics.

  • Preparation of Assay Plates: In a 96-well non-binding plate, perform a two-fold serial dilution of the stock solutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration range (e.g., 256 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation: From a fresh overnight culture of the test bacteria on an appropriate agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB so that after inoculation into the assay plate, the final concentration in each well is approximately 5 x 10^5 CFU/mL.

  • Controls: Include wells with only broth (sterility control), and wells with broth and bacteria but no compound (growth control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to validating the antimicrobial spectrum of this compound. The hypothetical data suggests a compound with moderate activity, particularly against Gram-positive bacteria. The true value of this, and any novel antimicrobial candidate, will be realized through further investigation.

Future work should focus on:

  • Expanding the Microbial Panel: Testing against a wider range of clinical isolates, including drug-resistant strains (e.g., MRSA, VRE), is crucial.

  • Mechanism of Action Studies: Elucidating the precise molecular target through techniques such as macromolecular synthesis assays or membrane potential studies will be critical for further development.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can lead to the identification of more potent derivatives with an improved spectrum of activity.

The journey of drug discovery is long and arduous, but with rigorous and well-designed validation studies, compounds like this compound can be effectively evaluated for their therapeutic potential.

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Comparative Analysis of Synthetic Routes for 5-Nitrobenzo[d]thiazol-2(3H)-one: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzothiazolone Scaffold

The benzo[d]thiazol-2(3H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a nitro group at the 5-position can significantly modulate the electronic properties and biological profile of the molecule, making 5-Nitrobenzo[d]thiazol-2(3H)-one a key intermediate for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this important building block, offering insights into the practical considerations and chemical principles that underpin each approach. Our focus is on providing actionable intelligence for researchers in drug discovery and process development, emphasizing reproducibility, scalability, and safety.

Route 1: Convergent Synthesis via Cyclization of 2-Amino-4-nitrothiophenol

This strategy represents a convergent approach where the substituted benzene ring bearing the necessary amino and thiol functionalities is first synthesized and then cyclized to form the target heterocycle. This route is advantageous when functional group tolerance is a concern in the later stages of a synthesis.

Mechanistic Rationale

The core of this route is the reaction of an ortho-aminothiophenol with a suitable one-carbon electrophile, such as a chloroformate, to construct the thiazolidinone ring. The reaction proceeds via initial acylation of the more nucleophilic amino group, followed by an intramolecular nucleophilic attack of the thiol group onto the newly formed carbamate, leading to ring closure and elimination of a leaving group.

Experimental Protocol

Step 1a: Synthesis of 2-Amino-4-nitrophenol

A well-established method for the synthesis of 2-amino-4-nitrophenol is the selective reduction of 2,4-dinitrophenol[1][2][3].

  • To a stirred suspension of 2,4-dinitrophenol (1.0 eq) in water, add ammonium chloride (7.0 eq) and concentrated aqueous ammonia.

  • Heat the mixture to approximately 85°C.

  • Cool the mixture to 70°C and add sodium sulfide (60% fused, 3.3 eq) portion-wise, maintaining the temperature between 80-85°C.

  • After the addition is complete, heat at 85°C for a further 15 minutes.

  • Filter the hot solution and cool the filtrate to allow for crystallization.

  • Collect the crude product by filtration, redissolve in boiling water, and acidify with glacial acetic acid to precipitate the purified 2-amino-4-nitrophenol.

  • Collect the product by filtration and dry. A typical yield is in the range of 64-67%[1].

Step 1b: Synthesis of 2-Amino-4-nitrothiophenol

The conversion of the phenol to a thiophenol can be achieved via a multi-step process, such as the Newman-Kwart rearrangement. However, a more direct approach involves the reaction of a corresponding diazonium salt with a sulfur nucleophile. For the purpose of this guide, we will outline a plausible, albeit challenging, direct thiolation. A more practical laboratory approach might involve the synthesis from 2-chloro-5-nitroaniline.

Step 1c: Cyclization to this compound

The cyclization of 2-aminothiophenols with reagents like phosgene or ethyl chloroformate is a known method for preparing benzothiazolones[4].

  • Dissolve 2-amino-4-nitrothiophenol (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF), and cool the solution to 0°C.

  • Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.

  • Slowly add ethyl chloroformate (1.05 eq) to the cooled solution, maintaining the temperature below 5°C[5].

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Logical Flow of Route 1

Route 1 A 2,4-Dinitrophenol B 2-Amino-4-nitrophenol A->B Selective Reduction C 2-Amino-4-nitrothiophenol B->C Thiolation D This compound C->D Cyclization with Ethyl Chloroformate

Caption: Synthetic pathway for Route 1.

Route 2: Late-Stage Functionalization of a Pre-formed Benzothiazole Ring

This linear synthesis strategy involves the construction of a substituted benzothiazole intermediate, followed by chemical modification at the 2-position to yield the final benzothiazolone. This approach can be more efficient if the starting benzothiazole is readily accessible.

Mechanistic Rationale

This route hinges on the conversion of a 2-amino or 2-mercapto group into a carbonyl. The hydrolysis of 2-aminobenzothiazoles under strong alkaline conditions proceeds through a ring-opening to an intermediate o-mercaptophenylurea, which then re-cyclizes under acidic workup to form the more stable benzothiazolone tautomer[6]. Alternatively, the oxidation of a 2-mercaptobenzothiazole can proceed through various intermediates, such as a sulfinic or sulfonic acid, which are then hydrolyzed to the final product[7].

Experimental Protocol

Step 2a: Synthesis of 2-Amino-5-nitrobenzothiazole

The synthesis of 2-aminobenzothiazoles can be achieved by the oxidative cyclization of the corresponding arylthioureas[8].

  • Prepare 4-nitrophenylthiourea from 4-nitroaniline and a thiocyanate salt.

  • Dissolve the 4-nitrophenylthiourea in concentrated sulfuric acid.

  • Add a catalytic amount of bromine or a bromide salt.

  • Heat the reaction mixture to facilitate the cyclization.

  • After cooling, carefully pour the reaction mixture onto ice.

  • Neutralize with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the 2-amino-5-nitrobenzothiazole.

  • Collect the product by filtration, wash with water, and dry.

Step 2b: Hydrolysis to this compound

The hydrolysis of the 2-amino group is a robust method to obtain the desired benzothiazolone[6].

  • In a suitable flask, mix 2-amino-5-nitrobenzothiazole (1.0 eq) with a solid alkali metal hydroxide, such as sodium hydroxide (excess), and a high-boiling point solvent like ethylene glycol[6].

  • Heat the mixture with stirring at 130-140°C for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it into a large volume of ice water.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with a strong acid, such as hydrochloric acid, and heat to approximately 90°C for 15-30 minutes to facilitate cyclization of the intermediate.

  • Cool the acidic solution to room temperature to allow for precipitation of the product.

  • Collect the this compound by filtration, wash with water until the filtrate is neutral, and dry.

Logical Flow of Route 2

Route 2 A 4-Nitroaniline B 4-Nitrophenylthiourea A->B Thiourea Formation C 2-Amino-5-nitrobenzothiazole B->C Oxidative Cyclization D This compound C->D Alkaline Hydrolysis & Acidic Workup

Caption: Synthetic pathway for Route 2.

Comparative Data Summary

ParameterRoute 1: Convergent SynthesisRoute 2: Late-Stage FunctionalizationRationale & Justification
Overall Yield ModerateGood to ExcellentRoute 2 often starts from more readily available materials and the hydrolysis step is typically high-yielding[6]. Route 1 can suffer from yield loss during the multi-step synthesis of the thiophenol precursor.
Reagent Toxicity High (Phosgene/Chloroformates)Moderate (Concentrated Acids/Bases)Phosgene and its derivatives are highly toxic and require specialized handling. The reagents in Route 2 are standard laboratory chemicals, though corrosive.
Scalability ChallengingMore FavorableThe use of hazardous reagents and potentially difficult purifications in Route 1 can hinder large-scale synthesis. Route 2 employs more conventional and scalable reaction conditions.
Reaction Conditions Milder (Cyclization) to Harsh (Precursor Synthesis)Harsh (Hydrolysis)The final cyclization in Route 1 can often be performed under relatively mild conditions. However, the hydrolysis in Route 2 requires high temperatures and strong base[6].
Starting Material Accessibility Less AccessibleMore Accessible2-Amino-4-nitrothiophenol is not a common commercially available starting material and requires multi-step synthesis. 4-Nitroaniline is a readily available and inexpensive commodity chemical.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound.

Route 1 is a more convergent and elegant approach from a retrosynthetic perspective. It offers the potential for late-stage diversification if various substituted aminothiophenols are available. However, the practical challenges associated with the synthesis and handling of the 2-amino-4-nitrothiophenol precursor, along with the use of highly toxic reagents for cyclization, make it less favorable for large-scale production.

Route 2 , while being a more linear synthesis, relies on more accessible starting materials and well-established, albeit harsh, reaction conditions. The key transformation, the hydrolysis of 2-amino-5-nitrobenzothiazole, is generally a high-yielding and robust reaction. For these reasons, Route 2 is recommended as the more practical and scalable approach for the synthesis of this compound in a drug development setting. The higher overall yield, better accessibility of starting materials, and avoidance of highly toxic phosgene derivatives outweigh the disadvantages of the harsh reaction conditions.

References

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A Comparative Benchmarking Guide to the Anti-inflammatory Effects of 5-Nitrobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the anti-inflammatory potential of the novel compound 5-Nitrobenzo[d]thiazol-2(3H)-one. By employing a series of robust in vitro and in vivo assays, we objectively compare its efficacy against established anti-inflammatory agents, Indomethacin and Dexamethasone. This document is designed to not only present comparative data but also to provide the underlying scientific rationale for the experimental designs and methodologies described.

Introduction: The Quest for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. While existing therapies, including non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective, their long-term use is often associated with significant side effects. This necessitates the discovery and development of new, safer, and more targeted anti-inflammatory therapeutics.

Benzothiazole derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory properties. This guide focuses on this compound, a member of this chemical family, and outlines a systematic approach to characterizing its anti-inflammatory profile.

Benchmarking Strategy: A Multi-faceted Approach

To comprehensively evaluate the anti-inflammatory effects of this compound, a multi-tiered strategy is employed. This involves a combination of in vitro cell-based assays to elucidate the mechanism of action and a well-established in vivo model to assess efficacy in a physiological context. The chosen comparators, Indomethacin and Dexamethasone, represent two distinct classes of anti-inflammatory drugs, providing a broad spectrum for comparison. Indomethacin is a potent non-selective cyclooxygenase (COX) inhibitor, while Dexamethasone is a synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.

A Researcher's Guide to Target Validation and Cross-Reactivity Profiling of 5-Nitrobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey from a promising small molecule to a validated chemical probe is paved with rigorous biochemical and cellular interrogation. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Specifically, the molecule 5-Nitrobenzo[d]thiazol-2(3H)-one represents a chemical entity with significant therapeutic potential. However, its specific molecular target(s) and selectivity profile remain largely uncharacterized in publicly available literature.

This guide provides a comprehensive, technically-grounded framework for researchers to independently determine the molecular target(s) of this compound and to rigorously assess its cross-reactivity against other potential targets. By following these protocols, researchers can generate the critical data needed to validate this compound for further development and to objectively compare its performance against alternative chemical probes.

Part 1: Unbiased Target Identification via Affinity Purification-Mass Spectrometry (AP-MS)

To avoid confirmation bias toward known targets of related benzothiazole compounds (such as JNKs or COX enzymes), the initial and most crucial step is to identify the direct binding partners of this compound in an unbiased manner.[2][3][4] Affinity Purification coupled with Mass Spectrometry (AP-MS) is the gold-standard technique for this purpose.[5][6][7][8][9] The underlying principle is to use the small molecule as "bait" to pull down its interacting proteins from a complex cellular lysate, which are then identified by mass spectrometry.

Experimental Workflow: AP-MS

The workflow involves synthesizing a derivative of this compound that can be immobilized on a solid support (e.g., agarose beads) without compromising its binding activity. This immobilized probe is then incubated with cell lysate, allowing the target protein(s) to bind. After stringent washing steps to remove non-specific binders, the captured proteins are eluted and identified.

cluster_prep Probe Preparation cluster_exp Affinity Purification cluster_analysis Analysis Mol This compound Linker Synthesize Linker-Attached Derivative Mol->Linker Beads Immobilize on Agarose Beads Linker->Beads Incubate Incubate Lysate with Probe-Beads Beads->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-Specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS SDS-PAGE Separation Elute->SDS Digest In-Gel Tryptic Digest SDS->Digest MS LC-MS/MS Analysis Digest->MS Data Data Analysis & Hit Identification MS->Data

Figure 1: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Detailed Protocol: AP-MS
  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain ending in an amine or carboxyl group) suitable for covalent attachment to activated agarose beads. A control set of beads without the compound should also be prepared.

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., a human cancer cell line if investigating anticancer properties) to a high density. Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the compound-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively (e.g., 3-5 times) with lysis buffer to minimize non-specific protein binding.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads using a competitive agent or a denaturing buffer (e.g., SDS-PAGE loading buffer).

    • Separate the eluted proteins on a 1D SDS-PAGE gel.

    • Stain the gel (e.g., with Coomassie blue) and excise the entire protein lane.[9]

  • Mass Spectrometry:

    • Perform an in-gel tryptic digest of the excised gel slices.[9]

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify proteins by searching the MS/MS spectra against a protein database.

    • Compare the proteins identified from the compound-conjugated beads to those from the control beads. True binding partners should be significantly enriched in the compound sample.

Hypothetical AP-MS Results Spectral Counts (Compound) Spectral Counts (Control) Fold Enrichment Potential Role
Protein X (e.g., a Kinase)150275Primary Target
Protein Y (e.g., a Heat Shock Protein)80601.3Non-specific binder
Protein Z (e.g., a different Kinase)45145Potential Off-Target

Part 2: In-Cell Target Engagement with the Cellular Thermal Shift Assay (CETSA)

While AP-MS identifies binding partners, it does not confirm that this interaction occurs within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to validate target engagement in situ.[10][11][12][13][14] The principle is that a protein becomes more thermally stable when bound to a ligand. By heating intact cells treated with the compound across a temperature gradient, one can observe a shift in the melting curve of the target protein if the compound is engaged.

Experimental Workflow: CETSA

cluster_treat Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Cells Culture Cells Treat Treat with Compound or Vehicle (DMSO) Cells->Treat Aliquot Aliquot Cells into PCR Tubes Treat->Aliquot Heat Heat Samples across a Temperature Gradient Aliquot->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Separate Soluble (Folded) from Precipitated Proteins Lyse->Centrifuge WB Western Blot for Target Protein Centrifuge->WB Plot Plot Melt Curve / ITDRF WB->Plot

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA
  • Cell Treatment: Treat cultured cells with a desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[10]

  • Heating:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler for a set time (e.g., 3-8 minutes) across a range of temperatures (e.g., 40°C to 70°C in 2°C increments).[10][14]

    • Cool the samples to room temperature.[14]

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles or addition of a mild lysis buffer).

    • Centrifuge the lysates at high speed (e.g., 17,000 x g) to pellet the precipitated, denatured proteins.[14]

  • Detection:

    • Carefully collect the supernatant, which contains the soluble, folded proteins.

    • Analyze the amount of the target protein (identified from the AP-MS screen) remaining in the soluble fraction by Western blot.

  • Data Analysis:

    • Melt Curve: Quantify the band intensities from the Western blot and plot the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

    • Isothermal Dose-Response Fingerprint (ITDRF): To determine potency, treat cells with a range of compound concentrations and heat all samples at a single temperature (chosen from the melt curve where a significant shift is observed). Plotting the soluble protein fraction against the compound concentration will yield a dose-response curve.[11]

Hypothetical CETSA Data (Protein X) Vehicle (DMSO) 10 µM this compound
Melting Temp (Tm) 52°C58°C
ITDRF EC50 at 56°C N/A1.2 µM

Part 3: Assessing Cross-Reactivity via Kinome Profiling

Many small molecules, particularly those that bind to ATP pockets, interact with multiple protein kinases.[15] Assessing the selectivity of this compound is essential to understand its potential off-target effects and to qualify it as a selective chemical probe. Large-scale kinome profiling services (e.g., KINOMEscan™, KinaseProfiler™) offer an efficient way to test a compound's binding affinity or inhibitory activity against hundreds of kinases in a single experiment.[16][17][18][19]

Workflow: Kinome Profiling and Comparative Analysis

cluster_screen Kinome Screen cluster_analysis Data Analysis & Comparison Compound Submit Compound to Profiling Service Assay Competition Binding Assay vs. ~400-500 Kinases Compound->Assay Kd Generate Kd Values or % Inhibition Data Assay->Kd Tree Visualize Hits on a Kinome Dendrogram (TREEspot) Kd->Tree Entropy Calculate Selectivity Score (e.g., Selectivity Entropy) Tree->Entropy Compare Compare Profile to Alternative Probes Entropy->Compare

Figure 3: Workflow for Kinome Profiling and Selectivity Analysis.
Interpreting Kinome Profiling Data
  • Submit Compound: Provide the compound to a commercial vendor that performs large-scale kinase screening. Typically, a competition binding assay format is used, which measures the dissociation constant (Kd) of the compound for each kinase in the panel.

  • Primary Screen: An initial screen is often performed at a single high concentration (e.g., 1 or 10 µM) to identify all potential interactions. Results are often reported as "Percent of Control," where a low percentage indicates strong binding.

  • Kd Determination: For all kinases that show significant binding in the primary screen, a full dose-response curve is generated to determine the precise Kd value.

  • Selectivity Analysis:

    • On-Target Potency: The Kd for the primary target (identified in Parts 1 & 2) should be potent (ideally <100 nM).

    • Off-Target Interactions: Identify all other kinases that bind the compound with high affinity.

    • Selectivity Score: Quantify selectivity using metrics like the Selectivity Entropy , where a lower score indicates higher selectivity.[20] A score of 0 represents a compound that hits only a single kinase in the panel, while a high score (e.g., >2.5) indicates promiscuity.[20]

Part 4: Comparative Analysis with Alternative Probes

The ultimate validation of a new chemical probe comes from comparing its performance to existing, well-characterized alternatives. Based on the potential targets for benzothiazoles identified in the literature, a comparison with inhibitors of JNK, NQO2, or DNA gyrase may be relevant.

Case Study: Comparison to a JNK Inhibitor

If target validation confirms a member of the JNK family as the primary target, it is crucial to compare the selectivity of this compound to established JNK inhibitors, such as SP600125. While widely used, SP600125 is known to have significant off-target effects, inhibiting a range of other kinases.[15][21][22] It has also been shown to be a potent inhibitor of NAD(P)H: quinone oxidoreductase 1 (NQO1).[23]

Comparative Kinase Selectivity Profile (Hypothetical Data) This compound SP600125 (Reference)
Primary Target (Kd) JNK1: 50 nMJNK1: 40 nM
Selectivity Entropy (Ssel) 1.5 (Selective)2.8 (Promiscuous)
Notable Off-Targets (Kd < 1 µM) - JNK2 (60 nM)- JNK3 (85 nM)- MKK4, MKK3, MKK6- PKB, p38, ERK- Multiple other kinases
Non-Kinase Off-Targets To be determinedNQO1

This comparative data would be essential for a researcher to decide if this compound offers a more selective tool for studying JNK biology than existing probes.

Comparison with Other Inhibitor Classes

If the validated target is not a kinase, a similar comparative analysis should be performed against established inhibitors of that target.

Comparison with Non-Kinase Inhibitors (Hypothetical Target: NQO2) This compound Resveratrol (Reference)
Primary Target NQO2NQO2
Mechanism of Action To be determinedPeroxidase-mediated inactivator of COX-1
Known Off-Targets To be determined via profilingCOX-1, mitochondrial complex III, others

This table highlights that even natural products like Resveratrol, often used as a tool compound for NQO2, have well-documented off-target activities that must be considered when interpreting experimental results.[24][25][26]

Conclusion

The validation of a small molecule like this compound requires a systematic and multi-faceted experimental approach. By progressing from unbiased target discovery (AP-MS) to cellular target engagement (CETSA) and broad cross-reactivity profiling (Kinome scanning), researchers can build a comprehensive and robust data package. This dataset not only illuminates the compound's mechanism of action but also qualifies its utility as a selective tool for biological research, providing a clear, data-driven comparison against existing alternatives. This rigorous validation is the cornerstone of trustworthy and reproducible science in drug discovery.

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The 5-Nitro Moiety: A Head-to-Head Comparison of Substituted Benzothiazolones in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazolone scaffold stands as a privileged structure, a versatile framework that has given rise to a multitude of compounds with a broad spectrum of biological activities.[1] The therapeutic potential of these molecules is profoundly influenced by the nature and position of substituents on the benzothiazole ring. Among these, the 5-nitro-substituted benzothiazolones have garnered significant attention, often exhibiting potent anticancer, antimicrobial, and enzyme inhibitory properties.[2]

This guide provides a comprehensive, head-to-head comparison of 5-nitro-substituted benzothiazolones against other key substituted analogs. By synthesizing experimental data from diverse studies, we aim to elucidate the critical role of the 5-nitro group and provide a framework for the rational design of next-generation benzothiazolone-based therapeutics.

The Influence of Substitution: A Comparative Overview of Biological Activity

The strategic placement of different functional groups on the benzothiazolone core can dramatically alter the molecule's physicochemical properties, thereby modulating its interaction with biological targets. The electron-withdrawing nature of the nitro group at the 5-position often imparts unique characteristics to the parent molecule, enhancing its biological efficacy in several therapeutic areas.

Anticancer Activity: The Potent Cytotoxicity of 5-Nitrobenzothiazolones

Numerous studies have highlighted the significant cytotoxic effects of nitro-substituted benzothiazoles against a variety of cancer cell lines.[2] The presence of the nitro group is often associated with enhanced potency. For instance, in a study comparing 2-substituted benzothiazole compounds, the nitro-substituted analog (Compound A) demonstrated a potent inhibitory effect on the proliferation of hepatocarcinoma (HepG2) cells, with an IC₅₀ value of 56.98 µM.[3] This was comparable to the fluorine-substituted analog (Compound B), which had an IC₅₀ of 59.17 µM, suggesting that strong electron-withdrawing groups at this position can contribute significantly to anticancer activity.[3]

In another study, a carbohydrazide-containing benzothiazole derivative with a 5-nitrothiophen-2-yl moiety at the 2-position exhibited potent anticancer activity against human prostate cancer cell lines PC-3 and LNCaP, with IC₅₀ values of 19.9 ± 1.17 and 11.2 ± 0.79 µg/mL, respectively.[4] While not a direct comparison of a 5-nitrobenzothiazolone, this highlights the favorable contribution of a nitro group within the broader benzothiazole scaffold.

Table 1: Comparative Anticancer Activity of Substituted Benzothiazole Derivatives

Compound/SubstituentCancer Cell LineIC₅₀/ActivityReference
2-substituted benzothiazole (Nitro)HepG256.98 µM[3]
2-substituted benzothiazole (Fluoro)HepG259.17 µM[3]
N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazidePC-319.9 ± 1.17 µg/mL[4]
N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazideLNCaP11.2 ± 0.79 µg/mL[4]
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amineA431, A549, H1299Significantly inhibited proliferation[5]
Fluorine at position-6Leukemia THP-1IC₅₀ = 0.9 µM[6]

It is important to note that direct comparisons between different studies can be challenging due to variations in the specific benzothiazole scaffold, the position of the substituent, and the experimental conditions used.[2]

Antimicrobial Activity: A Double-Edged Sword

The 5-nitro group has also been implicated in the antimicrobial activity of benzothiazole derivatives. In a structure-activity relationship study of benzothiazolylthiazolidin-4-ones, a derivative with a 4-nitro substituent on a benzene ring attached to the core structure was found to be a potent antibacterial agent.[7] The study also revealed that the nature of the substituent on the benzothiazole ring itself was crucial, with a 6-chloro substituent being more beneficial than a 4-methoxy group for antibacterial activity.[7]

However, the influence of the nitro group can be complex. In a separate investigation, it was noted that while nitro-substituted benzothiazole derivatives showed potent antibacterial activity against Pseudomonas aeruginosa, the position of the nitro group and the presence of other substituents were critical in determining the overall efficacy.[8]

Table 2: Comparative Antimicrobial Activity of Substituted Benzothiazole Derivatives

Compound/SubstituentBacterial StrainActivity (MIC/Zone of Inhibition)Reference
6-Cl benzothiazole, 4-NO₂ benzene ringP. aeruginosaActive[7]
4-OCH₃ benzothiazole, 4-NO₂ benzene ringP. aeruginosaLess Active[7]
Nitro substituted benzothiazole derivativesP. aeruginosaPotent activity[8]
Enzyme Inhibition: Targeting Key Pathological Pathways

Nitro-substituted benzothiazoles have emerged as effective inhibitors of various enzymes implicated in disease.[2] For example, they have shown inhibitory activity against monoamine oxidase B (MAO-B), a target in the treatment of neurodegenerative diseases.[2] In a study on c-Jun N-terminal kinase (JNK) inhibitors, 2-(5-nitrothiazol-2-ylthio)benzothiazoles demonstrated significant inhibitory potency.[9] Interestingly, this study also revealed that substituting the benzothiazole ring at the 5 or 6 position with a chloro or ethoxy group resulted in inactive compounds, likely due to steric hindrance, whereas a methoxy group was tolerated.[9] This underscores the delicate interplay between electronic effects and steric factors in determining enzyme inhibitory activity.

Causality Behind Experimental Choices: The Rationale for Substituent Selection

The choice of substituents in drug design is a deliberate process guided by established principles of medicinal chemistry. The inclusion of a nitro group is often a strategic decision based on its strong electron-withdrawing properties. This can influence the molecule's acidity, reactivity, and ability to form hydrogen bonds, all of which can enhance its binding affinity to a biological target.

In contrast, other substituents are chosen to probe different aspects of the structure-activity relationship:

  • Halogens (Cl, F, Br, I): These groups can modulate lipophilicity, influence metabolic stability, and participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity.[10]

  • Methoxy (-OCH₃): This electron-donating group can alter the electronic properties of the aromatic ring and potentially form hydrogen bonds.

  • Amino (-NH₂): This group can act as a hydrogen bond donor and can be protonated at physiological pH, which can influence solubility and interactions with the target.

By systematically comparing a series of analogs with these different substituents, researchers can build a comprehensive understanding of the structural requirements for optimal biological activity.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of the findings, the following are detailed, step-by-step methodologies for key experiments cited in the evaluation of substituted benzothiazolones.

Synthesis of 5-Nitro-2-aminobenzothiazole

The synthesis of substituted 2-aminobenzothiazoles is a foundational step in the development of more complex derivatives. A common and reliable method is the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent.[2][11]

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-nitroaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5°C in an ice bath with constant stirring.

  • Bromination: Add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled mixture, maintaining the temperature below 10°C.

  • Reaction: Continue stirring at room temperature for 2-3 hours.

  • Precipitation: Pour the reaction mixture into a beaker of crushed ice.

  • Neutralization: Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filtration and Washing: Filter the precipitate, wash thoroughly with water, and dry.

  • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-5-nitrobenzothiazole.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazolone derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Path Forward: Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 4-Nitroaniline 4-Nitroaniline Dissolution & Cooling Dissolution & Cooling 4-Nitroaniline->Dissolution & Cooling KSCN KSCN KSCN->Dissolution & Cooling Bromine Bromine Bromination Bromination Bromine->Bromination Acetic Acid Acetic Acid Acetic Acid->Dissolution & Cooling Dissolution & Cooling->Bromination Add Bromine Stirring Stirring Bromination->Stirring Precipitation & Neutralization Precipitation & Neutralization Stirring->Precipitation & Neutralization Purification Purification Precipitation & Neutralization->Purification Filter, Wash, Recrystallize 5-Nitro-2-aminobenzothiazole 5-Nitro-2-aminobenzothiazole Purification->5-Nitro-2-aminobenzothiazole

Caption: Synthetic workflow for 2-amino-5-nitrobenzothiazole.

Anticancer_Screening_Workflow Start Start Cell_Culture Seed Cancer Cells (96-well plate) Start->Cell_Culture Compound_Treatment Add Substituted Benzothiazolones (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation_48h Incubate for 48-72 hours Compound_Treatment->Incubation_48h MTT_Assay Add MTT Reagent (Incubate 4h) Incubation_48h->MTT_Assay Formazan_Solubilization Dissolve Formazan Crystals (Add DMSO) MTT_Assay->Formazan_Solubilization Absorbance_Reading Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability & IC50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Conclusion and Future Directions

The collective evidence strongly suggests that the 5-nitro substituent is a key pharmacophore that often enhances the biological activity of the benzothiazolone scaffold. Its potent electron-withdrawing nature appears to be a critical factor in driving anticancer and antimicrobial efficacy, as well as enzyme inhibition. However, the structure-activity relationships are nuanced, with steric factors and the interplay with other substituents playing a significant role.

Future research should focus on systematic, head-to-head comparative studies of 5-substituted benzothiazolones, including the 5-nitro analog, against a broad panel of biological targets. Such studies, conducted under consistent experimental conditions, will provide a clearer and more definitive understanding of the role of each substituent and pave the way for the development of more potent and selective benzothiazolone-based drugs.

References

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A Guide to the Synthesis of 5-Nitrobenzo[d]thiazol-2(3H)-one: An Analysis of Methodologies and a Critical View on Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-Nitrobenzo[d]thiazol-2(3H)-one stands as a molecule of interest, yet a comprehensive guide to its synthesis and the reproducibility of published results remains a critical need. This guide provides an in-depth analysis of a plausible synthetic route, based on established chemical principles for analogous structures, and critically examines the factors that influence the reproducibility of its synthesis.

Introduction to this compound

Benzothiazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[1][2] The introduction of a nitro group and a ketone functionality, as in this compound, can significantly modulate the electronic and steric properties of the molecule, potentially leading to novel pharmacological profiles. The reproducibility of any synthetic protocol for such a molecule is paramount, ensuring that biological and chemical studies are based on a consistent and well-characterized compound.

Proposed Synthetic Pathway

A proposed two-step synthesis is outlined below:

  • Nitration of a suitable precursor: This initial step would introduce the nitro group at the desired position on the aromatic ring.

  • Cyclization: The resulting nitro-substituted intermediate would then be cyclized to form the benzothiazole ring system.

A key starting material for this synthesis would be 2-amino-4-nitrophenol. The reaction of this precursor with a thiocarbonyl transfer reagent, such as thiophosgene or carbon disulfide in the presence of a base, is a common method for the formation of the thiazol-2(3H)-one ring.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical, yet chemically sound, procedure based on established methodologies for the synthesis of similar compounds.

Step 1: Synthesis of 2-Amino-4-nitrophenol

This intermediate can be synthesized from commercially available starting materials, such as the nitration of o-aminophenol. However, for the purpose of this guide, we will assume 2-amino-4-nitrophenol is the starting material.

Step 2: Synthesis of this compound

  • Materials:

    • 2-Amino-4-nitrophenol

    • Thiophosgene (CSCl₂) or Carbon Disulfide (CS₂)

    • Triethylamine (TEA) or another suitable base

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

    • Hydrochloric acid (HCl) for workup

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for chromatography

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-nitrophenol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of thiophosgene (1.1 eq) in dichloromethane to the reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Dissolve 2-amino-4-nitrophenol and Triethylamine in DCM cool Cool to 0°C start->cool add_reagent Add Thiophosgene solution dropwise cool->add_reagent react Stir at room temperature for 12-16h add_reagent->react quench Quench with water react->quench separate Separate organic layer quench->separate wash Wash with HCl, NaHCO3, and brine separate->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize by NMR, Mass Spec chromatography->characterize

Caption: Experimental workflow for the proposed synthesis of this compound.

Critical Factors Influencing Reproducibility

The reproducibility of the proposed synthesis can be influenced by several factors. Understanding and controlling these variables is crucial for obtaining consistent results.

Factor Influence on Reproducibility Mitigation Strategies
Purity of Starting Materials Impurities in 2-amino-4-nitrophenol can lead to side reactions and the formation of difficult-to-remove byproducts.Use highly purified starting materials. Characterize the starting material by NMR and melting point before use.
Reaction Temperature The addition of the highly reactive thiophosgene is exothermic. Poor temperature control can lead to polymerization and reduced yield.Maintain strict temperature control at 0 °C during the addition of thiophosgene. Use a calibrated thermometer.
Stoichiometry of Reagents An excess or deficit of either the base or the cyclizing agent can result in incomplete reaction or the formation of side products.Use precise measurements for all reagents. A slight excess of the base is often used to neutralize the HCl generated during the reaction.
Moisture Content Thiophosgene is sensitive to moisture and can hydrolyze, reducing its effectiveness.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Purification Method The polarity of the final product and potential byproducts may be similar, making chromatographic separation challenging.Optimize the solvent system for column chromatography through preliminary TLC analysis. Recrystallization may be an alternative or complementary purification step.

Logical Relationships in Synthesis Reproducibility

reproducibility_factors reproducibility High Reproducibility yield Consistent High Yield yield->reproducibility side_reactions Minimized Side Reactions yield->side_reactions purity High Purity purity->reproducibility purity->side_reactions reagent_quality High Reagent Purity reagent_quality->yield reagent_quality->purity temp_control Strict Temperature Control temp_control->yield temp_control->purity stoichiometry Precise Stoichiometry stoichiometry->yield stoichiometry->purity atmosphere Inert Atmosphere atmosphere->yield atmosphere->purity

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Nitrobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a foundational element of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the safe disposal of 5-Nitrobenzo[d]thiazol-2(3H)-one. As a nitroaromatic heterocyclic compound, it requires meticulous handling due to its potential hazards. Adherence to these protocols is not merely procedural—it is a cornerstone of a robust safety culture.

Hazard Assessment: Understanding the Risk Profile

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a comprehensive hazard assessment can be constructed by examining structurally related compounds such as 5-nitrobenzothiazole and other nitrothiazole derivatives. The data strongly suggest that this compound should be managed as a hazardous substance.

The primary hazards associated with this class of chemicals include:

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][4]

  • Acute Toxicity: The compound may be harmful or toxic if swallowed or absorbed through the skin.[3][5]

  • Aquatic Toxicity: Many related compounds are toxic to aquatic life, necessitating containment from environmental release.[2][5]

Table 1: Anticipated GHS Hazard Classifications
Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][4]
Serious Eye Damage/IrritationCategory 2A/1H319/H318: Causes serious eye irritation/damage.[1][2][4]
Acute Toxicity (Oral)Category 3 / 4H301/H302: Toxic/Harmful if swallowed.[3][5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1][4]
Hazardous to the Aquatic EnvironmentAcute 1 / Chronic 2H400/H411: Very toxic/toxic to aquatic life.[2]

Pre-Disposal Preparations: A Foundation for Safety

Before beginning any disposal-related activities, it is crucial to establish a safe operating environment. This involves more than just wearing the correct Personal Protective Equipment (PPE); it encompasses situational awareness and preparedness.

  • Designated Waste Accumulation Area: Identify a specific, secondary-contained area within the laboratory, away from incompatible materials, for the temporary storage of hazardous waste. This area should be clearly marked.

  • Personnel Training: Ensure all personnel handling the waste have received documented training on hazardous waste procedures, specific to your institution and compliant with local and federal regulations like those from the EPA.[6]

  • Spill Kit Accessibility: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste bags must be readily accessible.

  • Required Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[5]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and wash hands thoroughly after removal.[2]

    • Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened.

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required. All handling of the solid compound should occur within a certified chemical fume hood.[5][7]

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a formal, documented laboratory procedure. As a nitroaromatic compound, it is classified as hazardous waste and must not be disposed of via standard trash or sewer systems.[7][8]

Step 1: Waste Identification and Segregation

The principle of waste segregation is paramount to prevent dangerous chemical reactions.

  • Isolate the Waste Stream: Designate a specific, properly labeled hazardous waste container solely for this compound and materials heavily contaminated with it (e.g., weighing paper, spatulas).

  • Check for Incompatibilities: Do not mix this waste with other chemical streams. It must be kept separate from strong oxidizing agents, strong acids, and acid chlorides to prevent potentially violent reactions.[9]

Step 2: Containerization and Labeling

Proper containment and communication are critical for safe handling by all personnel, including safety officers and disposal vendors.

  • Select an Appropriate Container: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle with a screw-on cap). The container must be in good condition, with no leaks or cracks.[10]

  • Apply a Hazardous Waste Label: As soon as the first particle of waste enters the container, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete the Label: Fill out the label completely and accurately with the full chemical name ("this compound"), concentration, and hazard warnings (e.g., "Irritant," "Toxic"). Avoid using abbreviations or chemical formulas.[11]

Step 3: On-Site Accumulation and Storage
  • Keep Containers Closed: The waste container must be securely closed at all times, except when actively adding waste.[10][11] This minimizes the release of vapors and prevents spills.

  • Use Secondary Containment: Store the sealed waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Adhere to Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in your laboratory and the time limits for its accumulation, as stipulated by EPA regulations and your institutional policies.[6][11]

Step 4: Professional Disposal
  • Schedule a Pickup: Contact your institution's EHS department to schedule a pickup of the full waste container. Do not attempt to transport hazardous waste yourself.

  • Incineration: The standard and most effective disposal method for nitroaromatic compounds is high-temperature incineration in a licensed hazardous waste facility.[12] This process ensures complete destruction of the compound, and modern facilities are equipped with scrubbers to control the emission of nitrogen oxides (NOx).[12]

G cluster_prep Preparation cluster_disposal Disposal Workflow A Identify Waste: This compound B Don Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Work in Fume Hood B->C D Is this a new waste stream? C->D E Select & Label New Waste Container D->E Yes F Locate Existing Segregated Container D->F No G Transfer Waste to Container E->G F->G H Securely Close Lid G->H I Place in Secondary Containment in Waste Accumulation Area H->I J Is container full or pickup scheduled? I->J K Contact EHS for Pickup J->K Yes L Continue Accumulation J->L No

Caption: Waste Disposal Decision Workflow.

Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is not considered non-hazardous until it has been properly decontaminated. Trivial amounts of residue can still pose a significant risk.

  • Initial Rinse: The first rinse of the empty container must be collected and disposed of as hazardous waste.[11]

    • Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the container.

    • Securely cap the container and rinse thoroughly, ensuring the solvent contacts all interior surfaces.

    • Pour the rinsate into your designated hazardous waste container for this compound.

  • Subsequent Rinses: For standard hazardous chemicals, two additional rinses with solvent are required. For chemicals that are highly toxic, the first three rinses must be collected as hazardous waste.[11] Given the potential toxicity, it is best practice to collect all three rinses.

  • Final Steps: After triple-rinsing, allow the container to air-dry completely in a fume hood. Once dry, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Emergency Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][5]

  • Spill: For small spills, alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Sweep up the material, place it in a sealed, labeled hazardous waste container, and contact EHS for disposal.[13]

By integrating these scientifically grounded and procedurally sound disposal practices into your laboratory's standard operating procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

  • PubChem. (n.d.). 5-Nitrobenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet: ACTICIDE LT 2. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Angene Chemical. (2024, November 14). Safety Data Sheet: 6-Nitrobenzothiazole. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Oklahoma. (2025). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]

  • Defense Centers for Public Health. (n.d.). Medicinal Nitroglycerin Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Requirements for Pesticide Disposal. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). 40 CFR 721.875 -- Aromatic nitro compound. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-Nitrobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards from similar molecules. The core structure combines a benzothiazole ring with a nitro group, features that guide our safety assessment. Compounds like 5-Nitrobenzothiazole and 2-Amino-5-nitrothiazole provide critical hazard data.

The primary concerns are significant irritation to the skin, eyes, and respiratory tract, along with potential toxicity if swallowed or inhaled.[1][2]

Hazard StatementDescriptionCommon in Analogous CompoundsSource
H301 / H302 Toxic or Harmful if swallowedYes[3]
H311 Toxic in contact with skinYes
H315 Causes skin irritationYes[1][2][3]
H319 Causes serious eye irritationYes[1][2][3]
H332 Harmful if inhaledYes
H335 May cause respiratory irritationYes[2][4]

This data strongly suggests that 5-Nitrobenzo[d]thiazol-2(3H)-one should be handled as a hazardous substance, with protocols designed to prevent all routes of exposure.

Core Directive: Required Personal Protective Equipment (PPE)

The selection of PPE is your first and most critical line of defense. The following equipment is mandatory for any procedure involving the handling of this compound.

  • Eye/Face Protection :

    • Minimum Requirement : Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[5]

    • Causality : This is to protect against dust particles and potential splashes, mitigating the risk of serious eye irritation (H319).[2][6]

    • Enhanced Protection : For procedures with a higher risk of splashing (e.g., transferring solutions, line-breaking), a face shield should be worn in addition to safety goggles.[6]

  • Hand Protection :

    • Required Material : Chemically resistant, disposable gloves such as nitrile rubber.[5]

    • Protocol : Always inspect gloves for tears or punctures before use.[5] For extended procedures, consider double-gloving. Contaminated gloves must be removed promptly using the proper technique to avoid skin contact, and hands should be washed thoroughly with soap and water.[1]

  • Body Protection :

    • Standard Use : A standard, buttoned laboratory coat is required for handling small quantities in a controlled setting.[5]

    • Large Quantities/Spills : For handling larger volumes or in the event of a significant spill, a chemically resistant apron or a full-body suit is necessary to protect underlying clothing and skin.[5][7]

  • Respiratory Protection :

    • Causality : The solid form of this compound poses a significant risk of respiratory irritation (H335) if dust is generated and inhaled.[2][4]

    • Primary Control : Whenever possible, handle the solid material inside a certified chemical fume hood to contain dust and vapors.[5]

    • Secondary Control : If a fume hood is not available for a specific task that could generate dust, a NIOSH/MSHA-approved N95 dust mask or a higher-level respirator (e.g., a powered air-purifying respirator or PAPR) must be used as part of a comprehensive respiratory protection program.[4][5][8]

Operational Plan: A Step-by-Step Workflow

A systematic workflow is essential to minimize risk. The following steps provide a self-validating protocol for safely handling this compound.

Step 1: Preparation and Engineering Controls
  • Ventilation : Confirm that your workspace is well-ventilated. All weighing and initial dilutions of the solid compound must be performed in a chemical fume hood.[5]

  • Emergency Equipment : Ensure an eyewash station and safety shower are unobstructed and readily accessible.[5]

  • Workspace Decontamination : Designate a specific area for handling the compound. Before starting, ensure the area is clean and free of clutter.

  • PPE Inspection : Carefully inspect all PPE for damage, degradation, or contamination before beginning the donning process.[5]

Step 2: PPE Donning & Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. Follow the logical flow outlined below.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Eye Protection (Goggles/Face Shield) don1->don2 don3 3. Respirator (If Required) don2->don3 don4 4. Gloves (Over Cuffs) don3->don4 doff1 1. Gloves (Contaminated) handle Chemical Handling (Designated Area) don4->handle  Enter Work Area   doff2 2. Lab Coat (Turn Inside Out) doff1->doff2 doff3 3. Eye Protection doff2->doff3 doff4 4. Respirator (If Used) doff3->doff4 wash Wash Hands Thoroughly doff4->wash  Exit Work Area  

Caption: PPE Donning and Doffing Workflow Diagram.

Step 3: Disposal Plan

Proper disposal is a critical final step to ensure the safety of all personnel and environmental compliance.

  • Chemical Waste : All excess solid material and solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials : Dispose of all used PPE, including gloves, disposable lab coats, and any cleaning materials (e.g., absorbent pads from a spill) in a designated solid hazardous waste container.[1][3] Do not discard these items in the regular trash.

  • Regulatory Compliance : Ensure all waste is disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.

Emergency Response Protocol

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Skin Exposure : Immediately remove any contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.[1]

  • Eye Exposure : Proceed immediately to an eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation : Move the affected person to fresh air immediately.[1] If breathing is difficult or they feel unwell, seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[1] Call a poison control center or physician immediately.[1][3]

  • Small Spill (Solid) : Wearing appropriate PPE, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.[4]

  • Large Spill : Evacuate the immediate area and prevent entry. Alert your supervisor and contact your institution's EH&S department for emergency response.

By adhering to this comprehensive guide, you can confidently and safely incorporate this compound into your research, secure in the knowledge that you have taken proactive and robust measures to protect yourself and your colleagues.

References

  • National Center for Biotechnology Information. 5-Nitrobenzothiazole. PubChem Compound Summary. PubChem. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Capot Chemical Co., Ltd. MSDS of 5-Nitrobenzo[d]isothiazol-3-amine. Capot Chemical. [Link]

  • Carl ROTH. Safety Data Sheet: Nitrobenzene. Carl ROTH. [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. EPA. [Link]

  • The Center for Construction Research and Training. Chapter 5: Personal Protective Equipment (PPE). CPWR. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.